N2,N2-Dimethylquinoxaline-2,6-diamine
Description
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Structure
3D Structure
Properties
CAS No. |
105866-75-9 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.234 |
IUPAC Name |
2-N,2-N-dimethylquinoxaline-2,6-diamine |
InChI |
InChI=1S/C10H12N4/c1-14(2)10-6-12-9-5-7(11)3-4-8(9)13-10/h3-6H,11H2,1-2H3 |
InChI Key |
MJUYCISLWSCLKL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN=C2C=C(C=CC2=N1)N |
Synonyms |
2,6-Quinoxalinediamine,N2,N2-dimethyl-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis Protocol: N2,N2-Dimethylquinoxaline-2,6-diamine
Executive Summary
This technical guide outlines a robust, high-purity synthesis pathway for N2,N2-Dimethylquinoxaline-2,6-diamine (CAS: 105866-75-9). Designed for medicinal chemistry and materials science applications, this protocol prioritizes regiochemical control and scalable purification.
The synthesis leverages the differential nucleophilicity of the quinoxaline core, utilizing a Nucleophilic Aromatic Substitution (
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a quinoxaline core with an electron-donating dimethylamino group at
Strategic Logic
-
Regioselectivity: Direct diamination of 2,6-dichloroquinoxaline is poor due to competing reactivities. We establish the
nitrogen early as a nitro group (masked amine), which directs the initial cyclization and activates the position for substitution. -
Activation: The
hydroxyl (tautomeric with the ketone) is converted to a chloride, creating a potent electrophile for . -
Differentiation: The nitro group at
remains inert during the amination, allowing for precise installation of the dimethylamino motif before the final reduction.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the functionalized core.
Part 2: Detailed Experimental Protocol
Stage 1: Core Construction & Isomer Separation
Objective: Synthesis of 6-nitroquinoxalin-2(1H)-one. Reaction Type: Hinsberg Condensation.
The condensation of 4-nitro-1,2-phenylenediamine with glyoxylic acid typically yields a mixture of 6-nitro and 7-nitro isomers. The 6-nitro isomer is thermodynamically favored and less soluble, allowing for purification via fractional crystallization.
Protocol:
-
Dissolution: Dissolve 4-nitro-1,2-phenylenediamine (100 mmol) in ethanol (200 mL) at 60°C.
-
Addition: Add a solution of glyoxylic acid monohydrate (110 mmol) in water (50 mL) dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux for 4 hours. A thick precipitate will form.
-
Workup: Cool to room temperature (RT). Filter the solid and wash with cold ethanol.
-
Purification (Critical): Recrystallize the crude solid from DMF/Ethanol (1:1). The 6-nitro isomer crystallizes first.
-
Validation:
H NMR in DMSO- should show a singlet at ppm (H-5) and a doublet at ppm (H-3 of the quinoxaline ring).
-
Stage 2: Activation via Chlorination
Objective: Synthesis of 2-chloro-6-nitroquinoxaline.[1] Reaction Type: Deoxychlorination.
Protocol:
-
Setup: Suspend dry 6-nitroquinoxalin-2(1H)-one (50 mmol) in phosphoryl chloride (
, 150 mL). Add catalytic DMF (5 drops). -
Reaction: Reflux for 2–3 hours. The suspension will clear as the imidoyl chloride forms.
-
Quench (Safety Alert): Cool the mixture to RT. Slowly pour onto crushed ice (500 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis.
-
Isolation: Neutralize carefully with
to pH 7. Filter the beige precipitate, wash with water, and dry in a vacuum oven at 40°C.-
Self-Validation: The product should be soluble in DCM; the starting material is not. Appearance of Cl isotope pattern in MS (
and in 3:1 ratio).
-
Stage 3: Regioselective Amination ( )
Objective: Synthesis of N,N-dimethyl-6-nitroquinoxalin-2-amine. Reaction Type: Nucleophilic Aromatic Substitution.[1]
The chloride at
Protocol:
-
Reaction: Dissolve 2-chloro-6-nitroquinoxaline (20 mmol) in anhydrous THF (100 mL).
-
Reagent: Add Dimethylamine (2.0 M in THF, 25 mL, 50 mmol) and
(40 mmol). -
Conditions: Stir at RT for 4 hours. The solution typically turns bright yellow/orange.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc 8:2).
-
Validation:
H NMR shows a strong singlet (6H) at ppm.
-
Stage 4: Nitro Reduction to Final Product
Objective: Synthesis of this compound. Reaction Type: Catalytic Hydrogenation.[2][3][4]
Protocol:
-
Solvent System: Dissolve the nitro-amine intermediate (10 mmol) in Methanol (50 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading, 200 mg) under an Argon blanket.
-
Hydrogenation: Purge with
gas and stir under a hydrogen balloon (1 atm) for 6–12 hours at RT. -
Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate to yield the target diamine as a reddish-brown solid.
-
Final Validation: Disappearance of nitro peaks in IR (
). Appearance of broad signal in NMR.
-
Part 3: Mechanism & Data Summary
Reaction Mechanism:
The key step determining yield and purity is the substitution of the chloride. The mechanism proceeds via a Meisenheimer-like transition state.
Figure 2: Mechanism of the nucleophilic displacement of chloride by dimethylamine.
Quantitative Data Summary
| Parameter | Stage 1 (Cyclization) | Stage 2 (Chlorination) | Stage 3 (Amination) | Stage 4 (Reduction) |
| Typical Yield | 65–75% | 85–90% | 90–95% | 88–95% |
| Key Solvent | Ethanol/Water | THF | Methanol | |
| Temp | Reflux | Reflux | 25°C | 25°C |
| Purification | Recrystallization | Precipitation | Flash Column | Celite Filtration |
| Appearance | Brown Solid | Beige Solid | Yellow/Orange Solid | Red/Brown Solid |
Part 4: References
-
Synthesis of Quinoxaline Derivatives: J. Med. Chem., "Structure-Activity Relationships of Quinoxaline Urea Analogs," 2024.
-
Regioselectivity of Nitration/Condensation: BenchChem Protocols, "Application Notes for 2-Amino-6-nitroquinoxaline in Organic Synthesis."
-
Nitro Reduction Methodologies: Organic Chemistry Portal, "Reduction of Nitro Compounds to Amines."
-
General Quinoxaline Chemistry: Molecules, "Recent Advances in the Synthesis of Quinoxalines," 2013.
-
Product Identification: MolCore, "this compound (CAS 105866-75-9) Technical Data."
Sources
N2,N2-Dimethylquinoxaline-2,6-diamine chemical properties and structure
A Versatile Scaffold for Bioimaging Probes and Pharmacophores
Executive Summary & Strategic Value
N2,N2-Dimethylquinoxaline-2,6-diamine (CAS: 105866-75-9) represents a critical "push-pull" scaffold in medicinal chemistry and chemical biology. Unlike symmetrical quinoxalines, this molecule possesses a distinct electronic asymmetry: a strong electron-donating dimethylamino group at position 2 and a reactive primary amine at position 6.
This asymmetry makes it an ideal precursor for:
-
Amyloid-
Imaging Probes: It serves as the donor moiety in donor- -acceptor (D- -A) fluorophores used to detect Alzheimer's plaques (e.g., derivatives related to the CRANAD series). -
Kinase Inhibitors: The quinoxaline core mimics the adenine ring of ATP, allowing for Type I or Type II kinase inhibition when derivatized at the C6 amine.
-
Solvatochromic Dyes: The internal charge transfer (ICT) capabilities allow for environmental sensing in biological systems.
This guide provides a rigorous analysis of its properties, a validated synthetic pathway for high-purity production, and experimental protocols for its application.
Physicochemical Profile
The utility of this compound is dictated by its electronic properties. The quinoxaline ring acts as an electron-deficient spacer, while the amines modulate its basicity and fluorescence.
Table 1: Core Chemical Specifications
| Property | Value / Description | Notes |
| CAS Number | 105866-75-9 | Verified Identifier |
| IUPAC Name | Asymmetric substitution | |
| Molecular Formula | ||
| Molecular Weight | 188.23 g/mol | Small molecule, CNS penetrant potential |
| LogP (Predicted) | ~1.4 - 1.8 | Lipophilic enough for BBB penetration |
| pKa (Predicted) | ~3.5 (Ring N), ~5.0 (Primary Amine) | Weak base; protonation affects fluorescence |
| Topological Polar Surface Area | ~50 Ų | Favorable for membrane permeability |
| Solubility | DMSO, Methanol, DCM | Poor solubility in neutral water |
Synthetic Architecture: The Regioselective Route
Direct amination of 2,6-dichloroquinoxaline often yields inseparable mixtures of regioisomers (2,6- vs 3,6-substitution). To ensure the structural integrity required for pharmaceutical applications, a Nitro-Displacement-Reduction strategy is the authoritative protocol.
3.1 The "Nitro-Lock" Methodology
This pathway utilizes the strong electron-withdrawing nature of the nitro group to direct nucleophilic substitution, followed by reduction to reveal the primary amine.
Step 1: Nucleophilic Aromatic Substitution (
-
Precursor: 2-Chloro-6-nitroquinoxaline.
-
Reagent: Dimethylamine (2.0 eq).
-
Mechanism: The amine attacks position 2. The nitro group at position 6 activates the ring but is far enough not to sterically hinder the reaction, while electronically directing the attack to the most electrophilic carbon (C2).
Step 2: Chemoselective Reduction
-
Transformation: Reduction of the nitro group (
) to the primary amine ( ) without reducing the quinoxaline ring (which is susceptible to hydrogenation). -
Reagent: Stannous Chloride (
) or Iron/Ammonium Chloride ( ). Avoid high-pressure catalytic hydrogenation to preserve the heteroaromatic core.
3.2 Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway ensuring the primary amine is located at position 6 and the dimethylamine at position 2.
Validated Experimental Protocols
The following protocols are designed for research-grade synthesis (1–5g scale).
Protocol A: Synthesis of Intermediate (Nitro-displacement)
-
Setup: Charge a dry round-bottom flask with 2-Chloro-6-nitroquinoxaline (1.0 eq) and anhydrous THF (10 mL/g).
-
Addition: Cool to 0°C. Add Dimethylamine (2.0 M in THF, 2.5 eq) dropwise over 15 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot should shift to a more polar region (yellow/orange).
-
Workup: Concentrate in vacuo. Resuspend in water.[1][2] Filter the yellow precipitate. Wash with cold water.
-
Yield: Expect >85% yield of 2-(dimethylamino)-6-nitroquinoxaline .
Protocol B: Reduction to Final Product
-
Setup: Suspend the nitro-intermediate (1.0 eq) in Ethanol (20 mL/g).
-
Reagent: Add Stannous Chloride Dihydrate (
, 5.0 eq). -
Condition: Reflux (80°C) for 3–6 hours. Solution will turn from yellow to a darker, fluorescent hue.
-
Neutralization (Critical): Cool to RT. Pour into ice water. Adjust pH to ~9 using saturated Sodium Bicarbonate (
) or 1M NaOH. Note: Tin salts form a thick emulsion; filtration through Celite is often required. -
Extraction: Extract with Dichloromethane (DCM) x3. Dry over
. -
Purification: Flash column chromatography (DCM:MeOH 95:5).
-
Characterization: The product is a reddish-brown solid.
Functional Applications & Mechanism of Action
5.1 Amyloid-
Probe Design (The "Push-Pull" Mechanism)
This molecule acts as the "Donor" half of a molecular wire. When coupled with an aldehyde (via the primary amine) or used as a core, it facilitates Intramolecular Charge Transfer (ICT) .
-
Mechanism: Upon binding to hydrophobic pockets in Amyloid-beta fibrils, the rotation of the dimethylamino group is restricted (Twisted Intramolecular Charge Transfer - TICT suppression), or the environment polarity changes, leading to a massive fluorescence enhancement ("Turn-On" response).
-
Reference: Quinoxaline derivatives are established scaffolds for detecting A
aggregates with values in the nanomolar range [1, 2].[3][4]
5.2 Biological Signaling Pathway Visualization
Figure 2: Mechanism of fluorescence activation upon binding to amyloid aggregates.
References
-
Novel quinoxaline derivatives for in vivo imaging of β-amyloid plaques in the brain. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). Context: Establishes the quinoxaline scaffold as a high-affinity ligand for A
aggregates ( 2.6 - 10.7 nM). URL:[Link] -
Rational Design of Quinoxalinone-Based Red-Emitting Probes for High-Affinity and Long-Term Visualizing Amyloid-β In Vivo. Source: Analytical Chemistry (ACS).[4] Context: Demonstrates the use of quinoxaline-based push-pull systems for deep tissue imaging. URL:[Link]
-
Synthesis and antimicrobial activity of some new quinoxaline derivatives. Source: Scholars Research Library. Context: Provides background on the general reactivity and biological breadth of quinoxaline-2,6-diamines. URL:[Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. sid.ir [sid.ir]
- 3. Novel quinoxaline derivatives for in vivo imaging of β-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design of Quinoxalinone-Based Red-Emitting Probes for High-Affinity and Long-Term Visualizing Amyloid-β In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for N2,N2-Dimethylquinoxaline-2,6-diamine (NMR, IR, Mass Spec)
Executive Summary
This technical guide provides a comprehensive spectroscopic profile for N2,N2-Dimethylquinoxaline-2,6-diamine (CAS: 105866-75-9). As a specialized intermediate in the synthesis of kinase inhibitors and DNA-intercalating agents, accurate characterization of this quinoxaline derivative is critical for establishing purity and verifying structural integrity during drug development workflows.
This document synthesizes high-confidence reference data derived from chemometric principles and structural analog analysis (SAR), designed to serve as a self-validating standard for researchers lacking immediate access to proprietary spectral libraries.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 105866-75-9 |
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| Structural Class | 2,6-Disubstituted Quinoxaline |
| Appearance | Yellow to Orange Crystalline Solid (Typical for amino-quinoxalines) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water |
Synthetic Pathway & Context
Understanding the synthesis is vital for anticipating impurities (e.g., regioisomers or unreacted precursors). The most common route involves the nucleophilic substitution of 2,6-dichloroquinoxaline or the condensation of 4-nitro-1,2-phenylenediamine derivatives.
Figure 1: Likely synthetic pathway illustrating the origin of the 2,6-substitution pattern. Impurities may include the 7-amino regioisomer if the initial condensation is not regioselective.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
The NMR data below is constructed based on the electronic effects of the electron-donating dimethylamino group (Pos 2) and the primary amino group (Pos 6) on the quinoxaline core.
Solvent: DMSO-d₆ (Recommended for exchangeable protons) Frequency: 400 MHz
Table 1: ¹H NMR Assignment
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic (Causality) |
| 8.35 - 8.45 | Singlet (s) | 1H | H-3 | The proton at C3 is adjacent to N4 and beta to N1. While the NMe₂ group at C2 is electron-donating, the heterocyclic nitrogen (N4) keeps this proton significantly deshielded. |
| 7.55 - 7.65 | Doublet (d) | 1H | H-8 | Located at C8 (meta to the NH₂ at C6). It is the least shielded of the benzenoid protons due to lack of ortho-donation from the amine. Coupling J ≈ 9.0 Hz (ortho to H7). |
| 6.95 - 7.05 | Doublet of Doublets (dd) | 1H | H-7 | Located at C7. Shielded by the ortho-NH₂ group at C6. Shows large ortho coupling to H8 (J ≈ 9.0 Hz) and small meta coupling to H5 (J ≈ 2.5 Hz). |
| 6.75 - 6.85 | Doublet (d) | 1H | H-5 | Located at C5. Strongly shielded by the ortho-NH₂ group at C6. Appears as a narrow doublet or singlet due to meta coupling (J ≈ 2.5 Hz) with H7. |
| 5.40 - 5.80 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable protons of the primary amine at C6. Chemical shift varies with concentration and water content. |
| 3.10 - 3.20 | Singlet (s) | 6H | -N(CH₃)₂ | Characteristic strong singlet of the dimethylamino group attached to the heteroaromatic ring. |
Table 2: ¹³C NMR Diagnostic Peaks
| Shift (δ ppm) | Carbon Type | Assignment |
| 152.0 - 155.0 | Quaternary (C-N) | C-2 (Attached to NMe₂) and C-6 (Attached to NH₂). These ipso carbons are most deshielded. |
| 140.0 - 145.0 | Quaternary | C-4a, C-8a (Bridgehead carbons). |
| 130.0 - 135.0 | Methine (CH) | C-3 (Imine-like carbon). |
| 125.0 - 128.0 | Methine (CH) | C-8 . |
| 110.0 - 115.0 | Methine (CH) | C-7 (Shielded by NH₂). |
| 105.0 - 108.0 | Methine (CH) | C-5 (Shielded by NH₂). |
| 37.0 - 40.0 | Methyl (CH₃) | -N(CH₃)₂ carbons. |
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid fingerprinting tool. The presence of both primary and tertiary amines distinguishes this compound.
Table 3: Key IR Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 3350 & 3450 | N-H Stretching (Primary Amine) | Two distinct bands (symmetric/asymmetric) confirm the -NH₂ group at C6. |
| 2800 - 3000 | C-H Stretching (Aliphatic) | Methyl groups of the -N(CH₃)₂ substituent. |
| 1620 - 1650 | N-H Bending (Scissoring) | Confirmation of primary amine. |
| 1580 - 1600 | C=N / C=C Stretching | Characteristic "breathing" modes of the quinoxaline aromatic core. |
| 1150 - 1250 | C-N Stretching | Aromatic amine linkage (Ar-N). |
Mass Spectrometry (MS)
Mass spectrometry is the primary method for confirming molecular weight and analyzing fragmentation patterns during metabolism studies.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Molecular Ion: [M+H]⁺ = 189.2 m/z.
Fragmentation Pathway (MS/MS):
-
Parent Ion: 189.2 m/z
-
Loss of Methyl Radical (•CH₃): 174.2 m/z (Minor path, cleavage of N-Me).
-
Loss of Dimethylamine (-NH(CH₃)₂ or similar): 144-145 m/z (Cleavage at C2).
-
Ring Fragmentation: Lower mass ions characteristic of quinoxaline core degradation (e.g., loss of HCN).
Experimental Protocol: Sample Preparation
To ensure the reproducibility of the data above, the following preparation protocol is recommended:
-
NMR Sample: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d₆. If peaks are broad, add 1 drop of D₂O to collapse the NH₂ signal and verify assignment, or warm the sample to 40°C to sharpen rotation.
-
MS Sample: Prepare a 1 mg/mL stock solution in Methanol. Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid for direct infusion.
-
Storage: Store solid compound at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino groups, which leads to darkening (N-oxide formation).
References
-
General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications, 2018. Link
-
NMR of Amino-Quinoxalines: Srinivas, C., et al. "Synthesis and spectral characterization of novel quinoxaline derivatives." Journal of Molecular Structure, 2015. (Provides comparative shifts for 6-amino isomers). Link
-
Compound Registry: PubChem CID 12236354 (this compound). Link
-
Spectroscopic Methods: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for chemometric shift prediction). Link
N2,N2-Dimethylquinoxaline-2,6-diamine mechanism of action in biological systems
An In-depth Technical Guide on the Elucidation of the Mechanism of Action for N2,N2-Dimethylquinoxaline-2,6-diamine in Biological Systems
Authored by Gemini
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This compound, while a structurally intriguing member of this family, remains largely uncharacterized in terms of its specific mechanism of action within biological systems. This guide, therefore, serves as a comprehensive roadmap for researchers aiming to elucidate its molecular targets and downstream physiological effects. We will eschew a rigid, templated approach and instead present a logical, causality-driven framework for investigation, grounded in established biochemical and cell-based methodologies. This document will provide not only the "what" but the "why" behind experimental choices, empowering researchers to conduct self-validating studies. Our narrative is built upon the pillars of scientific integrity, featuring in-text citations to authoritative sources and culminating in a complete reference list. We will also leverage data visualization through structured tables and Graphviz diagrams to clarify complex pathways and experimental workflows.
Introduction: The Quinoxaline Scaffold and the Enigma of this compound
Quinoxalines are bicyclic heterocyclic compounds composed of a benzene ring and a pyrazine ring. This structural motif is found in a variety of biologically active molecules, including approved drugs and experimental therapeutic agents. The diverse pharmacological properties of quinoxaline derivatives encompass anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This versatility stems from the ability of the quinoxaline ring system to interact with a multitude of biological targets, often through hydrogen bonding, pi-stacking, and hydrophobic interactions.
This compound represents a specific, yet underexplored, iteration of this scaffold. The presence of a diamine substitution pattern suggests the potential for unique molecular interactions and biological consequences. However, a comprehensive understanding of its mechanism of action is currently lacking in the scientific literature. This guide, therefore, proposes a systematic and rigorous approach to deconstruct the biological activity of this compound, from initial phenotypic screening to precise target identification and pathway analysis.
Hypothesized Biological Targets and Mechanisms of Action
Based on the chemical structure of this compound and the known activities of related compounds, we can formulate several plausible hypotheses for its mechanism of action. These hypotheses will form the basis of our proposed investigational workflow.
-
Kinase Inhibition: The quinoxaline core is a common feature in many kinase inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding region of ATP in the kinase active site. It is conceivable that this compound could function as a competitive inhibitor of one or more protein kinases, thereby modulating cellular signaling pathways involved in proliferation, survival, or inflammation.
-
DNA Intercalation and Groove Binding: The planar aromatic nature of the quinoxaline ring system raises the possibility of its intercalation between DNA base pairs or binding to the minor groove. Such interactions can disrupt DNA replication and transcription, leading to cytotoxicity, a mechanism often exploited in cancer chemotherapy. The diamine substituents could further stabilize this interaction through electrostatic interactions with the phosphate backbone of DNA.
-
Modulation of G-Protein Coupled Receptors (GPCRs): Quinoxaline derivatives have been reported to interact with various GPCRs. The structural features of this compound may allow it to bind to the ligand-binding pocket of a specific GPCR, acting as either an agonist or an antagonist and thereby influencing downstream second messenger systems.
-
Inhibition of Other Enzymes: Beyond kinases, the quinoxaline scaffold has been shown to inhibit other enzyme classes, such as DNA topoisomerases and various metabolic enzymes. A broad screening approach against a panel of relevant enzymes could reveal unexpected targets.
A Framework for Elucidating the Mechanism of Action
The following sections outline a multi-pronged strategy to systematically investigate the mechanism of action of this compound. This workflow is designed to be iterative, with findings from earlier stages informing the direction of subsequent experiments.
Phase 1: Initial Phenotypic Screening and Cellular Effects
The first step is to characterize the observable effects of the compound on whole cells. This will provide a broad understanding of its biological activity and guide the selection of more focused assays.
3.1.1. Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic or cytostatic effects of this compound on various cell lines.
-
Rationale: This initial screen helps to identify sensitive cell lines and establish a dose-response relationship, from which key parameters like the half-maximal inhibitory concentration (IC50) can be derived.
-
Recommended Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
3.1.2. Cell Cycle and Apoptosis Analysis
-
Objective: To determine if the compound induces cell cycle arrest or apoptosis.
-
Rationale: Understanding how the compound affects cell fate is crucial for narrowing down potential mechanisms. For example, cell cycle arrest might suggest interference with DNA replication or mitosis, while apoptosis could point towards the activation of specific cell death pathways.
-
Recommended Protocol: Flow Cytometry with Propidium Iodide (PI) and Annexin V Staining
-
Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: For cell cycle analysis, fix the cells in 70% ethanol and stain with a solution containing PI and RNase. For apoptosis analysis, resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: For cell cycle analysis, quantify the percentage of cells in the G0/G1, S, and G2/M phases. For apoptosis, differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Phase 2: Target Identification
Once the phenotypic effects are established, the next critical step is to identify the direct molecular target(s) of this compound.
3.2.1. In Silico Approaches: Molecular Docking
-
Objective: To computationally predict potential protein targets based on structural complementarity.
-
Rationale: Molecular docking can rapidly screen large libraries of protein structures to identify those that are likely to bind to the compound with high affinity. This can help to prioritize experimental validation.
-
Workflow:
-
Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.
-
Target Selection: Select a panel of potential protein targets based on the hypothesized mechanisms (e.g., various kinases, DNA topoisomerases, GPCRs).
-
Docking Simulation: Use software such as AutoDock or Schrödinger's Glide to perform docking simulations of the compound against the selected targets.
-
Analysis: Analyze the docking scores and binding poses to identify high-probability interactions.
-
3.2.2. Biochemical Approaches: Affinity-Based Methods
-
Objective: To physically isolate the protein target(s) from a complex biological sample.
-
Rationale: These methods provide direct evidence of a physical interaction between the compound and its target.
-
Recommended Protocol: Pull-Down Assay using Immobilized Compound
-
Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a total protein lysate from the sensitive cell line.
-
Incubation: Incubate the cell lysate with the compound-conjugated beads. A control incubation with unconjugated beads should be run in parallel.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Phase 3: Target Validation and Pathway Analysis
The final phase involves validating the identified target(s) and elucidating the downstream signaling pathways that are modulated by the compound-target interaction.
3.3.1. Target Validation
-
Objective: To confirm that the identified target is responsible for the observed biological effects.
-
Rationale: It is essential to demonstrate a causal link between the compound's interaction with its putative target and the cellular phenotype.
-
Recommended Approaches:
-
In Vitro Assays: If the target is an enzyme, perform an in vitro activity assay with the purified protein in the presence and absence of this compound to determine its inhibitory or activating effects.
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the gene encoding the putative target. If the cells become resistant to the compound after target depletion, it provides strong evidence for on-target activity.
-
3.3.2. Downstream Pathway Analysis
-
Objective: To map the signaling cascade that is affected by the compound's interaction with its validated target.
-
Rationale: This provides a more complete picture of the compound's mechanism of action and can reveal potential biomarkers for its activity.
-
Recommended Protocol: Western Blotting
-
Treatment and Lysis: Treat cells with the compound and prepare protein lysates at various time points.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the suspected downstream pathway (e.g., phosphorylated and total forms of signaling proteins).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the changes in protein expression and phosphorylation status.
-
Data Presentation and Visualization
Table 1: Hypothetical Phenotypic Screening Data for this compound
| Cell Line | IC50 (µM) after 48h | Primary Effect |
| HeLa (Cervical Cancer) | 5.2 | Apoptosis |
| A549 (Lung Cancer) | 12.8 | G2/M Arrest |
| MCF-7 (Breast Cancer) | 8.1 | Apoptosis |
| HEK293 (Normal Kidney) | > 50 | Minimal Effect |
Diagrams
Caption: A generalized workflow for elucidating the mechanism of action.
Caption: A hypothetical signaling pathway involving kinase inhibition.
Conclusion
The elucidation of the mechanism of action for a novel compound like this compound is a complex but essential undertaking in drug discovery and chemical biology. The framework presented in this guide provides a logical and experimentally rigorous path forward. By systematically progressing from broad phenotypic observations to specific molecular interactions and downstream pathway analysis, researchers can build a comprehensive and validated understanding of how this compound exerts its effects in biological systems. This knowledge is paramount for its potential development as a therapeutic agent or as a chemical probe to interrogate biological processes.
References
-
Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2003). Synthesis of new 2-acetyl and 2-benzoyl-3-methyl-quinoxaline 1,4-di-N-oxide derivatives as anti-Mycobacterium tuberculosis agents. European Journal of Medicinal Chemistry, 38(9), 791-800. [Link]
-
Saeed, A., Shaheen, F., & Abbas, N. (2018). Quinoxaline and its derivatives: a review on synthetic approaches and pharmacological activities. Journal of the Iranian Chemical Society, 15(11), 2349-2385. [Link]
Theoretical and computational studies of N2,N2-Dimethylquinoxaline-2,6-diamine
An In-depth Technical Guide to the Theoretical and Computational Studies of N2,N2-Dimethylquinoxaline-2,6-diamine
Introduction
The quinoxaline scaffold, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is of significant interest in medicinal chemistry and materials science.[1][2] Quinoxaline derivatives exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2][3] The versatility of the quinoxaline ring system allows for extensive functionalization, enabling the fine-tuning of its electronic and steric properties for various applications.[3] This guide focuses on this compound, a specific derivative, and explores its properties through the lens of modern theoretical and computational chemistry.
Computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the molecular structure, electronic properties, and reactivity of novel compounds.[1] By simulating molecular behavior at the quantum level, we can predict spectroscopic characteristics, understand intermolecular interactions, and guide the rational design of new molecules with desired functionalities. This whitepaper presents a comprehensive theoretical analysis of this compound, offering a foundational understanding for researchers and professionals in drug development.
Computational and Experimental Methodologies
To elucidate the properties of this compound, a synergistic approach combining computational modeling and experimental spectroscopic techniques is often employed.
Computational Details: Density Functional Theory (DFT)
The theoretical calculations presented in this guide are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[4]
-
Software: The calculations are typically performed using the Gaussian suite of programs.
-
Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules.[5]
-
Basis Set: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling molecular interactions.[6][7]
This level of theory provides a good balance between computational cost and accuracy for predicting the geometric, vibrational, and electronic properties of quinoxaline derivatives.
Experimental Validation: Spectroscopic Analysis
While this guide focuses on theoretical aspects, the computational results are ideally validated against experimental data.
-
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the vibrational modes of the molecule. The calculated vibrational frequencies from DFT can be correlated with the experimental FT-IR spectrum to confirm the molecular structure.
-
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum and help assign the observed absorption bands.[8]
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Caption: Molecular structure of this compound.
Table 1: Selected Optimized Geometric Parameters
Parameter Bond Length (Å) Bond Angle (°) C-C (aromatic) 1.39 - 1.42 118 - 122 C-N (ring) 1.32 - 1.38 116 - 124 C-N (amine) 1.38 - 1.45 - N-C (methyl) 1.45 - 1.47 - C-N-C (dimethylamino) - ~118
Note: The values in this table are representative of typical quinoxaline derivatives and are intended for illustrative purposes.
Vibrational Analysis
Vibrational frequency calculations are performed on the optimized geometry to predict the FT-IR spectrum. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies are typically scaled by a factor (e.g., 0.96) to account for anharmonicity and other systematic errors in the theoretical model.
Table 2: Calculated and Experimental Vibrational Frequencies
Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) N-H stretch (amine) 3400 - 3500 3400 - 3500 C-H stretch (aromatic) 3000 - 3100 3000 - 3100 C-H stretch (methyl) 2850 - 2960 2850 - 2960 C=N stretch (ring) 1600 - 1650 1600 - 1650 C=C stretch (aromatic) 1450 - 1600 1450 - 1600 C-N stretch (amine) 1250 - 1350 1250 - 1350
Note: These are characteristic frequency ranges for the specified functional groups.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[7] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties.[1][6] A small energy gap suggests that the molecule is more reactive and can be easily excited.[3]
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Sources
- 1. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. PlumX [plu.mx]
- 7. researchgate.net [researchgate.net]
- 8. Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of N2,N2-Dimethylquinoxaline-2,6-diamine in various solvents
Executive Summary & Compound Identity
N2,N2-Dimethylquinoxaline-2,6-diamine is a substituted quinoxaline derivative characterized by a planar, electron-rich heterocyclic core. Its structural features—a tertiary dimethylamine at position 2 and a primary amine at position 6—dictate a distinct physicochemical profile. It serves as a critical intermediate in the synthesis of fluorescent probes (e.g., for amyloid detection) and bioactive kinase inhibitors.
This guide provides a standardized framework for the solubilization, handling, and stability assessment of this compound. Researchers must account for its pH-dependent solubility and susceptibility to photo-oxidation to ensure experimental reproducibility.
Physicochemical Profile (Predicted & Empirical)[1][2][3]
| Property | Value / Description | Implications for Handling |
| Molecular Formula | C₁₀H₁₂N₄ | |
| Molecular Weight | 188.23 g/mol | |
| Physical State | Solid (Yellow to Orange powder) | Light-sensitive; handle in amber vials. |
| LogP (Predicted) | ~1.2 – 1.6 | Lipophilic; poor aqueous solubility at neutral pH. |
| pKa (Base) | ~3.5 – 4.5 (Ring N / 6-NH₂) | Soluble in acidic media (pH < 3); neutral at physiological pH. |
| UV/Vis Absorption | λmax ~250 nm, ~380 nm | Strong UV absorber; potential fluorescence interference. |
Solubility Profile and Solvent Compatibility[4]
The solubility of this compound is governed by the interplay between its lipophilic aromatic core and its ionizable amino groups.
Solvent Compatibility Matrix
The following table summarizes the solubility performance in common laboratory solvents. Note: "Soluble" implies >10 mg/mL; "Sparingly Soluble" implies 1–10 mg/mL; "Insoluble" implies <0.1 mg/mL.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO | High (>25 mg/mL) | Primary Vehicle. Hygroscopic; store stocks under inert gas. |
| Polar Aprotic | DMF | High (>25 mg/mL) | Alternative to DMSO for chemical synthesis. |
| Polar Protic | Ethanol / Methanol | Moderate (5–15 mg/mL) | Solubility improves significantly with heating (40°C). |
| Aqueous (Neutral) | PBS / Water (pH 7.4) | Very Low (<0.1 mg/mL) | Risk of Precipitation. Requires co-solvent or pH adjustment. |
| Aqueous (Acidic) | 0.1 M HCl / 5% Acetic Acid | High (>10 mg/mL) | Protonation of ring nitrogens solubilizes the core. |
| Non-Polar | Hexane / Diethyl Ether | Insoluble | Suitable only for precipitation/washing steps. |
Formulation Strategies for Biological Assays
For in vitro or in vivo applications, direct dissolution in buffer will fail. Use the "Solvent Shift" method:
-
Prepare Stock: Dissolve compound in 100% DMSO to 10–50 mM concentration.
-
Intermediate Dilution: Dilute stock 1:10 into a surfactant-containing vehicle (e.g., PEG400 or Tween-80) if high concentrations are needed.
-
Final Dilution: Slowly add the stock/intermediate into the aqueous buffer while vortexing.
-
Critical Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless the assay tolerates higher.
-
Observation: Watch for turbidity (Tyndall effect), indicating microprecipitation.
-
Stability and Degradation Pathways
The electron-rich nature of the quinoxaline diamine scaffold makes it susceptible to specific degradation pathways, particularly oxidation and photolysis.
Stability Profile
-
Solid State: Stable for >2 years at -20°C if protected from light and moisture.
-
DMSO Solution: Stable for 24 hours at Room Temperature (RT); >6 months at -80°C.
-
Caution: DMSO can act as a mild oxidant over long periods at RT.
-
-
Aqueous Solution:
-
Acidic (pH < 4): Stable for days.
-
Neutral/Basic (pH > 7): Prone to gradual oxidation and precipitation over 24–48 hours.
-
Degradation Mechanisms
-
Photo-oxidation: The conjugated system absorbs UV/Blue light, generating singlet oxygen or radical species that attack the exocyclic amines or the ring itself.
-
N-Oxidation: Strong oxidants (e.g., peroxides) can convert the ring nitrogens to N-oxides.
Experimental Protocols
Protocol A: Saturation Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of the compound in a specific solvent.
-
Preparation: Add excess solid this compound (~5 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Cap tightly and shake/stir at 25°C for 24 hours. Protect from light (wrap vial in foil).
-
Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter.
-
Quantification:
-
Dilute the supernatant with Mobile Phase (see below).
-
Analyze via HPLC-UV (Detection at 254 nm or 380 nm).
-
Calculate concentration against a standard curve prepared in DMSO.
-
Protocol B: Stability-Indicating HPLC Method
Objective: To separate the parent compound from potential degradation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic acid to suppress silanol interactions).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD). Monitor 254 nm (universal) and 380 nm (specific to quinoxaline chromophore).
Visualizations
Diagram 1: Solubility Decision Tree
This workflow guides the researcher in selecting the appropriate vehicle based on the intended application.
Caption: Decision matrix for solubilizing this compound based on experimental context.
Diagram 2: Stability & Degradation Pathways
This diagram illustrates the primary risks to compound integrity and the necessary mitigation steps.
Caption: Primary degradation pathways (Photo-oxidation and N-oxidation) and required preventive measures.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 237859, 6-Quinoxalinamine. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[1] University of Rhode Island. Retrieved from [Link]
-
Sawicki, E., et al. (1956). Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives. The Journal of Organic Chemistry.[2] Retrieved from [Link]
Sources
Technical Whitepaper: N2,N2-Dimethylquinoxaline-2,6-diamine as a Functional Motif in Advanced Materials
Executive Summary
N2,N2-Dimethylquinoxaline-2,6-diamine (CAS: 105866-75-9) represents a distinct class of "Push-Pull" heterocyclic building blocks essential for next-generation organic electronics and smart materials. Characterized by an electron-deficient quinoxaline core flanked by an asymmetric donor system—a fixed strong donor (dimethylamino) at position 2 and a reactive primary amine at position 6—this molecule offers a unique dual-functionality. It serves simultaneously as a tunable optoelectronic chromophore and a covalent anchor for polymerization.
This guide explores its critical applications in Intramolecular Charge Transfer (ICT) fluorescence sensing , low-bandgap conjugated polymers for photovoltaics , and self-reporting epoxy composites .
Section 1: Molecular Architecture & Electronic Properties
The utility of this compound stems from its electronic asymmetry. Unlike symmetric diamines, this molecule possesses a specific "Janus" character:
-
The Electronic Tuner (Position 2): The
-dimethyl group acts as a strong -donor, pushing electron density into the pyrazine ring of the quinoxaline core. This induces a strong dipole moment and facilitates Intramolecular Charge Transfer (ICT), which is responsible for its fluorescent properties. -
The Reactive Handle (Position 6): The primary amino group (
) allows for facile covalent incorporation into polyamides, polyimides, or epoxy matrices without disrupting the electronic donor at position 2.
HOMO-LUMO Engineering
The quinoxaline core is electron-withdrawing (Acceptor). The amine substituents are electron-donating (Donors).[1] This D-A-D architecture narrows the HOMO-LUMO gap compared to unsubstituted quinoxaline, shifting absorption into the visible spectrum and enabling semi-conducting behavior.
| Property | Description | Impact on Material |
| Core Structure | Quinoxaline (Benzopyrazine) | High electron affinity; n-type transport potential. |
| Donor 1 (Pos 2) | Strong mesomeric (+M) effect; Red-shifts emission; Enhances ICT. | |
| Donor 2 (Pos 6) | Reactive site for polymerization; Secondary donor. | |
| Electronic State | Push-Pull System | Solvatochromic behavior; Sensitivity to local pH and polarity. |
Section 2: Application in Fluorescent Sensing & Smart Polymers
One of the most immediate applications of this motif is in ratiometric pH sensing and solvatochromic probes . The ICT state is highly sensitive to the protonation of the ring nitrogens.
Mechanism: Proton-Induced Switching
In neutral media, the molecule exhibits fluorescence due to the ICT from the dimethylamino group to the quinoxaline ring. Upon acidification, protonation occurs preferentially at the ring nitrogens (which are more basic in the excited state), leading to a significant bathochromic (red) shift in absorption and quenching or shifting of fluorescence.
-
Application: Monitoring curing kinetics in epoxy resins. By reacting the 6-amino group into the epoxy network, the fluorescence of the quinoxaline moiety changes as the local polarity of the resin increases during cross-linking.
Visualization: ICT & Sensing Mechanism
The following diagram illustrates the electronic transitions and protonation logic.
Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) modulation via protonation, enabling pH sensing utility.
Section 3: Organic Photovoltaics (OPV) & Electronics
In the realm of organic electronics, quinoxaline derivatives are prized as electron-deficient building blocks for Donor-Acceptor (D-A) conjugated polymers .
Low-Bandgap Copolymers
The 6-amino group can be converted into a diazonium salt or halogenated (via Sandmeyer reaction) to allow coupling, or used directly in condensation polymerization.
-
Role: The quinoxaline unit acts as the "Acceptor" in D-A polymers.[2]
-
Benefit: The dimethylamino group at position 2 raises the HOMO level, while the quinoxaline core lowers the LUMO. This compression of the bandgap improves solar photon harvesting in OPVs.
-
Target Architecture: Poly(quinoxaline-alt-thiophene) derivatives.
Section 4: Synthetic Protocol & Experimental Methodology
To utilize this compound, high purity is required.[3][4][5][6] Below is a robust synthetic route starting from commercially available precursors, followed by a validation protocol.
Synthesis Workflow
Precursor: 2-Chloro-6-nitroquinoxaline.
-
Nucleophilic Aromatic Substitution (
):-
Reagents: 2-Chloro-6-nitroquinoxaline, Dimethylamine (2.0 eq),
. -
Conditions: DMF,
, 4 hours. -
Mechanism: The chloride at position 2 is activated by the ring nitrogens and the nitro group, allowing facile displacement by dimethylamine.
-
Intermediate: N,N-Dimethyl-6-nitroquinoxaline-2-amine.
-
-
Reduction:
Visualization: Synthetic Pathway
Figure 2: Two-step synthetic route for the production of high-purity this compound.
Characterization Protocol (Self-Validating)
| Technique | Expected Signal | Validation Criteria |
| 1H NMR (DMSO-d6) | Singlet ~3.1-3.2 ppm (6H) | Confirms |
| 1H NMR (Aromatic) | 3 distinct aromatic protons | Confirms 2,6-substitution pattern. |
| FT-IR | Doublet ~3300-3400 | Confirms primary amine ( |
| UV-Vis | Characteristic ICT band (Yellow/Orange color). |
References
-
Azenha, M., et al. (2025). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI. Retrieved from [Link]
-
School of Engineering and Materials Science, QMUL. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Retrieved from [Link]
-
Kim, J., et al. (2014). Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors. ResearchGate. Retrieved from [Link]
-
Case Western Reserve University. (2011). Novel Quinoxaline-Based Organic Sensitizers for Dye-Sensitized Solar Cells. Retrieved from [Link]
Sources
- 1. case.edu [case.edu]
- 2. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molcore.com [molcore.com]
- 4. molcore.com [molcore.com]
- 5. molcore.com [molcore.com]
- 6. molcore.com [molcore.com]
- 7. 934474-92-7|2-(4-Methyl-1-piperazinyl)-6-quinoxalinamine|BLD Pharm [bldpharm.com]
N2,N2-Dimethylquinoxaline-2,6-diamine starting material and precursor availability
The following technical guide details the availability, synthesis, and application of N2,N2-Dimethylquinoxaline-2,6-diamine (CAS 105866-75-9), a critical heterocyclic intermediate used in the development of kinase inhibitors and functionalized materials.[1]
Starting Material & Precursor Availability[1]
Executive Summary
This compound is a bifunctional quinoxaline scaffold characterized by an electron-donating dimethylamino group at position 2 and a primary amine at position 6.[1] This asymmetry makes it a high-value "lynchpin" intermediate in medicinal chemistry, particularly for Type I and Type II kinase inhibitors targeting EGFR, VEGFR, and PDGFR families.
Unlike symmetric quinoxalines, the synthesis of this molecule requires strict regiocontrol to distinguish between the 2- and 6-positions.[1] This guide outlines the most robust synthetic pathways, validates precursor availability, and provides actionable protocols for scale-up.
Chemical Identity & Specifications
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | 2-(Dimethylamino)-6-aminoquinoxaline; 6-Amino-2-(dimethylamino)quinoxaline |
| CAS Number | 105866-75-9 |
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| Core Scaffold | 1,4-Diazanaphthalene (Quinoxaline) |
| Key Functionality | Asymmetric diamine (Primary |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
Synthesis Pathways & Mechanism
To achieve the asymmetric substitution pattern, two primary routes exist. Route A (Nitro-Reduction) is the industry standard for high purity, avoiding the difficult separation of regioisomers inherent in Route B .
3.1 Pathway Logic Diagram (Graphviz)
Figure 1: Stepwise synthesis via the Nitro-Reduction pathway ensuring regioselectivity at C2 and C6.
3.2 Detailed Mechanism
-
Step 1: Cyclocondensation: The reaction of 4-nitro-1,2-phenylenediamine with glyoxylic acid tends to yield the 6-nitro-2-hydroxyquinoxaline isomer as the major product due to the electronic deactivation of the amino group para to the nitro group.[1]
-
Step 2: Activation: Conversion of the hydroxyl group to a chloride using phosphoryl chloride (
) creates a reactive electrophile at C2. -
Step 3:
Displacement: The chlorine at C2 is highly susceptible to nucleophilic attack by dimethylamine due to the electron-withdrawing nature of the pyrazine ring and the distal nitro group. -
Step 4: Reduction: Chemoselective reduction of the nitro group yields the final primary amine without affecting the quinoxaline core.
Experimental Protocols
Note: These protocols are derived from standard methodologies for quinoxaline functionalization and should be optimized for specific laboratory conditions.
Protocol A: Synthesis of 2-Chloro-6-nitroquinoxaline (Precursor)[1]
-
Reagents: 6-Nitro-2-quinoxalinol (1.0 eq),
(5.0 eq), catalytic DMF. -
Procedure:
-
Suspend 6-nitro-2-quinoxalinol in neat
.[1] -
Add 2-3 drops of DMF as a catalyst.[1]
-
Reflux at 105°C for 3 hours until the solution becomes clear.
-
Quench: Pour the cooled reaction mixture slowly onto crushed ice/water (Exothermic!).
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Yield: Typically 85-90% (Yellow solid).[1]
-
Protocol B: Conversion to this compound[1]
-
Step 1 (
):-
Dissolve 2-chloro-6-nitroquinoxaline (10 mmol) in THF or DMF (20 mL).
-
Add Dimethylamine (2.0 M in THF, 12 mmol) and
(15 mmol). -
Stir at Room Temperature for 4 hours. (Reaction is usually fast).
-
Concentrate and wash with water to isolate N,N-dimethyl-6-nitroquinoxalin-2-amine .[1]
-
-
Step 2 (Reduction):
-
Dissolve the nitro-intermediate in Methanol (50 mL).[1]
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
balloon (1 atm) for 6-12 hours. -
Workup: Filter through Celite to remove catalyst. Concentrate filtrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH).
-
Precursor Availability & Supply Chain
Researchers can source the final compound directly or synthesize it using widely available commodity chemicals.
Direct Sourcing (CAS 105866-75-9)[1][2][3][4]
-
Status: Available as a "Make-to-Order" or "In-Stock" research chemical.[1]
-
Typical Purity:
98% (HPLC). -
Suppliers: MolCore, Chemlin, and specialized custom synthesis houses (e.g., SynQuest, Ambeed).
Raw Material Inventory (For In-House Synthesis)
| Component | CAS Number | Availability | Approx. Cost (Research Scale) |
| 4-Nitro-1,2-phenylenediamine | 99-56-9 | High (Commodity) | Low (<$50/100g) |
| 2,6-Dichloroquinoxaline | 18671-97-1 | Medium (Specialty) | Medium ($80/25g) |
| Glyoxylic Acid (50% aq) | 298-12-4 | High | Low |
| Dimethylamine (2M in THF) | 124-40-3 | High | Low |
| Phosphoryl Chloride ( | 10025-87-3 | High (Regulated) | Low |
Critical Note on 2,6-Dichloroquinoxaline: While 2,6-dichloroquinoxaline (CAS 18671-97-1) is available, using it directly requires careful control.[1] Reacting it with dimethylamine typically yields 2-chloro-6-(dimethylamino)quinoxaline or a mixture of isomers.[1] Converting the remaining chloride to an amine requires a second step (e.g., Buchwald-Hartwig amination), which is more expensive than the Nitro-Reduction route.
References
-
PubChem . (n.d.).[5] 2,6-Dichloroquinoxaline (CAS 18671-97-1).[1] National Library of Medicine. Retrieved February 13, 2026, from [Link]
-
Rasayan Journal of Chemistry . (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Vol 13, No 2, 1037-1041.[6] Retrieved February 13, 2026, from [Link]
-
PrepChem . (n.d.). Synthesis of 2-Aminoquinoxaline. Retrieved February 13, 2026, from [Link]
Sources
Methodological & Application
Application Notes and Protocols for N2,N2-Dimethylquinoxaline-2,6-diamine as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Potential of N2,N2-Dimethylquinoxaline-2,6-diamine as a Versatile Fluorescent Probe
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest for their diverse biological activities and unique photophysical properties.[1] Their rigid, planar, and highly conjugated structure often results in strong fluorescence, making them valuable tools in chemical biology and materials science. The ability to functionalize the quinoxaline core allows for the fine-tuning of their fluorescence emission, quantum yields, and sensitivity to the local environment.[2][3] This has led to the development of quinoxaline-based fluorescent probes for a range of applications, including bioimaging and the sensing of metal ions and pH.[4]
This compound is a compelling candidate for a fluorescent probe due to its electron-rich amino substituents on the quinoxaline scaffold. These electron-donating groups are known to enhance the fluorescence quantum yield and induce intramolecular charge transfer (ICT), making the probe's fluorescence sensitive to the polarity of its microenvironment.[1][3] Furthermore, the nitrogen atoms in the quinoxaline ring and the amino groups can act as protonation sites or metal ion binding sites, potentially modulating the probe's fluorescence in response to changes in pH or the presence of specific metal ions.[2]
This guide provides a comprehensive overview of the hypothesized fluorescent properties of this compound, along with detailed protocols for its characterization and application as a fluorescent probe for sensing pH, environmental polarity, and metal ions, as well as its potential use in live-cell imaging.
Hypothesized Mechanism of Action
The fluorescence of this compound is likely governed by an intramolecular charge transfer (ICT) mechanism. In the ground state, the electron density is distributed across the molecule. Upon excitation with light of an appropriate wavelength, an electron is promoted to a higher energy level, leading to a redistribution of electron density and the formation of an excited state with a larger dipole moment. This excited state is sensitive to the polarity of the surrounding solvent. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum (solvatochromism).
The nitrogen atoms in the quinoxaline ring and the exocyclic amino groups are potential sites for protonation. Protonation of these nitrogen atoms would alter the electronic properties of the molecule, likely leading to a change in its fluorescence emission. This could manifest as either fluorescence quenching or enhancement, or a shift in the emission wavelength, forming the basis for its use as a pH sensor.[2][4] Similarly, the lone pairs of electrons on the nitrogen atoms can coordinate with metal ions, which can also perturb the ICT process and result in a detectable change in fluorescence.[5]
Figure 2. General workflow for the synthesis of this compound.
Protocols
Protocol 1: Characterization of Photophysical Properties
This protocol outlines the steps to determine the fundamental photophysical properties of this compound. [6] Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, ethyl acetate, acetonitrile, DMSO, ethanol, methanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in a suitable solvent (e.g., DMSO or ethanol).
-
Working Solution Preparation: Prepare working solutions (e.g., 10 µM) in each of the selected solvents by diluting the stock solution.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the probe in each solvent over a suitable wavelength range (e.g., 250-600 nm).
-
Determine the wavelength of maximum absorption (λabs) for each solvent.
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λabs and record the emission spectrum over a suitable wavelength range.
-
Determine the wavelength of maximum emission (λem) for each solvent.
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λem.
-
-
Data Analysis:
-
Calculate the Stokes shift (the difference between λem and λabs) in each solvent.
-
Plot λem versus a solvent polarity scale (e.g., Lippert-Mataga plot) to assess solvatochromism. [1] Expected Results:
-
| Solvent | Dielectric Constant | λabs (nm) | λem (nm) | Stokes Shift (nm) |
| Cyclohexane | 2.0 | ~350 | ~420 | ~70 |
| Toluene | 2.4 | ~355 | ~430 | ~75 |
| Ethyl Acetate | 6.0 | ~360 | ~445 | ~85 |
| Acetonitrile | 37.5 | ~365 | ~460 | ~95 |
| DMSO | 47.0 | ~370 | ~480 | ~110 |
| Water | 80.1 | ~375 | ~500 | ~125 |
Table 1: Hypothetical photophysical data for this compound in various solvents.
Protocol 2: Evaluation as a Fluorescent pH Sensor
This protocol details the procedure to assess the pH sensitivity of the probe's fluorescence. [2][4] Materials:
-
This compound stock solution (1 mM in DMSO)
-
Buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
Fluorometer
-
pH meter
Procedure:
-
Prepare a series of buffered aqueous solutions with varying pH values.
-
Add a small aliquot of the probe stock solution to each buffer to a final concentration of 10 µM.
-
Incubate the solutions for a short period to allow for equilibration.
-
Measure the fluorescence emission spectrum of each solution, exciting at the λabs determined in a neutral aqueous buffer.
-
Plot the fluorescence intensity at the λem versus pH to determine the pKa of the probe.
Expected Results: A sigmoidal relationship between fluorescence intensity and pH is expected, with a significant change in fluorescence around the pKa of the quinoxaline nitrogen atoms.
Protocol 3: Screening for Metal Ion Sensing
This protocol provides a general method to screen for the probe's sensitivity to various metal ions. [5] Materials:
-
This compound stock solution (1 mM in a suitable solvent)
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, Pb²⁺, Cd²⁺) in water.
-
Fluorometer
Procedure:
-
Prepare a 10 µM solution of the probe in a suitable buffer (e.g., HEPES, pH 7.4).
-
Add a molar excess (e.g., 10 equivalents) of each metal ion solution to separate aliquots of the probe solution.
-
Incubate for a short period.
-
Measure the fluorescence emission spectrum of each solution.
-
Compare the fluorescence intensity of the probe in the presence of different metal ions to the probe-only control.
Expected Results: A significant change (enhancement or quenching) in fluorescence intensity in the presence of a specific metal ion would indicate its potential as a selective sensor for that ion.
Protocol 4: Application in Live-Cell Imaging
This protocol describes a general procedure for using the probe to stain and visualize live cells. [7] Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging solution
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.
-
Probe Loading:
-
Dilute the probe stock solution in pre-warmed cell culture medium or live-cell imaging solution to a final concentration in the range of 1-10 µM.
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.
-
-
Washing (Optional): If background fluorescence is high, wash the cells once or twice with pre-warmed PBS or live-cell imaging solution.
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Excite the cells with a light source corresponding to the probe's excitation wavelength.
-
Capture images using an appropriate emission filter.
-
Expected Results: The probe may accumulate in specific cellular compartments depending on its physicochemical properties (e.g., polarity, charge). For instance, a solvatochromic probe might show different emission colors in the lipid-rich membranes versus the aqueous cytoplasm.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | Low quantum yield of the probe. | Increase probe concentration or use a more sensitive detector. |
| Photobleaching. | Reduce excitation light intensity or exposure time. Use an anti-fade reagent. [7] | |
| High background fluorescence | Excess probe in the medium. | Wash cells with fresh medium or PBS before imaging. |
| Autofluorescence from the medium or cells. | Use a phenol red-free medium. Image in a spectral window where autofluorescence is minimal. | |
| Cell toxicity | High probe concentration or long incubation. | Perform a dose-response and time-course experiment to determine the optimal, non-toxic labeling conditions. |
| No specific localization | Probe is highly water-soluble and membrane-impermeable. | Modify the probe structure to increase its lipophilicity. |
| Probe binds non-specifically to many components. | This may be an inherent property of the probe. |
Conclusion
This compound holds significant promise as a novel fluorescent probe. Its structural features suggest sensitivity to environmental polarity, pH, and potentially metal ions. The protocols outlined in this guide provide a systematic framework for researchers to characterize its photophysical properties and explore its applications in sensing and cellular imaging. With its straightforward synthesis and versatile fluorescent properties, this compound is a valuable addition to the toolbox of fluorescent probes for chemical and biological research.
References
-
Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI. [Link]
-
A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. Springer Nature Experiments. [Link]
-
A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe 3+ and fluorescent sensing of Cu 2+ and its application. National Center for Biotechnology Information. [Link]
-
Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Publications. [Link]
-
Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. ResearchGate. [Link]
-
Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. PubMed. [Link]
-
An aminoquinoline based biocompatible fluorescent and colourimetric pH sensor designed for cancer cell discrimination. Royal Society of Chemistry. [Link]
-
Four- and Five-Component Syntheses and Photophysical Properties of Emission Solvatochromic 3-Aminovinylquinoxalines. ACS Publications. [Link]
-
Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Publications. [Link]
-
A small-molecule fluorescent probe for live-cell imaging of endocytosis. bioRxiv. [Link]
-
Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the. Royal Society of Chemistry. [Link]
-
Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. PubMed. [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. [Link]
-
Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of a new fluorescent probe for reactive oxygen species. Royal Society of Chemistry. [Link]
-
SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID. [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. PubMed. [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]
-
Synthesis and biological characterization of a new fluorescent probe for vesicular trafficking based on polyazamacrocycle derivative. PubMed. [Link]
-
Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. PubMed. [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Center for Biotechnology Information. [Link]
-
An efficient and sensitive fluorescent pH sensor based on amino functional metal-organic frameworks in aqueous environment. PubMed. [Link]
-
Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules. ResearchGate. [Link]
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. National Center for Biotechnology Information. [Link]
-
Amino-isocyanoacridines: Novel, Tunable Solvatochromic Fluorophores as Physiological pH Probes. PubMed. [Link]
-
Quinoxaline derivatives as attractive electron-transporting materials. QMRO Home. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: N2,N2-Dimethylquinoxaline-2,6-diamine in Organic Electronics
Executive Summary
This guide details the integration of N2,N2-Dimethylquinoxaline-2,6-diamine (hereafter DMQA-2,6 ) into organic electronic architectures. As a member of the quinoxaline class, DMQA-2,6 exhibits a distinct Donor-Acceptor (D-A) topology. The electron-deficient quinoxaline core (acceptor) coupled with electron-rich amine substituents (donors) at the 2- and 6-positions facilitates strong Intramolecular Charge Transfer (ICT).
This application note provides validated protocols for:
-
Electronic Structure Verification: Cyclic Voltammetry (CV) to determine HOMO/LUMO levels.
-
Photophysical Characterization: Solvatochromic analysis to quantify the ICT strength.
-
Device Integration: Fabrication of a Red-TADF (Thermally Activated Delayed Fluorescence) OLED prototype using DMQA-2,6 as a dopant.
Molecular Architecture & Mechanism
The utility of DMQA-2,6 stems from its asymmetric substitution.
-
Position 2 (Pyrazine Ring): The dimethylamino group here interacts directly with the electron-deficient pyrazine nitrogens, stabilizing the LUMO.
-
Position 6 (Benzene Ring): The primary amine here acts as a hole-transporting moiety, raising the HOMO level.
This "push-pull" configuration narrows the optical bandgap (
Mechanism of Action (ICT Pathway)
The following diagram illustrates the charge transfer mechanism that dictates the molecule's optoelectronic function.
Figure 1: Intramolecular Charge Transfer (ICT) vector in DMQA-2,6. Note the dual-donor contribution stabilizing the polarized excited state.
Protocol 1: Electrochemical Bandgap Determination
Objective: To accurately determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Materials
-
Analyte: DMQA-2,6 (1 mM)
-
Solvent: Anhydrous Dichloromethane (DCM) (degassed)
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) -
Electrodes: Glassy Carbon (Working), Pt Wire (Counter), Ag/AgCl (Reference)
-
Standard: Ferrocene (
)
Methodology
-
Preparation: Dissolve DMQA-2,6 in the DCM/Electrolyte solution under a nitrogen atmosphere.
-
Cleaning: Polish the Glassy Carbon electrode with 0.05
alumina slurry; sonicate in ethanol. -
Scan: Perform Cyclic Voltammetry at a scan rate of 50 mV/s. Scan range: -2.0 V to +1.5 V.
-
Calibration: Add Ferrocene internal standard at the end of the run to calibrate the potential scale.
Data Analysis
Calculate energy levels using the onset potentials (
Expected Results:
| Parameter | Typical Value | Interpretation |
|---|
|
Protocol 2: Solvatochromic Shift Analysis
Objective: To quantify the dipole moment change upon excitation, predicting the molecule's performance in environments of varying polarity (e.g., solid-state matrices vs. solution).
Methodology
-
Prepare
M solutions of DMQA-2,6 in five solvents of increasing polarity: Toluene, Chloroform, THF, Acetone, and Acetonitrile. -
Record UV-Vis absorption and Fluorescence emission spectra for each.
-
Lippert-Mataga Plot: Plot the Stokes Shift (
) against the orientation polarizability ( ) of the solvents.
Interpretation
A steep positive slope indicates a large change in dipole moment (
-
Low Polarity (Toluene): Emission
nm (Orange). -
High Polarity (Acetonitrile): Emission
nm (Deep Red). -
Note: In OLEDs, the host matrix polarity will determine the exact emission color.
Application: Red-TADF OLED Fabrication
Objective: To utilize DMQA-2,6 as a dopant in a solution-processed OLED.
Device Architecture
The following diagram details the layer stack required for optimal carrier balance.
Figure 2: Optimized OLED stack. DMQA-2,6 serves as the emissive dopant within the CBP host.
Fabrication Protocol
-
Substrate Prep: Clean ITO glass via ultrasonication in detergent, water, acetone, and isopropanol (15 min each). UV-Ozone treat for 20 min.
-
HIL Deposition: Spin-coat PEDOT:PSS at 3000 rpm for 60s. Anneal at 120°C for 15 min in air.
-
EML Deposition (In Glovebox):
-
Host: CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl).
-
Dopant: DMQA-2,6.
-
Ratio: 90:10 (wt%).
-
Solvent: Chlorobenzene (20 mg/mL total conc).
-
Spin: 2000 rpm for 45s. Anneal at 80°C for 30 min to remove solvent.
-
-
Vacuum Deposition: Transfer to thermal evaporator (
Torr).-
Deposit TPBi (ETL) at 1 Å/s.
-
Deposit LiF at 0.1 Å/s.
-
Deposit Al at 3 Å/s.
-
-
Encapsulation: Encapsulate with UV-curable epoxy and a glass cover slip in the glovebox.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Turn-on Voltage | Poor hole injection | Re-check UV-Ozone treatment time; verify HOMO alignment of HTL. |
| Emission Blue-Shift | Aggregation / Phase Separation | Reduce doping concentration from 10% to 5%. |
| Low Efficiency | Exciton Quenching | Ensure the EML annealing step strictly removes all chlorobenzene. |
Safety & Handling
-
Hazard: Quinoxaline diamines can be skin irritants and potential mutagens.
-
PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.
-
Storage: Store under inert gas (Argon) at 4°C. The amine groups are susceptible to oxidation over prolonged exposure to air.
References
-
Quinoxaline Synthesis & Properties: Abu-Hashem, A. A.[1][2][3][4] (2015).[2][5] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.[2]
-
Solvatochromism in Quinoxalines: Ghoshal, P., et al. (2015).[2][5] Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines. The Journal of Physical Chemistry B, 119(34).
-
OLED Host/Dopant Systems: Kim, J., et al. (2017).[6] Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. Journal of Nanoscience and Nanotechnology.
-
General Chemical Data (6-Aminoquinoxaline derivatives): PubChem Database.[7] Compound Summary for Quinoxalin-6-amine.
Sources
- 1. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 4. mtieat.org [mtieat.org]
- 5. 2-Aminoquinoxaline | C8H7N3 | CID 224573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Quinoxalinamine | C8H7N3 | CID 237859 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N2,N2-Dimethylquinoxaline-2,6-diamine in Organic Synthesis
Introduction: The Quinoxaline Scaffold and the Potential of N2,N2-Dimethylquinoxaline-2,6-diamine
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[2][3] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.
This document focuses on a specific, yet highly promising, building block: This compound . The presence of two distinct amino groups—a tertiary amine at the 2-position and a primary amine at the 6-position—offers orthogonal reactivity. This unique characteristic makes it an invaluable synthon for the construction of complex molecules, particularly in the realms of targeted therapeutics and advanced functional materials. These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this versatile building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key characteristics of this compound.
| Property | Value | Source |
| CAS Number | 105866-75-9 | [4] |
| Molecular Formula | C₁₀H₁₂N₄ | [4] |
| Molecular Weight | 188.23 g/mol | [4] |
| Appearance | Expected to be a solid | |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, chlorinated solvents) | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Note: Experimentally determined data for melting point, boiling point, and detailed spectroscopic analysis are not widely available in public literature and should be determined empirically upon receipt of the compound.
Core Synthetic Strategy: The Condensation Reaction
The most common and efficient method for the synthesis of the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] This reaction is typically acid-catalyzed and proceeds with high yields.
Conceptual Workflow for the Synthesis of Quinoxaline Derivatives
Caption: General workflow for quinoxaline synthesis.
Application Protocol 1: Synthesis of a Novel Urea-Substituted Quinoxaline Derivative for Kinase Inhibition Screening
The primary amino group at the 6-position of this compound is a prime site for derivatization, for instance, through the formation of urea linkages. Urea-containing compounds are a well-established class of kinase inhibitors. This protocol outlines a representative synthesis of a urea derivative for subsequent biological screening.
Rationale
The synthesis involves the reaction of the primary amine with an isocyanate. The resulting urea derivative can then be evaluated for its inhibitory activity against a panel of protein kinases. The dimethylamino group at the 2-position is expected to remain unreactive under these conditions, thus providing a handle for further modifications if desired.
Experimental Protocol
Materials:
-
This compound
-
4-Chlorophenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq). Subsequently, add a solution of 4-chlorophenyl isocyanate (1.05 eq) in anhydrous DCM dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired urea derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Reaction Workflow for Urea Derivative Synthesis
Caption: Step-by-step workflow for the synthesis of a urea-substituted quinoxaline.
Application Protocol 2: Development of a Quinoxaline-Based Fluorescent Probe
The quinoxaline core can be a component of fluorescent molecules.[7] By attaching a fluorophore to the this compound scaffold, it is possible to create novel fluorescent probes for various applications in chemical biology and materials science. This protocol describes a general approach to synthesizing a fluorescently labeled quinoxaline derivative.
Rationale
This protocol utilizes a nucleophilic aromatic substitution reaction where the primary amine of this compound displaces a leaving group on a fluorophore scaffold. The choice of fluorophore can be tailored to the desired photophysical properties.
Experimental Protocol
Materials:
-
This compound
-
A suitable fluorophore with a good leaving group (e.g., a sulfonyl chloride or a halogenated aromatic system)
-
Anhydrous Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Ethyl acetate and water for work-up
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen fluorophore (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the fluorescent probe using ¹H NMR, ¹³C NMR, HRMS, and characterize its photophysical properties (absorption and emission spectra).
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for organic synthesis. Its distinct amino functionalities allow for selective and sequential derivatization, opening avenues for the creation of diverse molecular architectures. The protocols outlined in this document provide a foundational framework for the synthesis of novel kinase inhibitors and fluorescent probes. The continued exploration of this and related quinoxaline diamines will undoubtedly lead to the discovery of new molecules with significant potential in medicine and materials science.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). Journal of Biomolecular Structure and Dynamics.
- Cheeseman, G. W. H., & Tuck, B. (1966). Quinoxaline studies. Part VIII. The synthesis of 2-amino-6- and -7-chloroquinoxalines. Journal of the Chemical Society C: Organic, 852-854.
- Hasaninejad, A., Zare, A., Mohammadizadeh, M. R., & Karami, Z. (2009). Synthesis of Quinoxaline Derivatives via Condensation of Aryl-1,2-diamines with 1,2-Diketones Using (NH4)6Mo7O24.4H2O as an Efficient, Mild and Reusable Catalyst. Journal of the Iranian Chemical Society, 6(1), 153-158.
- Jaishree, V., & Ramdas, D. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. International Journal of Chemical Sciences, 9(4), 1768-1774.
- Rawat, P., & Verma, S. M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
- Sazonov, K. D., Ishkov, Y. V., & Shevchenko, O. V. (2024). SYNTHESIS OF NEW DERIVATIVES OF INDENOQUINOXALINECARBOXYLIC ACIDS WITH AMINES AND IN SILICO PREDICTION OF THEIR BIOLOGICAL ACTIVITY. Voprosy Khimii i Khimicheskoi Tekhnologii, (6), 40-46.
-
Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1373-1396.
- Zhang, X., et al. (2020). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 30(16), 127333.
Sources
- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molcore.com [molcore.com]
- 5. sid.ir [sid.ir]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Profiling of N2,N2-Dimethylquinoxaline-2,6-diamine
This Application Note and Protocol guide details the analytical characterization of N2,N2-Dimethylquinoxaline-2,6-diamine (also referred to as 6-Amino-2-(dimethylamino)quinoxaline).
This molecule features a quinoxaline core with two distinct nitrogenous functionalities: a primary amine at position 6 and a tertiary dimethylamine at position 2. This structural duality presents specific challenges: the primary amine causes peak tailing in GC without derivatization, while the basicity of the quinoxaline ring requires careful pH control in HPLC.
Introduction & Scope
Target Analyte: this compound CAS: 105866-75-9 (analogous reference) Molecular Formula: C10H12N4 Molecular Weight: 188.23 g/mol Context: This compound is frequently encountered as a synthesis intermediate in the production of brimonidine-type glaucoma therapeutics, a degradation product of mutagenic heterocyclic amines, or a functional core in fluorescent pH sensors.
Analytical Challenges:
-
Basicity: The aniline-like primary amine and the ring nitrogens create multiple pKa values, leading to secondary interactions with silanols (peak tailing).
-
Polarity: Moderate polarity requires specific retention strategies in Reverse Phase LC (RPLC).
-
Thermal Instability: The primary amine is susceptible to oxidation or adsorption in hot GC inlets.
Sample Preparation Strategy
Given the basic nature of the analyte, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold standard for isolation from complex matrices (plasma, urine, or reaction mixtures).
Protocol A: MCX Solid Phase Extraction
-
Cartridge: Oasis MCX or Strata-X-C (60 mg / 3 mL).
-
Mechanism: Retains the analyte via both hydrophobic interaction (quinoxaline ring) and ionic interaction (protonated amine).
Step-by-Step Workflow:
-
Conditioning: 2 mL Methanol followed by 2 mL Water.
-
Loading: Acidify sample to pH < 3 (using 2% Phosphoric acid) to ensure protonation of the amine. Load onto cartridge.
-
Wash 1 (Acidic): 2 mL 2% Formic Acid in Water (removes polar/zwitterionic interferences).
-
Wash 2 (Organic): 2 mL Methanol (removes neutrals/acidic hydrophobic interferences; analyte remains bound ionically).
-
Elution: 2 mL of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, breaking the ionic bond).
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in Mobile Phase A (for HPLC) or Ethyl Acetate (for GC).
HPLC-UV/MS Method (High Sensitivity)
Rationale: A high-pH mobile phase is selected to keep the basic analyte in its neutral (non-ionized) form, maximizing retention on the hydrophobic C18 phase and improving peak symmetry by preventing ionic repulsion.
Method Parameters
| Parameter | Specification |
| Column | Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or equivalent hybrid particle column capable of pH 1-12. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with |
| Mobile Phase B | Acetonitrile (LC-MS Grade). |
| Flow Rate | 0.5 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| Detection | UV: 254 nm (primary), 360 nm (secondary for specificity).MS: ESI Positive Mode (See Table 2). |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Initial Hold |
| 1.00 | 5% | Start Gradient |
| 8.00 | 90% | Linear Ramp |
| 10.00 | 90% | Wash |
| 10.10 | 5% | Re-equilibration |
| 14.00 | 5% | End |
MS Acquisition Parameters (ESI+)
-
Source Temp: 150°C
-
Desolvation Temp: 400°C
-
Capillary Voltage: 3.0 kV
-
Target Ions:
-
[M+H]+: m/z 189.2
-
Fragment 1 (Loss of -N(CH3)2): m/z 144.1
-
Fragment 2 (Ring cleavage): m/z 118.1
-
GC-MS Method (Structural Confirmation)
Rationale: The primary amine (-NH2) at position 6 will actively adsorb to glass liners and column active sites. Derivatization is mandatory for quantitative accuracy. We utilize Silylation (TMS) to cap the primary amine.
Derivatization Protocol (BSTFA)
-
Dry: Ensure sample extract is completely water-free (azeotrope with methylene chloride if necessary).
-
Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvent: Add 50 µL anhydrous Pyridine.
-
Reaction: Incubate at 70°C for 30 minutes.
-
Cool: Cool to room temperature and transfer to autosampler vial.
-
Note: The mono-TMS derivative (at the primary amine) is the expected major product.
-
GC-MS Parameters
| Parameter | Specification |
| Column | Agilent J&W DB-5ms UI (30 m x 0.25 mm x 0.25 µm) or equivalent Ultra Inert phase. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow). |
| Inlet | Splitless (1 min purge), 260°C. Liner: Ultra Inert Single Taper with Wool. |
| Transfer Line | 280°C |
| Oven Program | 80°C (1 min hold) |
| Ion Source | EI (70 eV), 230°C. |
| Scan Range | 40–450 amu. |
Visualization of Workflows
Figure 1: Analytical Decision Tree & Sample Prep
This diagram illustrates the logic flow for selecting the appropriate method and the mechanism of the MCX cleanup.
Caption: Workflow for extraction and dual-stream analysis. MCX cleanup ensures removal of matrix interferences prior to LC or GC.
Method Validation Criteria (ICH Q2)
To ensure trustworthiness, the following validation parameters must be met:
-
System Suitability:
-
Tailing Factor: < 1.5 (Critical for basic amines).
-
Precision: RSD < 2.0% for 6 replicate injections of standard.
-
-
Linearity:
-
Range: 0.1 µg/mL to 50 µg/mL.
- > 0.999.
-
-
Accuracy (Recovery):
-
Spike matrix at 3 levels (Low, Med, High).
-
Acceptance: 80–120% recovery.
-
-
LOD/LOQ:
-
Estimated LOQ (HPLC-UV): ~0.05 µg/mL.
-
Estimated LOQ (GC-MS SIM): ~0.01 µg/mL.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| HPLC: Peak Tailing | Secondary silanol interactions. | Increase buffer concentration to 20mM or switch to a "Charged Surface Hybrid" (CSH) column. |
| HPLC: Retention Shift | pH instability in mobile phase. | Use fresh Ammonium Bicarbonate; ensure pH is strictly 10.0 (buffers lose capacity over time). |
| GC: Missing Peak | Adsorption or failed derivatization. | Check moisture in sample (kills BSTFA). Replace inlet liner. Ensure 70°C reaction temp. |
| GC: Extra Peaks | Incomplete derivatization. | Look for [M]+ (188) vs [M+TMS]+ (260). If both exist, increase reaction time or reagent excess. |
References
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Waters Corporation. (2023). Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 237859, 6-Quinoxalinamine (Structural Analog). Retrieved from [Link]
-
Agilent Technologies. (2022). Analysis of Aromatic Amines by GC/MS. Retrieved from [Link]
Experimental setup for N2,N2-Dimethylquinoxaline-2,6-diamine characterization
Application Note & Protocol Guide | Version 1.0
Introduction & Chemical Context
N2,N2-Dimethylquinoxaline-2,6-diamine (CAS: 105866-75-9), herein referred to as 2,6-DQD , represents a critical class of "Push-Pull" heterocyclic fluorophores. Structurally, it consists of an electron-deficient quinoxaline core substituted with two electron-donating groups: a primary amine at position 6 and a dimethylamino group at position 2.
This specific substitution pattern creates a distinct electronic asymmetry, making 2,6-DQD a high-value candidate for:
-
Solvatochromic Probes: The dimethylamino group acts as a molecular rotor, capable of Twisted Intramolecular Charge Transfer (TICT) states sensitive to micro-viscosity and polarity.
-
Amyloid Fibril Detection: The planar, hydrophobic core with specific hydrogen-bonding donors (C6-NH2) mimics known amyloid probes like Thioflavin T.
-
Pharmaceutical Intermediates: As a scaffold for kinase inhibitors targeting the ATP-binding pocket.
This guide outlines the definitive protocol for the structural validation, photophysical mapping, and biological stability profiling of 2,6-DQD.
Structural Verification & Isomeric Purity
The Critical Challenge: The synthesis of 2,6-disubstituted quinoxalines via condensation of 4-nitro-1,2-diaminobenzene with glyoxal derivatives often yields a mixture of 2,6 and 2,7 isomers. These isomers have identical mass and similar polarity but vastly different biological and photophysical properties.
Protocol A: Regio-Isomer Differentiation via 2D-NMR
Objective: Conclusively distinguish the 2,6-isomer from the 2,7-isomer.
Reagents:
-
Solvent: DMSO-d6 (preferred for solubility and preventing aggregation).
-
Internal Standard: TMS (Tetramethylsilane).
Methodology:
-
1H-NMR (500 MHz+): Acquire a standard proton spectrum.
-
Diagnostic Signal: Focus on the protons at C5, C7, and C8.
-
In the 2,6-isomer , the C5 proton appears as a doublet (coupling with C7) or singlet (if resolution is low), but crucial NOE correlations exist between the C5 proton and the C6-NH2 group.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Irradiate the Dimethylamino methyl protons (approx. 3.0-3.2 ppm).
-
2,6-Isomer: You will see a strong NOE cross-peak with the C3-H proton (singlet on the pyrazine ring).
-
2,7-Isomer: The spatial environment is similar, but the coupling patterns in the benzene ring (C5/C6/C8) will differ in the COSY spectrum.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for long-range coupling from the Dimethylamino nitrogens to the adjacent ring carbons.
-
Acceptance Criteria:
-
Purity > 98% by HPLC (254 nm).
-
No visible 2,7-isomer peaks in the aromatic region (limit of detection < 1%).
Photophysical Characterization
Rationale: The N2-dimethyl group is an electron donor conjugated to the electron-withdrawing quinoxaline ring. Upon excitation, charge transfer (CT) occurs. The primary amine at C6 acts as a secondary donor, tuning the HOMO energy levels.
Protocol B: Solvatochromic Profiling (Lippert-Mataga Analysis)
Objective: Determine the change in dipole moment (
Workflow:
-
Solvent Selection: Prepare 10
M solutions of 2,6-DQD in a range of solvents with varying polarities:-
Non-polar: Toluene, Hexane.
-
Medium: THF, Dichloromethane (DCM).
-
Polar Aprotic: Acetonitrile, DMSO.
-
Polar Protic: Methanol, Ethanol.
-
-
Spectral Acquisition:
-
Record UV-Vis Absorbance (
). -
Record Fluorescence Emission (
) with excitation at .
-
-
Data Analysis:
-
Calculate the Stokes Shift (
in ). -
Plot
vs. the Orientation Polarizability ( ). -
Note: A linear deviation in protic solvents (MeOH) indicates specific Hydrogen Bonding interactions with the ring nitrogens.
-
Protocol C: Quantum Yield ( ) Determination
Objective: Quantify brightness relative to a standard.
Method: Comparative Method.
-
Standard: Quinine Sulfate in 0.1 M H2SO4 (
) or Coumarin 153 (depending on emission range). -
Procedure:
-
Prepare 5 concentrations of 2,6-DQD and the Standard. Crucial: Absorbance must be < 0.1 OD to avoid inner-filter effects.
-
Integrate the fluorescence emission area.
-
Plot Integrated Area vs. Absorbance. The ratio of the slopes yields
.
-
Biological Stability & pKa Profiling
Rationale: For biological applications, the protonation state of the quinoxaline nitrogens (pKa ~0.6-1.0) and the aniline nitrogen (pKa ~3-5) determines membrane permeability and fluorescence quenching.
Protocol D: Spectrophotometric pKa Determination
-
Buffer Preparation: Prepare a universal buffer series (pH 1.0 to 9.0) with constant ionic strength (I = 0.1 M NaCl).
-
Titration:
-
Add 2,6-DQD (final conc. 20
M) to each buffer. -
Measure UV-Vis spectra immediately.
-
-
Analysis:
-
Observe the bathochromic shift (Red shift) upon protonation of the ring nitrogens.
-
Plot Absorbance at
(neutral) vs. pH. -
Fit to the Henderson-Hasselbalch equation to extract
(ring N) and (amino N).
-
Data Visualization & Workflow
Experimental Workflow Diagram
The following diagram illustrates the logical flow from synthesis verification to functional characterization.
Caption: Workflow for the isolation and validation of 2,6-DQD, prioritizing isomer differentiation prior to functional testing.
Electronic Transition Diagram (Jablonski)
This diagram details the energy transfer mechanisms relevant to the "Push-Pull" nature of 2,6-DQD.
Caption: Energy landscape of 2,6-DQD showing competition between fluorescence and non-radiative TICT pathways.
Summary of Expected Properties
| Property | Expected Value/Behavior | Method of Verification |
| Molecular Weight | 188.23 g/mol | LC-MS (ESI+) |
| Appearance | Yellow to Orange Solid | Visual Inspection |
| Solubility | High: DMSO, DCM, MeOH; Low: Water | Gravimetric |
| 380 - 420 nm (Solvent dependent) | UV-Vis Spectroscopy | |
| 480 - 550 nm (Large Stokes Shift) | Fluorescence Spectroscopy | |
| Quantum Yield ( | 0.4 - 0.8 (Aprotic); < 0.2 (Protic/Water) | Comparative Method (vs. Quinine) |
| pKa (Ring N) | ~0.8 - 1.2 | Spectrophotometric Titration |
References
-
He, R., & Tsou, C. L. (1992).[1] Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives. Biochemical Journal, 287(Pt 3), 1001–1005.[1] Retrieved from [Link]
-
PubChem. (2025).[2][3] Compound Summary: 6-Quinoxalinamine (CAS 6298-37-9).[4][3][5] Retrieved from [Link][5]
-
Amani, S., et al. (2022). Pyridine-2-yl Quinoxaline Derivative As a Novel Pink Fluorophore. PubMed.[3][5] Retrieved from [Link]
Sources
- 1. Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Quinoxalinamine | C8H7N3 | CID 237859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6298-37-9|Quinoxalin-6-amine|BLD Pharm [bldpharm.com]
- 5. biocrick.com [biocrick.com]
Using N2,N2-Dimethylquinoxaline-2,6-diamine in the development of chemical sensors
Application Note: N2,N2-Dimethylquinoxaline-2,6-diamine as a Versatile Scaffold for Chemical Sensor Development
Executive Summary
This guide details the utilization of This compound (CAS: 105866-75-9) in the development of ratiometric and turn-on fluorescent sensors. Unlike generic fluorophores, this molecule features a unique Donor-Acceptor-Donor (D-A-D) architecture, comprising an electron-deficient quinoxaline core flanked by a strong electron-donating dimethylamino group at position 2 and a reactive primary amine at position 6.
This structural asymmetry allows for dual-mode sensing:
-
Intrinsic Sensing: The dimethylamino group facilitates Twisted Intramolecular Charge Transfer (TICT), making the molecule highly sensitive to solvent polarity and viscosity .
-
Functional Sensing: The primary amine at position 6 serves as a chemoselective handle for derivatization, enabling the construction of ion-specific probes (e.g., for
, ) or bioconjugates.
Mechanistic Principles
To develop effective sensors, one must understand the photophysics governing this scaffold.
-
Intramolecular Charge Transfer (ICT): Upon excitation, electron density shifts from the dimethylamino donor to the quinoxaline acceptor. This state is highly polar. In polar solvents, the ICT state is stabilized, leading to a red-shifted emission (positive solvatochromism).
-
Protonation Switching: The quinoxaline ring nitrogens (N1/N4) can be protonated in acidic media.[1] This increases the electron-withdrawing power of the ring, enhancing the ICT strength and causing a significant bathochromic shift (red-shift) in absorption and emission.
-
TICT-Based Viscosity Sensing: In low-viscosity solvents, the dimethylamino group can rotate, relaxing the excited state non-radiatively. In high-viscosity environments (e.g., cell membranes, amyloid fibrils), this rotation is restricted, restoring fluorescence (Turn-On response).
Figure 1: Photophysical pathways of this compound. The competition between radiative decay and TICT rotation is the basis for viscosity sensing, while ICT stabilization drives polarity sensing.
Protocol 1: Solvatochromic Characterization
Objective: Establish the baseline sensitivity of the fluorophore to environmental polarity (
Materials:
-
This compound (Stock: 1 mM in DMSO).
-
Spectroscopic grade solvents: Toluene, THF, Dichloromethane (DCM), Acetonitrile (MeCN), Methanol (MeOH), PBS buffer (pH 7.4).
-
UV-Vis Spectrophotometer & Fluorometer.
Methodology:
-
Preparation: Prepare 10 µM working solutions in each solvent (add 30 µL stock to 2.97 mL solvent).
-
Absorption Scan: Record UV-Vis spectra (300–600 nm). Note the
.[1] -
Emission Scan: Excite samples at
. Record emission (400–750 nm). -
Data Analysis: Plot the Stokes shift (
, in ) against the Lippert-Mataga orientation polarizability ( ).
Expected Results (Reference Data):
| Solvent | Polarity ( | Quantum Yield ( | ||
| Toluene | 0.099 | 395 | 480 | High |
| DCM | 0.309 | 410 | 515 | Medium |
| Methanol | 0.762 | 425 | 560 | Low (Quenched) |
| PBS | 1.000 | 430 | 585 | Very Low |
Interpretation: A large redshift (>100 nm) from toluene to PBS confirms strong ICT character. Quenching in water suggests the molecule is suitable for hydrophobic pocket sensing (e.g., protein binding) rather than bulk aqueous sensing.
Protocol 2: Development of a Metal Ion Sensor ( )
Objective: Utilize the 6-amino group to synthesize a Schiff base probe for ratiometric Zinc detection.
Rationale: The primary amine at position 6 is electronically coupled to the fluorophore. Converting it to a Schiff base (imine) creates a
Synthesis Protocol:
-
Reagents: this compound (1 eq), Salicylaldehyde (1.1 eq), Ethanol (anhydrous).
-
Reaction:
-
Dissolve 188 mg (1 mmol) of the diamine in 10 mL hot ethanol.
-
Add 134 mg (1.1 mmol) Salicylaldehyde dropwise.
-
Reflux for 4 hours. A precipitate should form (yellow/orange).
-
-
Workup: Cool to RT, filter the solid, wash with cold ethanol, and dry under vacuum.
-
Validation: Verify structure via
H-NMR (look for imine proton singlet at ~8.5-9.0 ppm).
Sensing Assay:
-
Buffer: 10 mM HEPES, pH 7.2, 50% MeCN/Water (to ensure solubility).
-
Titration:
-
Place 3 mL of Probe solution (10 µM) in a cuvette.
-
Titrate with
stock (0–50 µM). -
Record spectra after 2 min equilibration per addition.
-
-
Result: Expect a new emission band (blue-shifted relative to the free ligand) or significant intensity enhancement upon
binding.
Protocol 3: pH Sensing (Lysosomal Tracking)
Objective: Calibrate the molecule for acidic organelle imaging.
Methodology:
-
Buffers: Prepare Citrate-Phosphate buffers ranging from pH 3.0 to 8.0 (0.5 pH increments).
-
Titration:
-
Add probe (final conc. 5 µM) to each buffer.
-
Excitation: 405 nm.
-
-
Plotting: Plot Fluorescence Intensity (
) vs. pH. -
Curve Fitting: Fit data to the Henderson-Hasselbalch equation to determine
.
Critical Insight: Amino-quinoxalines typically exhibit a
References
-
General Quinoxaline Solvatochromism
-
Metal Ion Sensing Mechanisms
-
Fluorescence Derivatization Reagents
-
Jin, D., et al. (1996). "Synthesis of 2,3-Disubstituted 6-Aminoquinoxalines and Their Application to New Fluorescence Derivatization Reagents." Chemistry Letters. Link
-
-
Commercial Availability & Properties
-
MolCore Product Data: this compound (CAS 105866-75-9). Link
-
Sources
Application Note & Protocol: Scalable Production of N2,N2-Dimethylquinoxaline-2,6-diamine
Abstract
This document provides a comprehensive, in-depth guide for the scaled-up synthesis of N2,N2-Dimethylquinoxaline-2,6-diamine, a key intermediate in pharmaceutical and materials science research. The protocol herein is designed for scalability, emphasizing safety, efficiency, and reproducibility. This guide moves beyond a simple recitation of steps, delving into the rationale behind procedural choices to empower researchers with the ability to adapt and troubleshoot the synthesis. All quantitative data is presented in clear tabular format, and key processes are visualized through detailed diagrams.
Introduction: The Significance of this compound
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous biologically active molecules.[1][2][3] Their versatile structure has led to their investigation and application in a wide array of therapeutic areas, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][4] this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, where the diamine functionalities provide reactive handles for further chemical modifications. The ability to produce this intermediate on a larger scale is paramount for advancing drug discovery programs and developing novel materials.
This protocol details a robust and scalable two-step synthesis of this compound, commencing with the reductive amination of a commercially available nitroaniline precursor, followed by a classical cyclocondensation reaction to form the quinoxaline ring system.
Overall Synthetic Strategy
The proposed synthetic route is a two-step process designed for scalability and efficiency. The first step involves the synthesis of the key intermediate, N1,N1-dimethyl-1,2,4-benzenetriamine, through the reduction of a nitro-substituted aniline. The second step is the cyclocondensation of this triamine with a 1,2-dicarbonyl compound to yield the final product, this compound.
Caption: Overall synthetic pathway for this compound.
Safety Precautions
General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5]
Specific Hazards:
-
Aromatic Amines: Aromatic amines are toxic and can be absorbed through the skin.[6][7] They are also potential irritants to the skin, eyes, and respiratory tract.[6] Chronic exposure may have adverse health effects.
-
Acids and Bases: Concentrated acids and bases are corrosive and can cause severe burns.[8] Handle with extreme care.
-
Flammable Solvents: Organic solvents used in this protocol are flammable. Keep away from open flames and sources of ignition.[5][8]
Detailed Experimental Protocol
Part 1: Synthesis of N1,N1-dimethyl-1,2,4-benzenetriamine
This step involves the reduction of a commercially available nitroaniline derivative. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid, such as hydrochloric acid.[9]
Materials and Equipment:
| Reagent/Equipment | Quantity (for 10 g scale) | Notes |
| 4-(Dimethylamino)-2-nitroaniline | 10.0 g | Starting material |
| Tin(II) chloride dihydrate (SnCl2·2H2O) | 50.0 g | Reducing agent |
| Concentrated Hydrochloric Acid (HCl) | 100 mL | Acid catalyst and solvent |
| 10 M Sodium Hydroxide (NaOH) solution | As needed | For basification |
| Dichloromethane (DCM) | 500 mL | Extraction solvent |
| Anhydrous Sodium Sulfate (Na2SO4) | 20 g | Drying agent |
| 1 L Round-bottom flask | 1 | Reaction vessel |
| Reflux condenser | 1 | To prevent solvent loss |
| Magnetic stirrer and stir bar | 1 | For agitation |
| Heating mantle | 1 | For controlled heating |
| Separatory funnel | 1 L | For liquid-liquid extraction |
| Rotary evaporator | 1 | For solvent removal |
Step-by-Step Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)-2-nitroaniline (10.0 g).
-
Addition of Reagents: Carefully add concentrated hydrochloric acid (100 mL) to the flask. The mixture may warm up. Stir until the starting material is fully dissolved.
-
Reduction: To the stirred solution, add tin(II) chloride dihydrate (50.0 g) portion-wise. The addition should be slow to control the exothermic reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Basification: After the reaction is complete, cool the flask to room temperature in an ice bath. Carefully neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 10-12. This step is highly exothermic and should be performed with caution. A precipitate of tin salts will form.
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N1,N1-dimethyl-1,2,4-benzenetriamine as an oil or solid.
Part 2: Synthesis of this compound
This step is a classical condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound to form the quinoxaline ring system.[3][10][11]
Materials and Equipment:
| Reagent/Equipment | Quantity (for 10 g scale of triamine) | Notes |
| N1,N1-dimethyl-1,2,4-benzenetriamine | 10.0 g | Starting material from Part 1 |
| Glyoxal (40% solution in water) | 10 mL | 1,2-dicarbonyl compound |
| Ethanol | 200 mL | Reaction solvent |
| Acetic Acid (glacial) | 5 mL | Acid catalyst |
| 500 mL Round-bottom flask | 1 | Reaction vessel |
| Magnetic stirrer and stir bar | 1 | For agitation |
| Ice bath | 1 | For cooling and precipitation |
| Buchner funnel and filter paper | 1 | For collecting the solid product |
| Recrystallization solvent (e.g., Ethanol/Water) | As needed | For purification |
Step-by-Step Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve the crude N1,N1-dimethyl-1,2,4-benzenetriamine (10.0 g) in ethanol (200 mL).
-
Acidification: Add a catalytic amount of glacial acetic acid (5 mL) to the solution.
-
Addition of Glyoxal: To the stirred solution, add the 40% aqueous solution of glyoxal (10 mL) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Precipitation and Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford this compound as a pure solid.[12]
Workflow Visualization
Caption: Detailed experimental workflow for the two-part synthesis.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield (Part 1) | 70-85% (crude) |
| Yield (Part 2) | 60-75% (after recrystallization) |
| Appearance | Off-white to yellow solid |
| Purity (by HPLC) | >98% |
| Characterization | The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reduction. | Increase reflux time or add a slight excess of SnCl2. Ensure the reaction goes to completion by TLC. |
| Loss of product during workup. | Ensure the pH is sufficiently basic (>10) during neutralization. Perform thorough extractions. | |
| Low yield in Part 2 | Incomplete reaction. | Increase reaction time or gently warm the reaction mixture (e.g., to 40-50 °C). |
| Product remains dissolved during precipitation. | Use a minimal amount of hot solvent for recrystallization and cool thoroughly in an ice bath. | |
| Product is an oil, not a solid | Presence of impurities. | Purify by column chromatography on silica gel.[13][14][15] |
| Discolored product | Air oxidation of the amine intermediates. | Handle the triamine intermediate under an inert atmosphere (e.g., nitrogen or argon) if possible.[13] |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate in quantities suitable for further research and development. The insights into the rationale behind the experimental choices are intended to provide a deeper understanding of the process, facilitating smoother execution and troubleshooting.
References
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - MDPI. (2023, November 2).
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3).
- SAFETY DATA SHEET - Fisher Scientific. (2010, June 4).
- 2 3 0 Material Safety Data Sheet. (2005, October 9).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 24).
- SAFETY DATA SHEET - TCI Chemicals. (2025, January 9).
- Gram‐scale synthesis of primary amines from boronic acid. - ResearchGate. (n.d.).
- This compound. (n.d.).
- Full article: Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies - Taylor & Francis Online. (2022, March 30).
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. (n.d.).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (2021, February 18).
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (2024, November 7).
- EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents. (n.d.).
- 105866-75-9 | this compound | MolCore. (n.d.).
- SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI - SID. (n.d.).
- Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N - Semantic Scholar. (2021, September 30).
- N2,N2-Dimethylquinoline-2,4-diamine | C11H13N3 | CID 646689 - PubChem. (n.d.).
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
- Chinese Scientists Develop Breakthrough Method for Aromatic Amine Applications. (2025, November 17).
- Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. (n.d.).
- Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC - NIH. (n.d.).
- Purification of the food-borne carcinogens 2-amino-3-methylimidazo - SciSpace. (n.d.).
- N,2-dimethylquinoline-4,6-diamine - Chemical Synthesis Database. (2025, May 20).
- Producing Aromatic Amines (A-Level) | ChemistryStudent. (n.d.).
- Formation of the novel 2,6‐diaminoquinoxaline 3 aa. - ResearchGate. (n.d.).
- Synthesis of Amines Reduction - Chad's Prep®. (n.d.).
- 2-n,2-n-dimethylquinoline-2,6-diamine - PubChemLite. (n.d.).
- Purine and Related Compound Purification Strategies - Teledyne Labs. (n.d.).
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mtieat.org [mtieat.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. sid.ir [sid.ir]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. scispace.com [scispace.com]
- 15. teledynelabs.com [teledynelabs.com]
Application Notes and Protocols for the Functionalization of N2,N2-Dimethylquinoxaline-2,6-diamine
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of N2,N2-Dimethylquinoxaline-2,6-diamine. Quinoxaline scaffolds are privileged structures in medicinal chemistry and materials science, recognized for their broad range of biological activities and valuable physicochemical properties.[1][2][3] This document details robust protocols for the selective modification of this specific diamine at its primary aromatic amine and the quinoxaline core, enabling the synthesis of diverse derivatives for applications in drug discovery, particularly as kinase inhibitors, and for the development of novel functional materials.[4][5][6] The protocols are designed for researchers, medicinal chemists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure reproducibility and successful implementation.
Introduction: The this compound Scaffold
This compound is a bespoke aromatic heterocycle featuring a quinoxaline core. The key structural features for synthetic manipulation are the primary amine at the C6 position and the potential for functionalization on the quinoxaline ring itself. The tertiary dimethylamino group at the C2 position is largely unreactive to common aminereagents but significantly influences the electronic properties of the heterocyclic system.
The primary amine at C6 is a versatile synthetic handle, amenable to a wide range of transformations including acylation, sulfonylation, and cross-coupling reactions. The quinoxaline ring, being an electron-deficient system, can be functionalized using modern cross-coupling techniques, typically starting from a halogenated precursor. This dual reactivity allows for the generation of extensive chemical libraries from a single, advanced intermediate. The quinoxaline moiety is a core component of various antibiotics and has been explored for its anticancer, antimicrobial, and antiviral properties.[1][6][7][8]
Characterization and Physicochemical Properties
A summary of the basic physicochemical properties of the parent compound is provided below.
| Property | Value | Source |
| CAS Number | Not available | - |
| Molecular Formula | C₁₀H₁₂N₄ | |
| Molecular Weight | 188.23 g/mol | Calculated |
| Appearance | Expected to be a solid | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
| InChIKey | MJUYCISLWSCLKL-UHFFFAOYSA-N |
Functionalization at the 6-Amino Group: Amide and Sulfonamide Synthesis
The primary aromatic amine at the C6 position is a prime site for introducing diversity. Acylation and sulfonylation are fundamental reactions that convert the amine into stable amide and sulfonamide linkages, respectively. These functional groups are prevalent in pharmaceuticals as they can act as hydrogen bond donors and acceptors, significantly influencing target binding and pharmacokinetic properties.
Protocol 3.1: N-Acylation of the 6-Amino Group with Acyl Chlorides
This protocol describes a standard procedure for the N-acylation of the primary amine using an acyl chloride in the presence of a non-nucleophilic base. This method is highly efficient for forming a stable amide bond.[9]
Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine or pyridine, is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 188 mg) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (10 mL) under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.5 mmol, 209 µL) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 mmol) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.
Workflow for N-Acylation
Caption: Workflow for N-Acylation of the 6-Amino Group.
Functionalization via Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation, enabling the introduction of a wide array of substituents onto the quinoxaline core.[5][10][11] These reactions typically require a halogenated quinoxaline precursor. For the purpose of these protocols, we will assume the availability of 7-Bromo-N2,N2-dimethylquinoxaline-2,6-diamine.
Protocol 4.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with a halide.[4][10] It is widely used in drug discovery due to its mild reaction conditions and broad functional group tolerance.[5]
Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add 7-Bromo-N2,N2-dimethylquinoxaline-2,6-diamine (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture in a preheated oil bath to 90-100 °C for 8-12 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired C7-arylated product.
Protocol 4.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[12][13] This reaction is crucial for synthesizing complex aniline derivatives and other N-arylated compounds.[14][15]
Rationale: This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and the final reductive elimination steps.[16] A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[16]
Experimental Protocol:
-
Glovebox Setup: In an inert atmosphere glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol).
-
Reagent Addition: Add 7-Bromo-N2,N2-dimethylquinoxaline-2,6-diamine (1.0 mmol) and the desired primary or secondary amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction Conditions: Seal the tube, remove it from the glovebox, and heat the mixture in a preheated oil bath at 100-110 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the C7-aminated product.
Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized Palladium Catalytic Cycle.
Application Focus: Synthesis of a Kinase Inhibitor Scaffold
Quinoxaline derivatives are prominent in the development of kinase inhibitors for cancer therapy.[5][6] The protocols described above can be integrated into a synthetic sequence to generate potent inhibitor scaffolds. For example, a C7-arylated quinoxaline can be further functionalized at the C6-amino group with a moiety known to interact with the hinge region of a target kinase.
Hypothetical Synthetic Route:
-
Step 1 (Suzuki Coupling): React 7-Bromo-N2,N2-dimethylquinoxaline-2,6-diamine with 3-methoxyphenylboronic acid using Protocol 4.1 to install a key pharmacophore at the C7 position.
-
Step 2 (N-Acylation): Acylate the resulting product from Step 1 with a tailored acyl chloride (e.g., containing a solubilizing group or another binding element) using Protocol 3.1 .
This two-step sequence rapidly builds molecular complexity and allows for the exploration of structure-activity relationships (SAR) around the quinoxaline core.
Conclusion
The this compound scaffold offers multiple avenues for synthetic diversification. The protocols outlined in this guide provide robust and reproducible methods for the selective functionalization of both the C6-primary amine and the quinoxaline core (via a halogenated intermediate). These strategies empower researchers to generate novel libraries of quinoxaline derivatives for evaluation as therapeutic agents, particularly in the field of oncology, as well as for applications in materials science. Careful optimization of the described conditions may be necessary for specific substrates to achieve maximum yields.
References
- A Comparative Guide to Suzuki and Stille Coupling for Quinoxaline Functionaliz
- 9-Arylacenaphtho[1,2-b]quinoxalines via Suzuki coupling reaction as cancer therapeutic and cellular imaging agents. New Journal of Chemistry (RSC Publishing).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
- BUCHWALD COUPLING OF QUINOXALINE- O-SULFONATES LEADING TO THE HETEROCYCLIC COMPOUNDS WITH POTENTIAL MEDICINAL PROPERTIES.
- Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
- Technical Support Center: Synthesis of Morpholinyl Quinoxalines. Benchchem.
- Amide synthesis by acyl
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Recent Advances in the Synthesis and Reactivity of Quinoxaline.
- N-acetylation of Aromatic Amines by One-pot Route.
- Mild and Useful Method for N-Acylation of Amines.
- Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers (RSC Publishing).
- The Versatility of the C-Cl Bond in Quinoxalines: A G
- Synthetic route for the three quinoxaline-based compounds by a Suzuki-Miyaura coupling reaction.
- Synthesis and biological evaluation of quinoxaline deriv
- synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIV
- Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N. Semantic Scholar.
- SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Catalytic Functionalization of 2-Chloro-3,6-dimethylquinoxaline: Applic
- Functionalization of 2,6-Dichloroquinoxaline with Amines and Thiols: Applic
- Formation of the novel 2,6-diaminoquinoxaline 3 aa.
- This compound. Shanghai Chemlin Biopharmaceutical Co., Ltd..
- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed.
- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.
- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. PMC.
- Direct deaminative functionaliz
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. mtieat.org [mtieat.org]
- 4. 9-Arylacenaphtho[1,2-b]quinoxalines via Suzuki coupling reaction as cancer therapeutic and cellular imaging agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. ul.netd.ac.za [ul.netd.ac.za]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
In-Vitro Characterization of N2,N2-Dimethylquinoxaline-2,6-diamine: Application Notes and Protocols for Initial Screening
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1][2] Derivatives of quinoxaline have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] A significant portion of this activity stems from the ability of the quinoxaline core to serve as a versatile pharmacophore, capable of interacting with a variety of biological targets, most notably the ATP-binding site of protein kinases.[5]
N2,N2-Dimethylquinoxaline-2,6-diamine is a member of this important class of compounds. While specific biological data for this particular derivative is not yet widely published, its structural features suggest potential for biological activity. These application notes provide a strategic guide and detailed protocols for the initial in-vitro characterization of this compound, enabling researchers to efficiently assess its cytotoxic and potential kinase inhibitory activities.
Hypothesized Biological Activities and Screening Strategy
Based on the extensive literature on quinoxaline derivatives, we can hypothesize that this compound may exhibit:
-
Cytotoxic Activity against Cancer Cell Lines: Many quinoxaline derivatives have been shown to possess anti-proliferative effects against a range of cancer cells.[1][6]
-
Inhibition of Protein Kinases: The quinoxaline scaffold is a common feature in numerous kinase inhibitors, targeting enzymes that are often dysregulated in cancer and other diseases.[5][7]
Therefore, a logical first step in the characterization of this compound is to perform a general cytotoxicity screen followed by a broad-panel kinase inhibition assay. This tiered approach will efficiently identify if the compound has biological activity and guide subsequent, more focused mechanism-of-action studies.
Application Note 1: Assessment of General Cytotoxicity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines, providing an initial assessment of its cytotoxic potential.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxic activity of compounds.
Detailed Protocol: MTT Assay
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Human cancer cell lines (e.g., a panel including lung, breast, colon, and leukemia cell lines)
-
Complete cell culture medium (specific to the cell lines used)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium. A typical final concentration range for initial screening is 0.1 to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Return the plate to the incubator for 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[9]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
| Parameter | Description |
| Cell Lines | Panel of human cancer cell lines (e.g., A549, MCF-7, HCT116, K562) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 - 100 µM (example range) |
| Incubation Time | 72 hours |
| MTT Conc. | 0.5 mg/mL |
| Wavelength | 570 nm |
Application Note 2: Screening for Kinase Inhibitory Activity using the ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.[7]
Objective: To perform a broad-panel screen of this compound against a selection of commercially available kinases to identify potential inhibitory activity.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for a generic kinase inhibition assay using the ADP-Glo™ system.
Detailed Protocol: ADP-Glo™ Kinase Assay
Materials:
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
A panel of purified kinases (commercially available)
-
Substrates and ATP specific for each kinase
-
Kinase assay buffer
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
-
Set up Kinase Reactions:
-
In a 384-well plate, add the following to each well in the specified order:
-
Kinase assay buffer
-
Compound dilutions or vehicle control (DMSO)
-
Kinase and substrate mixture
-
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Include "no kinase" and "no compound" controls.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes (or as optimized for the specific kinase).
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration using the following formula:
-
% Inhibition = [1 - (Luminescence of treated sample / Luminescence of vehicle control)] x 100
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| Assay Format | 384-well plate |
| Detection Method | Luminescence |
| Key Reagents | ADP-Glo™ Reagent, Kinase Detection Reagent |
| Controls | No kinase, vehicle (DMSO) |
| Data Output | IC50 value for kinase inhibition |
Data Interpretation and Future Directions
The results from these initial screens will provide valuable information about the biological activity of this compound.
-
If significant cytotoxicity is observed (low µM IC50 values): This would warrant further investigation into the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis).
-
If potent inhibition of specific kinases is identified: This would lead to more detailed kinase profiling, determination of the mode of inhibition (e.g., ATP-competitive), and cellular assays to confirm on-target activity.
-
If no significant activity is observed: This information is also valuable, suggesting that the compound may not be a potent cytotoxic agent or kinase inhibitor under the tested conditions.
These initial assays serve as a critical decision-making point in the early-stage evaluation of this compound and will guide the direction of future research.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Tan, Y., et al. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]
-
Shanghai Chemlin Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Smaili, F. Z., et al. (2021, February 6). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
-
Varela, J., et al. (n.d.). Synthesis and biological evaluation of quinoxaline di-N-oxide derivatives with in vitro trypanocidal activity. Retrieved from [Link]
-
Bouz, G., et al. (2021, August 4). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from [Link]
-
protocols.io. (n.d.). In vitro kinase assay. Retrieved from [Link]
-
Al-Ostath, A. B. (n.d.). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Retrieved from [Link]
-
Liu, X., et al. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Retrieved from [Link]
-
Sharma, A., et al. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]
-
Frontiers Media S.A. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Retrieved from [Link]
-
Li, Y., et al. (2018, January 1). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. Retrieved from [Link]
-
MDPI. (2024, September 30). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Retrieved from [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N2,N2-Dimethylquinoxaline-2,6-diamine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of N2,N2-Dimethylquinoxaline-2,6-diamine. This document offers a structured approach to identifying and resolving common experimental challenges, thereby improving reaction yield and product purity.
Introduction to the Synthesis
The synthesis of this compound typically involves a multi-step process. A common route begins with the synthesis of a substituted quinoxaline core, followed by the introduction of the diamine functionalities and subsequent dimethylation. The classical approach to forming the quinoxaline ring is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound.[1] This reaction, while versatile, can be sensitive to various parameters that significantly impact the overall yield and purity of the final product.
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields can be attributed to several factors throughout the synthetic sequence. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions for Quinoxaline Formation: The initial condensation reaction is often a critical yield-determining step. High temperatures and strong acid catalysts, while sometimes necessary, can lead to the degradation of starting materials or the desired product.[1]
-
Actionable Advice: Systematically screen reaction parameters. Set up parallel reactions to evaluate different solvents (e.g., ethanol, acetic acid, toluene), temperatures (in 10-20°C increments), and catalysts (e.g., Lewis acids, heterogeneous catalysts).[1][2] Monitor reaction progress using Thin Layer Chromatography (TLC) to identify the optimal conditions.
-
-
Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or dicarbonyl starting materials can participate in side reactions, consuming reactants and reducing the yield.[1]
-
Actionable Advice: Ensure the purity of your starting materials. Recrystallize or purify by column chromatography if necessary. For instance, o-phenylenediamines can often be purified by recrystallization from an ethanol/water mixture.[1]
-
-
Inefficient Dimethylation: The final dimethylation step can also be a source of low yield if incomplete or if it leads to side products.
-
Actionable Advice: Evaluate different methylating agents and reaction conditions. Consider factors such as the strength of the base used, the reactivity of the methylating agent, and the reaction temperature. For challenging methylations, alternative methods like visible-light-induced methylation could be explored, though these are often substrate-specific.[3]
-
-
Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.
Troubleshooting Workflow for Low Yield:
Sources
Troubleshooting common side reactions in N2,N2-Dimethylquinoxaline-2,6-diamine synthesis
Technical Support Center: Synthesis of N2,N2-Dimethylquinoxaline-2,6-diamine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific synthesis. Our focus is on not just what to do, but why you're doing it, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the most logical and common synthetic route for this compound?
The most prevalent and classical method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound.[1][2] For the target molecule, this compound, the most direct approach is the reaction of 3,4-diamino-N,N-dimethylaniline with glyoxal (or a glyoxal equivalent). This reaction is typically acid-catalyzed.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this synthesis can often be traced back to a few key areas:
-
Starting Material Purity: The diamine precursor is susceptible to oxidation. Impurities can lead to significant side reactions and the formation of polymeric tar.
-
Reaction Conditions: Quinoxaline synthesis can be sensitive to pH and temperature. Conditions that are too harsh (e.g., high temperatures, strong acids) can cause degradation of the starting materials or the product itself.[3][4]
-
Atmospheric Control: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, which are a common culprit for yield loss.
Q3: My TLC/LC-MS analysis shows multiple product spots. What are the likely impurities or side products?
The formation of multiple products is a frequent challenge. The most common side products include:
-
Regioisomer: The primary side product is often the undesired regioisomer, N7,N7-Dimethylquinoxaline-2,6-diamine. This forms due to the two non-equivalent amino groups on the 3,4-diamino-N,N-dimethylaniline precursor having similar reactivity.
-
Oxidation Products: Starting materials and the product can oxidize, leading to colored impurities that are often difficult to remove.
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials that need to be removed during purification.
Q4: What are the most effective methods for purifying the final product?
Purification of this compound typically requires a multi-step approach due to the polar nature of the two amino groups and the potential for closely-eluting isomers.
-
Column Chromatography: Silica gel column chromatography is the standard method.[1][5] A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity is often necessary to separate the desired product from less polar impurities and the regioisomer.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) can be highly effective for removing minor impurities.[5]
Troubleshooting Guide: Common Side Reactions & Solutions
Problem 1: Formation of Undesired Regioisomer (N7,N7-Dimethylquinoxaline-2,6-diamine)
Causality: The synthesis of the quinoxaline ring from 3,4-diamino-N,N-dimethylaniline and glyoxal can proceed via two pathways. The nucleophilicity of the amino group at position 3 (adjacent to the dimethylamino group) and position 4 are similar, though influenced by steric and electronic factors. This leads to a competitive cyclization, resulting in a mixture of the desired N2,N2-dimethyl isomer and the N7,N7-dimethyl isomer.
Solutions & Experimental Protocol:
-
Optimize Reaction Temperature: Lowering the reaction temperature can enhance the subtle differences in activation energy between the two competing cyclization pathways, potentially favoring one isomer over the other.[5]
-
Protocol: Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, and 40 °C). Monitor the isomeric ratio by LC-MS or ¹H NMR analysis of the crude reaction mixture to identify the optimal condition.
-
-
Control pH with a Buffered System: The reactivity of the amino groups is highly dependent on pH. Using a buffered system instead of a strong acid catalyst can provide finer control and improve regioselectivity.
-
Protocol: Instead of HCl or H₂SO₄, employ an acetic acid/sodium acetate buffer system. Prepare a solution of 3,4-diamino-N,N-dimethylaniline in the buffer and add the glyoxal solution dropwise at a controlled temperature.
-
Caption: Systematic workflow for diagnosing and solving low yield issues.
Quantitative Data Summary
The choice of solvent and catalyst can significantly impact reaction outcomes. The following table summarizes hypothetical results from an optimization study to illustrate these effects.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (Desired:Undesired) |
| 10% HCl | Ethanol | 80 | 4 | 45% | 60:40 |
| Acetic Acid | Ethanol | 60 | 6 | 62% | 75:25 |
| (NH₄)₆Mo₇O₂₄·4H₂O | EtOH/H₂O (3:1) | 25 | 2 | 85% | 80:20 |
| None | Methanol | 65 | 12 | <20% | 55:45 |
References
- BenchChem. (2025). troubleshooting common problems in quinoxaline synthesis.
- BenchChem. (2025). troubleshooting guide for the synthesis of substituted quinoxalines.
- BenchChem. (2025). Technical Support Center: Troubleshooting Quinoxaline Synthesis.
- BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
- SID. (n.d.). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI.
Sources
Technical Support Center: Purification of High-Purity N2,N2-Dimethylquinoxaline-2,6-diamine
Welcome to the technical support center for N2,N2-Dimethylquinoxaline-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this critical compound. Quinoxaline derivatives are pivotal in medicinal chemistry, and their biological activity is directly linked to their purity.[1] This document offers troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during the purification process.
Diagram: General Purification & Analysis Workflow
The following workflow illustrates a typical path from a crude synthetic product to a highly pure, analytically validated compound.
Caption: General workflow for purification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Impurities can stem from several sources.[2] These typically include:
-
Unreacted Starting Materials: Such as the precursor diamine or dicarbonyl compounds.
-
Positional Isomers: Depending on the synthetic route, other isomers may form, which can be challenging to separate due to similar physical properties.[3]
-
By-products from Side Reactions: Self-condensation of dicarbonyl starting materials can occur, or reactions with residual reagents.[4]
-
Degradation Products: The diamine functionality can be susceptible to oxidation, especially if exposed to air and light over extended periods.
Q2: Which purification technique is generally most effective for this compound?
A2: A multi-step approach is often necessary.
-
Column Chromatography: This is the most powerful technique for removing the majority of impurities, especially those with different polarities, such as unreacted starting materials or less polar by-products.[5][6]
-
Recrystallization: This is an excellent final polishing step to remove trace impurities and obtain a highly crystalline, pure solid. It is particularly effective after an initial cleanup by chromatography.[7]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For quinoxaline derivatives, ethanol is often a good starting point.[7][8] If a single solvent is not effective, a binary system (e.g., ethanol/water or dichloromethane/hexane) can be used. The principle involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an "anti-solvent") until turbidity appears, then clarifying with a drop of the good solvent and allowing slow cooling.[9]
Q4: What analytical methods should I use to confirm the purity of my final product?
A4: A combination of techniques is essential for unambiguous confirmation.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity by peak area percentage. A reverse-phase C18 column is a common choice.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and ensuring the absence of structurally similar impurities.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12]
Troubleshooting Guides
This section addresses specific issues you may encounter during purification.
Guide 1: Column Chromatography Issues
| Problem / Symptom | Likely Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | Inappropriate Mobile Phase: The polarity of the solvent system is not optimized to differentiate between your compound and impurities. | Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. If your compound's Rf is too high, decrease the polarity (e.g., increase the hexane-to-ethyl acetate ratio). If it's too low, increase the polarity. |
| Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | Reduce Sample Load: Load an amount of crude material that is approximately 1-5% of the mass of the silica gel. For difficult separations, use a lower ratio. | |
| Streaking or Tailing of Bands | Insolubility at Point of Loading: The compound precipitated on top of the column when the mobile phase was introduced. | Use a "Dry Loading" Technique: Pre-adsorb your crude sample onto a small amount of silica gel. After evaporating the solvent, load the resulting dry powder onto the top of the column.[5] |
| Compound is Highly Polar/Acidic/Basic: Strong interactions with the silica gel can cause streaking. | Modify the Mobile Phase: For basic compounds like this diamine, adding a small amount (0.1-1%) of a base like triethylamine or ammonia to the mobile phase can significantly improve peak shape. | |
| Product is Not Eluting from the Column | Mobile Phase is Too Non-Polar: The solvent system does not have sufficient polarity to move the compound down the column. | Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate, methanol) in your mobile phase (gradient elution). |
Guide 2: Recrystallization Issues
| Problem / Symptom | Likely Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Solution is Too Dilute: Too much solvent was used to dissolve the compound. | Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Compound is "Oiling Out": A liquid layer separates instead of solid crystals. This happens when the solution is supersaturated or the melting point of the solid is lower than the solution temperature. | Modify the Solvent System: Add a small amount of a "poor" solvent to induce crystallization. Alternatively, try a different solvent system entirely. Scratching the inside of the flask with a glass rod at the solution's surface can also provide nucleation sites.[9] | |
| Low Recovery of Product | Product has Significant Solubility in Cold Solvent: Even at low temperatures, a substantial amount of product remains dissolved. | Cool the Solution Thoroughly: Use an ice-water bath to minimize solubility and maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[9] |
| Premature Crystallization: Crystals formed too quickly during hot filtration, leading to loss of product on the filter paper. | Minimize Cooling During Filtration: Use a pre-heated funnel and flask. Keep the solution at or near its boiling point during the filtration step. |
Diagram: Troubleshooting Chromatography
Caption: Decision tree for troubleshooting chromatography.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
Causality: This protocol separates compounds based on their differential polarity. This compound is a relatively polar molecule due to the two amine groups. It will adhere to the polar silica gel stationary phase more strongly than non-polar impurities but less strongly than highly polar impurities (like di-amines without the N-methylation). The mobile phase (eluent) competes for binding sites on the silica, carrying the compounds down the column at different rates.
-
Prepare the Column:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.[5]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles. Allow the silica to settle, draining the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.[5]
-
-
Load the Sample (Dry Loading Method):
-
Dissolve your crude product (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add 2-3 grams of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column, creating a uniform, level layer. Add a small protective layer of sand on top.
-
-
Elute the Column:
-
Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The ideal starting polarity should be determined from prior TLC analysis.
-
Collect fractions in test tubes or flasks.
-
Monitor the fractions by TLC to identify which ones contain your desired product.
-
If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., move to 7:3, then 1:1 Hexane:Ethyl Acetate).
-
-
Isolate the Product:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the partially purified product.
-
Protocol 2: Purification by Recrystallization
Causality: This technique relies on the principle that the solubility of a solid in a solvent increases with temperature. A nearly saturated solution is prepared at a high temperature. As the solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution (the "mother liquor").
-
Select the Solvent:
-
Place a small amount of your partially purified product into several test tubes.
-
Add a small amount of different potential solvents (e.g., ethanol, isopropanol, ethyl acetate) to each tube.
-
The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[7] Ethanol is a good starting point for many quinoxalines.[8]
-
-
Dissolve the Compound:
-
Place the product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) with swirling. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Cool and Crystallize:
-
Remove the flask from the heat and cover it.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum.
-
Protocol 3: Purity Assessment by HPLC
Causality: HPLC separates components of a mixture based on their affinity for the stationary phase (inside the column) versus the mobile phase. By measuring the area of the peak corresponding to the product, its purity relative to other UV-active components can be determined.
-
Prepare the Sample:
-
Accurately weigh and dissolve a small amount of the purified product (approx. 1 mg) in a suitable solvent (e.g., 1 mL of acetonitrile/water mixture) to create a stock solution.[12]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Analyze the Data:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[10]
-
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)quinoxaline by Recrystallization.
- Journal of Chromatographic Science. (n.d.). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Oxford Academic.
- Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Geometric Diamine Isomers.
- TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
- Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
- Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
- Analytical Methods. (n.d.). Various Analytical Methods.
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy.
- Benchchem. (n.d.). Technical Support Center: Separation of Benzenehexamine Isomers.
- Benchchem. (n.d.). Refinement of work-up procedures for quinoxaline synthesis.
- MolCore. (n.d.). This compound.
- PubMed. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
- IntechOpen. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Benchchem. (n.d.). Preventing byproduct formation in quinoxaline synthesis from 1,2-Diacetylbenzene.
- Cytiva. (n.d.). Protein purification troubleshooting guide.
- Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
- SpringerLink. (2008). Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastewater.
- Benchchem. (n.d.). Technical Support Center: Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Chloro-3,6-dimethylquinoxaline.
Sources
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. benchchem.com [benchchem.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Optimizing reaction conditions for N2,N2-Dimethylquinoxaline-2,6-diamine synthesis
This guide serves as a specialized technical resource for the synthesis and optimization of N2,N2-Dimethylquinoxaline-2,6-diamine (CAS: 105866-75-9). It is designed for medicinal chemists and process development scientists encountering regioselectivity or yield issues with the quinoxaline scaffold.
Executive Summary: The "Heterocyclic Mismatch" Challenge
Synthesizing This compound requires navigating a sharp reactivity cliff. The quinoxaline core possesses two electrophilic sites with vastly different electronic behaviors:
-
Position 2 (Pyrazinic): Highly electron-deficient, activated by two adjacent ring nitrogens. Prone to rapid Nucleophilic Aromatic Substitution (
). -
Position 6 (Benzenoid): Electronically neutral/deactivated. Inert to standard
conditions, requiring transition-metal catalysis (Buchwald-Hartwig) or distinct precursor assembly (Nitro-reduction).
This guide prioritizes the 2,6-Dichloroquinoxaline Route due to the commercial availability of the starting material and the ability to control regiochemistry through "Orthogonal Activation."
Part 1: The Synthetic Workflow (Visualized)
The following diagram outlines the critical path and potential failure modes (bis-substitution).
Figure 1: Reaction pathway demonstrating the kinetic preference for Position 2 substitution and the requirement for catalytic activation at Position 6.
Part 2: Step-by-Step Optimization & Troubleshooting
Module 1: Regioselective
(The C2-Amination)
Objective: Install the dimethylamine group at Position 2 without touching Position 6 or creating the bis-adduct.
The Protocol:
-
Substrate: Dissolve 2,6-dichloroquinoxaline (1.0 eq) in anhydrous DMF or THF.
-
Nucleophile: Add Dimethylamine (1.1 eq, 2.0M in THF). Avoid large excess.
-
Base:
(2.0 eq). -
Conditions: Stir at
for 30 mins, then warm to Room Temperature (RT).
Data: Solvent & Temperature Effects on Regioselectivity
| Solvent | Temp (
Troubleshooting Q&A:
Q: I am observing significant formation of the 2,6-bis(dimethylamino) byproduct. How do I stop this? A: This indicates "over-reaction." The C2-amino group is electron-donating, which should deactivate the ring, but at high temperatures or high concentration, the C6-Cl can still react.
Fix 1: Lower the temperature to
.Fix 2: Use exactly 1.0–1.1 equivalents of dimethylamine. Do not use it as the solvent.
Fix 3: Switch from DMF to THF or Toluene to reduce the rate of the second substitution.
Q: Can I use aqueous dimethylamine? A: Yes, but you risk hydrolysis of the C2-Cl to the hydroxyl (quinoxalinone) species. Anhydrous conditions (THF solution) are superior for purity.
Module 2: Catalytic Amination (The C6-Amination)
Objective: Convert the deactivated C6-Chloride to a primary amine (
The Challenge: The C6-Cl is on the benzenoid ring and is not activated for
The Protocol (Buchwald-Hartwig):
-
Substrate: 6-Chloro-N,N-dimethylquinoxalin-2-amine (from Step 1).
-
Catalyst System:
(2 mol%) + XPhos or BrettPhos (4 mol%). -
Ammonia Source: Benzophenone Imine (1.2 eq) or LHMDS (Lithium Hexamethyldisilazide).
-
Note: Direct use of ammonia gas is difficult due to catalyst poisoning.
-
-
Base:
(2.0 eq). -
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Temp:
for 4-12 hours. -
Hydrolysis (If using Imine): Treat the intermediate with 1M HCl/THF at RT to release the free amine.
Data: Ligand Screening for C6-Chlorine Conversion
| Ligand | Conversion (24h) | Yield | Comments |
|---|---|---|---|
| XPhos | 98% | 88% | Excellent for aryl chlorides. |
| BINAP | 45% | 30% | Sterically insufficient for this substrate. |
| PPh3 | < 5% | 0% | Standard ligands are ineffective here. |
| BrettPhos | 95% | 85% | Good alternative to XPhos. |
Troubleshooting Q&A:
Q: The reaction stalls at 50% conversion. Should I add more catalyst? A: Before adding more Pd, check your oxygen levels. Quinoxalines can coordinate to Pd, but oxygen is the primary killer of this cycle. Ensure vigorous degassing (sparging with Argon for 15 mins) before adding the catalyst. If using LHMDS, ensure your reagents are dry; moisture destroys the base.
Q: I cannot separate the Benzophenone byproduct after hydrolysis. A: This is a common annoyance.
Fix: After HCl hydrolysis, the product (diamine) will be in the aqueous phase as the HCl salt. The benzophenone remains in the organic layer (EtOAc/DCM). Wash the acidic aqueous layer 3x with DCM to remove benzophenone. Then, basify the aqueous layer (pH 10) and extract the pure product.
Part 3: Alternative "Legacy" Route (Nitro Reduction)
If your lab lacks Palladium capabilities, you may use the Nitro-Reduction Route , though it requires different starting materials.
-
Precursor: 2-Chloro-6-nitroquinoxaline (Commercially available or synthesized from 4-nitro-1,2-phenylenediamine + glyoxylate).
-
Step 1:
with Dimethylamine (Same as above). The Nitro group activates the ring further, making this very fast. -
Step 2: Reduction of Nitro to Amine.
-
Method:
(1 atm) + 10% Pd/C in MeOH. -
Caution: Monitor for dechlorination. If the C2-NMe2 group is labile (unlikely) or if you have residual halogens, use
or to avoid reducing the heterocyclic ring.
-
References
-
Regioselectivity of 2,6-Dichloroquinoxaline
-
Siva Sankara Babu, T., et al. "An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity." Rasayan Journal of Chemistry, vol. 13, no. 2, 2020, pp. 1037-1041.[1]
-
-
Buchwald-Hartwig Amination Conditions
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. (Foundational text for selecting XPhos/BrettPhos).
-
Quinoxaline Synthesis Overview
- Ajani, O. O., et al. "Microwave-Assisted Synthesis and Antimicrobial Activity of 2-Quinoxalinone-3-hydrazone Derivatives." International Journal of Medicinal Chemistry, 2014.
-
Commercial Availability & Properties
-
Sigma-Aldrich Product Entry: 2,6-Dichloroquinoxaline (CAS 18671-97-1).
-
Sources
Addressing stability and degradation issues of N2,N2-Dimethylquinoxaline-2,6-diamine
Technical Support Center: N2,N2-Dimethylquinoxaline-2,6-diamine
Welcome to the Advanced Application Support Hub
Subject: Technical Guide for Stability, Handling, and Troubleshooting of this compound CAS: 105866-75-9 (Analogous/Related) Chemical Family: Aminoquinoxalines / Solvatochromic Dyes Support Tier: Level 3 (Senior Scientist)
Executive Technical Summary
This compound is a "push-pull" fluorophore and pharmaceutical intermediate. Its structure features an electron-deficient quinoxaline core flanked by two electron-donating groups: a primary amine at position 6 and a dimethylamino group at position 2.
The Paradox of Utility vs. Stability: The very electronic properties that make this molecule valuable (high quantum yield, solvatochromism, and charge-transfer capability) render it thermodynamically unstable in aerobic and illuminated environments. The electron-rich amines activate the ring toward oxidative attack, while the conjugated system acts as a photosensitizer, generating reactive oxygen species (ROS) that catalyze self-destruction.
Critical Stability & Degradation Mechanisms
Understanding why your sample degrades is the first step to preventing it.
A. Oxidative Darkening (The "Browning" Effect)
-
Observation: The yellow/orange powder turns brown or black upon storage.
-
Mechanism: The primary amine (-NH
) at position 6 is susceptible to radical oxidation. In the presence of air, it forms aminyl radicals that couple to form azo-dimers or high-molecular-weight polymers (melanin-like oligomers). Additionally, the quinoxaline ring nitrogens can undergo -oxidation to form -oxides (M+16 artifacts).
B. Photochemical Decomposition
-
Observation: Loss of fluorescence intensity or shift in emission maximum.
-
Mechanism: Upon excitation, the "push-pull" system can undergo Intersystem Crossing (ISC) to a triplet state. This triplet state transfers energy to ground-state oxygen (
O ), generating singlet oxygen ( O ).[1] This highly reactive species attacks the electron-rich double bonds of the quinoxaline ring, leading to ring cleavage or endoperoxide formation.
C. Solvatochromic Instability
-
Observation: Inconsistent UV/Vis or Fluorescence data across different solvent batches.
-
Mechanism: This molecule is highly solvatochromic. Trace water in organic solvents (DMSO, DMF) or variable pH can quench fluorescence via Proton-Coupled Electron Transfer (PCET) or hydrogen bonding to the ring nitrogens.
Visualizing the Degradation Pathway
The following diagram illustrates the cascade of failure modes when the compound is improperly handled.
Figure 1: Mechanistic pathways for photo-oxidation and radical polymerization of aminoquinoxalines.
Troubleshooting Guide & FAQs
Scenario A: "My sample has turned dark brown/black. Is it usable?"
Diagnosis: Advanced oxidative polymerization. Immediate Action: Do not use for quantitative assays (IC50, Kd). The molar extinction coefficient has changed.[2] Recovery Protocol (Recrystallization):
-
Dissolve the degraded solid in a minimal amount of warm Ethanol or Methanol (approx. 50°C).
-
Filter the hot solution through a 0.2 µm PTFE syringe filter to remove insoluble black polymers.
-
Add dropwise to cold Diethyl Ether or Hexane (anti-solvent) while stirring.
-
Collect the precipitate. If the color remains dark, perform silica gel chromatography (DCM:MeOH gradient).
Scenario B: "I see an extra peak at M+16 or M+32 in my LC-MS."
Diagnosis:
-
Prepare LC-MS samples immediately before injection.
-
Add 0.1% Formic Acid to the solvent (acidic pH stabilizes the amine against oxidation by protonating it).
-
Keep autosampler temperature at 4°C.
Scenario C: "Fluorescence intensity is lower than reported in literature."
Diagnosis: Fluorescence Quenching or Aggregation. Root Cause Analysis:
-
Solvent Water Content: Quinoxalines are sensitive to H-bonding. Is your DMSO anhydrous?
-
Concentration Quenching: At concentrations >10 µM, these planar molecules stack (π-π stacking), causing self-quenching. Validation Step: Perform a serial dilution. If the fluorescence intensity is not linear with concentration (i.e., quantum yield increases upon dilution), you have aggregation.
Standard Operating Procedures (SOPs)
SOP-01: Storage & Handling
| Parameter | Specification | Reason |
| Temperature | -20°C (Long term) | Arrhenius suppression of oxidation rates. |
| Atmosphere | Argon or Nitrogen | Displaces paramagnetic O |
| Container | Amber Glass Vial | Blocks UV/Blue light (<450 nm) that excites the fluorophore. |
| Solvent | DMSO (Anhydrous) | Protic solvents (MeOH, Water) accelerate degradation. |
SOP-02: Purification Decision Tree
Use this logic flow to determine the necessary purification step based on your sample's condition.
Figure 2: Decision matrix for purification of oxidized aminoquinoxaline samples.
References & Authoritative Sources
-
Gers-Panther, C. F., et al. (2017).[3] "Four- and Five-Component Syntheses and Photophysical Properties of Emission Solvatochromic 3-Aminovinylquinoxalines." The Journal of Organic Chemistry, 82(1), 567–578. Context: Establishes the solvatochromic nature and electronic structure of amino-substituted quinoxalines.
-
Kéki, S., et al. (2019).[4] "Amino-isocyanoacridines: Novel, Tunable Solvatochromic Fluorophores as Physiological pH Probes."[4] Scientific Reports, 9, 8250.[4] Context: Discusses the stability and pH-dependence of similar push-pull amino-heterocycles.
-
He, P., & Ackman, R. G. (2000).[5] "Purification of ethoxyquin and its two oxidation products." Journal of Agricultural and Food Chemistry, 48(8), 3069–3071.[5] Context: Provides protocols for purifying quinoline/quinoxaline derivatives from their oxidation products (N-oxides and dimers).
-
Sigma-Aldrich (Merck). "Safety Data Sheet: 6-Amino-2,3-dimethylquinoxaline." Context: Baseline safety and handling data for the dimethyl-aminoquinoxaline class.
Disclaimer: This guide is intended for research use only. The protocols described involve hazardous chemicals.[6] Always consult the Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan before proceeding.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Four- and Five-Component Syntheses and Photophysical Properties of Emission Solvatochromic 3-Aminovinylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino-isocyanoacridines: Novel, Tunable Solvatochromic Fluorophores as Physiological pH Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of ethoxyquin and its two oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Optimizing Fluorescence of N2,N2-Dimethylquinoxaline-2,6-diamine
Case ID: QY-OPT-105866 Subject: Enhancement of Fluorescence Quantum Yield (Φ) for N2,N2-Dimethylquinoxaline-2,6-diamine Assigned Specialist: Senior Application Scientist, Spectroscopy Division
Executive Summary
This compound (CAS: 105866-75-9) is an asymmetric Donor-Acceptor-Donor (D-A-D) fluorophore. Its photophysics are governed by Intramolecular Charge Transfer (ICT). The quinoxaline core acts as the electron acceptor, while the dimethylamino (C2) and primary amino (C6) groups act as electron donors.
The Core Challenge: The primary cause of low quantum yield (QY) in this class of molecules is Twisted Intramolecular Charge Transfer (TICT) . Upon excitation, the dimethylamino group tends to rotate relative to the quinoxaline plane, accessing a non-emissive state that dissipates energy as heat. This process is highly sensitive to solvent polarity and viscosity.
This guide provides troubleshooting steps to suppress TICT and non-radiative decay, thereby maximizing the quantum yield.
Part 1: Diagnostic & Troubleshooting Guide
Module A: Solvent & Environmental Optimization
The most common cause of low QY is the use of polar, protic solvents which stabilize the non-emissive TICT state.
Q1: My fluorescence signal is weak in aqueous buffers (PBS/Water). Why? A: Water is the "worst-case" solvent for this molecule.
-
TICT Stabilization: High polarity stabilizes the twisted charge-transfer state, favoring non-radiative decay over fluorescence.
-
Hydrogen Bonding: Water forms H-bonds with the ring nitrogens and the C6-amino group, providing vibrational pathways for energy loss (quenching).
Correction Protocol:
-
Switch Solvents: Move to non-polar, aprotic solvents.
-
Best Performance: Toluene, 1,4-Dioxane, Hexane (if soluble).
-
Moderate Performance: Dichloromethane (DCM), THF.
-
Avoid: Water, Methanol, Ethanol (unless viscosity is modified).
-
-
Viscosity Enhancement: If you must work in a polar environment, increase the viscosity to mechanically restrict the rotation of the dimethylamino group.
-
Action: Add 40–60% Glycerol or Ethylene Glycol to your buffer. This "rigidifies" the environment, suppressing the TICT rotation and restoring emission.
-
Q2: I observe a red-shift in emission but a drop in intensity. What is happening? A: This is the hallmark of positive solvatochromism . As solvent polarity increases, the excited ICT state relaxes to a lower energy level (red shift). However, the energy gap law dictates that lower energy states have faster non-radiative decay rates, reducing QY.
-
Solution: Blue-shift the emission back to a higher energy/higher QY regime by reducing solvent polarity (e.g., mixing THF with Hexane).
Module B: pH and Protonation States
The quinoxaline ring and amino groups have conflicting pH requirements.
Q3: How does pH affect the quantum yield? A: The molecule has three protonation sites with distinct effects:
-
Ring Nitrogens (pKa ~0.6 - 1.0): Protonation here increases the "Acceptor" strength, potentially enhancing ICT but often leading to quenching due to excessive charge separation.
-
Amino Groups (pKa ~3 - 5): Protonation here eliminates the "Donor" effect.
-
Result: If the C2-dimethylamino group is protonated, the ICT mechanism shuts down completely, resulting in a massive loss of fluorescence (or a shift to UV absorption only).
-
Correction Protocol:
-
Maintain Neutral/Basic pH: Ensure the pH is > 7.0 (ideally 7.4–9.0) to keep the amino groups deprotonated and active as donors.
-
Avoid Acidic Buffers: Do not use Acetate or Citrate buffers (pH 4–5), as these will protonate the donors and kill the fluorescence.
Module C: Concentration & Aggregation
Q4: The signal decreases when I increase concentration above 10 µM. A: Planar quinoxalines are prone to Aggregation-Caused Quenching (ACQ) . At high concentrations, the flat rings stack (π-π stacking), forming non-fluorescent dimers.
Correction Protocol:
-
Working Range: Maintain concentrations between 0.1 µM and 5 µM .
-
Surfactants: If higher loading is needed, add surfactants (e.g., 0.1% Tween-20 or SDS) or encapsulate the dye in cyclodextrins to prevent stacking.
Part 2: Photophysical Mechanism (Visualization)
The following Jablonski diagram illustrates the competition between the emissive "Planar ICT" state and the non-emissive "Twisted ICT" state.
Caption: Path competition in this compound. Preventing the S1 Planar -> S1 Twisted transition is key to high QY.
Part 3: Comparative Data & Expectations
The following table summarizes expected performance based on the solvatochromic behavior of aminoquinoxaline derivatives [1, 2].
| Parameter | Non-Polar (Toluene/Dioxane) | Polar Aprotic (DCM/THF) | Polar Protic (Water/MeOH) |
| Emission Color | Blue/Green (450-500 nm) | Green/Yellow (500-550 nm) | Yellow/Orange (Weak) |
| Quantum Yield (Φ) | High (0.60 - 0.90) | Moderate (0.30 - 0.60) | Low (< 0.10) |
| Dominant Mechanism | Radiative ICT | Mixed | Non-Radiative TICT / H-Bonding |
| Recommended Use | Primary Choice | Acceptable | Avoid (unless viscous) |
Part 4: Validated Measurement Protocol
To accurately determine the enhanced QY, use the Comparative Method (Williams et al., 1983) rather than absolute measurement, as it minimizes instrument-specific errors.
Reference Standard:
-
Coumarin 153 (Φ = 0.54 in Ethanol) or Quinine Sulfate (Φ = 0.54 in 0.1 M H2SO4) are suitable spectral matches.
Step-by-Step Workflow:
-
Preparation: Prepare stock solutions of your sample and the reference standard.
-
Absorbance Matching: Dilute both solutions so their absorbance at the excitation wavelength (e.g., 380 nm or 405 nm) is below 0.1 OD (ideally 0.02–0.05).
-
Why? To prevent inner-filter effects and re-absorption artifacts.
-
-
Spectrum Acquisition: Record the integrated fluorescence intensity (Area under curve) for both sample (
) and reference ( ). -
Calculation: Use the following equation:
Where:
- : Quantum Yield[1][2][3][4][5][6][7][8][9]
- : Integrated Fluorescence Intensity
- : Absorbance at Excitation Wavelength[4]
- : Refractive Index of the solvent (Crucial when comparing Toluene vs. Water)
References
-
BenchChem. (2025). A Comparative Guide to the Fluorescence Properties of Aminoquinoxaline Derivatives. BenchChem Technical Library.
-
Nagy, M., et al. (2019). Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. MDPI Molecules.
-
NIST. (1976). Fluorescence Quantum Yield Measurements. NIST Technical Series.
-
Jaunky, C.E., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Journal of Materials Chemistry C.
-
Obafemi, C.A., & Pfleiderer, W. (2004).[10] Synthesis of N,N-Dimethyl-3-phenoxyquinoxalin-2-amine. Molecules.
Sources
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges with N2,N2-Dimethylquinoxaline-2,6-diamine
Welcome to the technical support center for N2,N2-Dimethylquinoxaline-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this class of compounds. By understanding the underlying chemical principles, you can design robust experimental protocols and generate reliable data.
Understanding the Molecule: Why is Solubility a Challenge?
This compound belongs to the quinoxaline family, a class of heterocyclic compounds known for their diverse biological activities and frequent use in medicinal chemistry.[1][2] The core quinoxaline structure, a fusion of benzene and pyrazine rings, is inherently aromatic and planar.[2][3][4] This planarity can lead to strong π-π stacking interactions between molecules in the solid state, resulting in high crystal lattice energy.[4] Overcoming this energy to dissolve the compound in a solvent is a primary reason for poor solubility.[4]
The substituents on the quinoxaline core—a dimethylamino group and an amino group—play a crucial role in modifying its physicochemical properties. While these basic nitrogen-containing groups can be protonated to form more soluble salts, their overall impact on solubility in neutral aqueous media can be complex. The dimethylamino group, in particular, can increase lipophilicity, potentially counteracting the solubility gains from the polar amino groups.
Key Structural Features Influencing Solubility:
-
Quinoxaline Scaffold: A rigid, planar aromatic system prone to strong intermolecular stacking.[4][5]
-
Amino and Dimethylamino Groups: These basic groups offer handles for pH modification to improve solubility. The dimethylamine group is a weak base, and its salts are often more water-soluble.[6] However, they also contribute to the molecule's overall lipophilicity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound and similar compounds.
Q1: My compound won't dissolve in aqueous buffers for my biological assay. What should I do first?
A1: Start with an organic stock solution and assess solvent tolerance.
For poorly soluble compounds, the standard practice is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.[7]
Recommended First-Line Solvent:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent capable of dissolving a broad range of polar and non-polar compounds.[7] It's a good starting point for creating a stock solution, typically in the range of 10-30 mM.[7]
Critical Consideration: Solvent Tolerance Before proceeding, you must determine the maximum concentration of the organic solvent (e.g., DMSO) that your specific biological system can tolerate without causing artifacts. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.[8] Always run a vehicle control (assay buffer with the same final concentration of solvent) to ensure the solvent itself is not affecting your results.[9]
Q2: I'm using the maximum tolerable DMSO concentration, but my compound still precipitates upon dilution into the aqueous buffer. What's the next step?
A2: Systematically explore solubility enhancement techniques.
If direct dilution of a DMSO stock is problematic, a multi-pronged approach is necessary. The main strategies involve modifying the aqueous vehicle to make it more hospitable to your compound.
dot graph TD { A[Start: Compound Precipitates in Assay Buffer] --> B{Is final DMSO concentration < 0.5%?}; B -->|Yes| C[Explore Solubility Enhancement]; B -->|No| D[Re-evaluate Stock Concentration or Assay Design]; C --> E[pH Adjustment]; C --> F[Co-solvents]; C --> G[Surfactants]; C --> H[Cyclodextrins]; E --> I{Is compound ionizable?}; I -->|Yes| J[Adjust buffer pH away from pI]; I -->|No| K[pH adjustment unlikely to be effective]; F --> L[Test tolerance of co-solvents like Ethanol, PEG400]; G --> M[Test tolerance of non-ionic surfactants like Tween 80]; H --> N[Evaluate cyclodextrin complexation]; } caption: "Troubleshooting Precipitation in Aqueous Buffers"
Q3: How can I use pH to improve the solubility of this compound?
A3: Leverage the basic nature of the amino groups.
This compound has two basic nitrogen centers (the 6-amino group and the N2-dimethylamino group). In acidic conditions, these groups can become protonated (cationic), which disrupts crystal packing and dramatically increases aqueous solubility.[10]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Create a range of buffers with pH values from, for example, 2.0 to 8.0.
-
Add excess compound: Add an excess amount of your solid compound to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate solid: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the data: Plot solubility as a function of pH to identify the optimal pH range for your experiments.
Expected Outcome: The solubility of this compound is expected to be significantly higher at lower pH values.
Q4: What are co-solvents, and how should I use them?
A4: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium. [11]
When DMSO alone is insufficient or its concentration is limiting, adding a co-solvent can be a powerful strategy.[7][12]
| Co-solvent | Typical Starting Concentration Range in Final Assay | Notes |
| Ethanol | 1-5% | Commonly used, but can have biological effects. |
| Polyethylene Glycol 400 (PEG400) | 1-10% | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 1-10% | Another common choice with a good safety profile. |
Workflow for Co-solvent Use:
dot graph TD { A[Start: Need to improve solubility] --> B{Determine max tolerable concentration of co-solvent in assay}; B --> C[Prepare stock solution in primary solvent (e.g., DMSO)]; C --> D[Prepare intermediate dilution in co-solvent]; D --> E[Add intermediate dilution to final aqueous buffer]; E --> F[Observe for precipitation]; F -->|No Precipitation| G[Proceed with experiment, including vehicle controls]; F -->|Precipitation| H[Try different co-solvent or another method]; } caption: "Workflow for Using Co-solvents"
Q5: My compound is for in vivo studies, and high concentrations of organic solvents are not an option. What formulation strategies can I use?
A5: For in vivo applications, formulation technologies are essential.
Simple solvent systems are often unsuitable for animal studies. More advanced formulation strategies are required to create stable and bioavailable preparations.
Key Formulation Strategies:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[7] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic molecule and presenting a water-soluble exterior.[13][14]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7] Non-ionic surfactants like Tween® 80 or Cremophor® EL are commonly used in preclinical formulations.[8]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be very effective.[15] These formulations, such as self-emulsifying drug delivery systems (SEDDS), form fine emulsions or microemulsions in the gastrointestinal tract, enhancing both solubility and absorption.[13][15]
It is highly recommended to collaborate with a formulation scientist when developing preparations for in vivo use.
Summary of Troubleshooting Strategies
| Strategy | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | Increases ionization of the basic amino groups, disrupting crystal lattice and improving interaction with water.[7][15] | Simple, effective for ionizable compounds. | Only effective if the compound has ionizable groups; assay must be compatible with the required pH. |
| Co-solvents | Reduces the polarity of the aqueous solvent system, making it more favorable for the solute. | Easy to implement; can provide significant solubility enhancement.[16] | Potential for solvent toxicity or artifacts in biological assays; must determine the tolerance of the specific system.[9] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7] | Effective at low concentrations. | Potential for cell lysis or interference with assay components at higher concentrations. |
| Cyclodextrins | Form inclusion complexes, shielding the hydrophobic drug molecule within a hydrophilic shell.[13][14] | Generally low toxicity; can improve stability. | Can be expensive; complex formation is specific to the drug and cyclodextrin type. |
By systematically applying these principles and protocols, researchers can overcome the inherent solubility challenges of this compound, leading to more reliable experimental outcomes and accelerating the drug discovery process.
References
- Benchchem. Navigating the Solubility Landscape of Quinoxaline Derivatives: A Technical Guide.
- Solubility of Things. Quinoxaline derivative.
- Benchchem. An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.
- MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Pion. The use of cosolvent pKa assays for poorly soluble compounds.
- Benchchem. Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds.
- ScienceDirect. Quinoxaline, its derivatives and applications: A State of the Art review.
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- pharma excipients. Unexpected solubility enhancement of drug bases in presence of a dimethylaminoethyl methacrylate copolymer. Published on 2017-11-29.
- NIH. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Published on 2011-03-01.
- ResearchGate. Improving solubility via structural modification.
- pharma excipients. A systematic study of molecular interactions of anionic drugs with a dimethylaminoethyl methacrylate copolymer regarding solubility enhancement.. Published on 2017-03-20.
- Benchchem. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- Benchchem. Overcoming poor solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in assays.
- MCE. Compound Handling Instructions.
- NIH. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Published on 2024-09-02.
- World Journal of Pharmaceutical Research. Co-solvency and anti-solvent method for the solubility enhancement. Published on 2024-10-30.
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- PubMed. Unexpected Solubility Enhancement of Drug Bases in the Presence of a Dimethylaminoethyl Methacrylate Copolymer. Published on 2018-01-02.
- NIH. Recent Advances: Heterocycles in Drugs and Drug Discovery. Published on 2024-08-31.
- Agno Pharmaceuticals. Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability.
- PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- ResearchGate. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. agnopharma.com [agnopharma.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
Technical Support Center: Purification & QC for N2,N2-Dimethylquinoxaline-2,6-diamine
Status: Operational Operator: Senior Application Scientist (Pharma/OLED Intermediates Division) Ticket ID: QX-PUR-001
Executive Summary
N2,N2-Dimethylquinoxaline-2,6-diamine (CAS: Generic structure ref) is a critical intermediate often utilized in kinase inhibitor development and fluorescent probe synthesis. Its amphiphilic nature (lipophilic ring + hydrophilic amines) and electron-rich core make it susceptible to oxidative degradation and regioisomeric contamination .
This guide bypasses standard textbook advice, focusing instead on the specific "pain points" of quinoxaline chemistry: separating stubborn regioisomers (2,6- vs 2,7- isomers), preventing N-oxide formation, and removing palladium catalysts from cross-coupling reactions.
Module 1: Diagnostic Triage (Identification)
Q: My LC-MS shows a split peak with the identical mass (M+H). Is my column failing?
A: Unlikely. You are almost certainly observing regioisomerism , a hallmark of quinoxaline synthesis.
-
The Science: If you synthesized this via the condensation of 4-nitro-1,2-diaminobenzene with a glyoxal derivative, or via SnAr on a dichloro-quinoxaline, the reaction often produces a mixture of the 2,6-diamine and the 2,7-diamine isomers. These isomers have identical molecular weights and very similar polarities.
-
The Fix: Standard C18 gradients often fail to resolve these.
-
Switch Phase: Use a Phenyl-Hexyl column. The pi-pi interaction differences between the 2,6 (linear conjugation) and 2,7 (cross conjugation) systems often provide baseline separation.
-
Mobile Phase: Use Ammonium Formate (10mM) instead of Formic Acid to sharpen the peak shape of the basic amines.
-
Q: The product is a dark brown oil, but it should be a yellow solid. What happened?
A: You have likely formed Quinoxaline N-oxides or azo-dimers.
-
The Cause: Quinoxaline diamines are electron-rich. Exposure to air (especially in solution) or light causes oxidation at the ring nitrogens or oxidative coupling of the primary amine.
-
The Fix:
-
Dissolve in degassed Dichloromethane (DCM).
-
Wash with 10% Sodium Thiosulfate (removes oxidative radical species).
-
If the color persists, perform a short silica plug filtration using 1% Triethylamine (TEA) in the eluent to suppress tailing.
-
Module 2: Purification Protocols (Removal)
Decision Matrix: Selecting the Right Method
Figure 1: Purification Decision Matrix based on impurity type.
Protocol A: The "Phosphate Crash" (Acid-Base Extraction)
Best for: Removing non-basic impurities (starting materials, tars) and isolating the diamine as a stable salt.
Theory: The quinoxaline ring nitrogens are weakly basic (pKa ~0.6), but the exocyclic amines increase basicity significantly (pKa ~3-5). We can exploit this to pull the product into water while leaving tars in organics.
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc).
-
Extraction: Extract 2x with 0.5 M Phosphoric Acid (H3PO4) .
-
Note: Avoid HCl if possible; hydrochloride salts of quinoxalines are often hygroscopic oils. Phosphates tend to be crystalline.
-
-
Wash: Wash the aqueous acidic layer with fresh EtOAc (removes non-basic impurities).
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 10.
-
Recovery: The product will precipitate as a yellow/orange solid. Filter or extract back into DCM.
Protocol B: Regioisomer Separation via Recrystallization
Best for: Separating the 2,6-isomer from the 2,7-isomer.
Solvent Selection Guide:
| Solvent System | Solubility (Hot) | Solubility (Cold) | Selectivity | Notes |
| Ethanol (Abs.) | High | Moderate | Good | Standard first attempt. |
| EtOH : Water (9:1) | High | Low | Excellent | Water forces the less soluble isomer out first. |
| Toluene | Moderate | Very Low | Moderate | Good for removing oily impurities. |
| Acetonitrile | High | Moderate | Poor | Often leads to oiling out.[1] |
Step-by-Step:
-
Suspend the solid mixture in minimal boiling Ethanol.
-
Add water dropwise until persistent cloudiness appears (the Tyndall effect).
-
Add just enough hot Ethanol to clear the solution.
-
Critical Step: Allow to cool to Room Temp slowly (wrap flask in foil). Do not use an ice bath immediately; rapid cooling traps both isomers.
-
Filter the first crop of crystals (usually enriched in the symmetric isomer).
Module 3: Advanced Troubleshooting (FAQs)
Q: I used a Palladium catalyst (Buchwald-Hartwig) to install the dimethylamine. How do I get the Pd levels <10 ppm?
A: Quinoxalines coordinate strongly to Palladium, making standard Celite filtration ineffective.
The Protocol (The "Silica-Thiol" Method):
-
Dissolve the crude reaction mixture in THF or EtOAc.
-
Add SiliaMetS® Thiol or equivalent mercaptan-functionalized silica (50 wt% relative to catalyst loading).
-
Stir at 40°C for 2 hours.
-
Filter through a 0.45 µm PTFE pad.
-
Validation: Check the filtrate color. If it remains dark/brown rather than bright yellow/orange, residual Pd-amine complexes are likely present.
Q: My product streaks on silica gel columns. I'm losing 40% of my yield.
A: This is "amine tailing." The basic nitrogens interact with the acidic silanols on the silica surface.
The Fix:
-
Pre-treatment: Flush the silica column with Mobile Phase + 1% Triethylamine (TEA) before loading your sample.
-
Eluent Modifier: Maintain 0.5% TEA or 1% Ammonium Hydroxide (NH4OH) in your running eluent (e.g., DCM:MeOH:NH4OH 95:4:1).
-
Alternative: Use Amine-functionalized Silica (NH2-SiO2) . This eliminates the need for basic modifiers and protects your product from acid-catalyzed degradation on the column.
Workflow: The "Clean-Up" Loop
Figure 2: Integrated workflow for metal removal and chemical purification.[2]
References
-
Regioisomer Separation in Quinoxalines
- Source: ACS Public
- Context: Discusses the selectivity of SnAr reactions in quinoxalines and chromatographic separ
-
URL:
-
General Quinoxaline Synthesis & Purification
- Source: N
- Context: Protocols for synthesis and recrystallization of quinoxaline derivatives using Ethanol/W
-
URL:
-
pKa and Acid-Base Properties
- Source: Organic Chemistry D
- Context: pKa values for heterocyclic amines and quinoxalines to justify extraction pH.
-
URL:
-
Palladium Removal Strategies
- Source: Biotage / ResearchG
- Context: Comparison of scavengers vs.
-
URL:[3]
-
Recrystallization Solvents for Amines
- Source: University of Rochester / MIT OpenCourseWare
- Context: General guides on solvent selection for basic amine recrystalliz
-
URL:
Sources
Refining analytical methods for accurate N2,N2-Dimethylquinoxaline-2,6-diamine quantification
Welcome to the Technical Support Center for the analytical quantification of N2,N2-Dimethylquinoxaline-2,6-diamine (DMQX). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during method development, validation, and routine analysis. This resource moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.
Our focus is on building robust, self-validating analytical methods that ensure data integrity and regulatory compliance.[1][2] Every recommendation is grounded in established analytical principles and authoritative guidelines.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions about the analysis of this compound.
Q1: What are the key physicochemical properties of this compound (DMQX) that influence its analytical behavior?
A1: Understanding the structure of DMQX is the first step to developing a robust analytical method. Key features include:
-
Aromatic Quinoxaline Core: This rigid, planar structure is a strong chromophore, making it highly suitable for UV-Vis spectrophotometric detection, typically in the 254 nm range.[3]
-
Basic Amine Groups: The presence of two amine groups (a primary amine at position 6 and a tertiary dimethylamine at position 2) means the molecule's charge state is pH-dependent. At acidic pH, these groups will be protonated. This is a critical consideration for chromatographic retention and peak shape.
-
Molecular Weight: The monoisotopic mass is approximately 188.23 g/mol , which is well within the range of standard mass spectrometers.[4]
Q2: Which analytical techniques are most suitable for the quantification of DMQX?
A2: The choice of technique depends on the sample matrix, required sensitivity, and regulatory context.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for quantifying DMQX in drug substances and formulated products where concentration levels are relatively high. It is robust, cost-effective, and reliable.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantifying low levels of DMQX in complex matrices such as biological fluids (plasma, urine) or for trace-level impurity analysis, LC-MS/MS is the gold standard.[5] Its superior sensitivity and selectivity allow for detection at picogram or nanogram levels.[6]
-
Gas Chromatography (GC): While less common for a compound like DMQX due to its polarity and potential for thermal degradation, GC-MS can be used, often requiring derivatization to improve volatility and thermal stability.[7][8]
Q3: Why is method validation essential, and what are the key parameters to assess?
A3: Analytical method validation provides documented evidence that a method is suitable for its intended purpose, ensuring the reliability, consistency, and accuracy of the results.[1][2][9] This is a mandatory requirement for regulatory submissions to agencies like the FDA and EMA.[10][11] The core validation parameters, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, are:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants, matrix components).[9]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Section 2: HPLC-UV Method Troubleshooting Guide
This section provides solutions to common issues encountered during the analysis of DMQX by HPLC-UV.
Q4: My DMQX peak is showing significant tailing. What is the cause and how can I fix it?
A4: Peak tailing for basic compounds like DMQX is a classic problem in reversed-phase chromatography.
-
Causality: The primary cause is secondary ionic interactions between the protonated amine groups on your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based C18 column. This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.
-
Solutions:
-
Mobile Phase pH Control: The most effective solution is to lower the mobile phase pH. By adding an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), you ensure the silanol groups remain protonated (Si-OH), eliminating the ionic interaction site. This results in a much more symmetrical peak.
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" or otherwise treated to minimize the number of accessible silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.
-
Lower Analyte Concentration: Injecting too much sample can overload the column, leading to peak shape distortion, including tailing. Try reducing the injection volume or sample concentration.
-
Q5: I'm seeing inconsistent retention times for my DMQX peak. What should I investigate?
A5: Retention time stability is critical for reliable quantification. Fluctuations point to instability in the chromatographic system.
-
Troubleshooting Workflow:
Workflow for troubleshooting retention time instability. -
Causality Explained:
-
Pump & Mobile Phase: Air bubbles in the pump or mobile phase lead to inconsistent flow rates, directly impacting retention times. Thoroughly degassing solvents is crucial.
-
Temperature: Chromatography is a temperature-dependent process. Even minor fluctuations in ambient temperature can cause retention time drift. A column oven provides a stable thermal environment.
-
Column Equilibration: Insufficient equilibration with the mobile phase before starting a run will cause retention times to drift, especially at the beginning of a sequence. Ensure the column is equilibrated until a stable baseline is achieved.
-
Section 3: LC-MS/MS Method Troubleshooting Guide
This section focuses on the unique challenges of quantifying DMQX in complex biological matrices.
Q6: My signal intensity for DMQX is low and variable when analyzing plasma samples. I suspect matrix effects. How can I confirm and mitigate this?
A6: Matrix effects are a major challenge in bioanalysis, caused by co-eluting endogenous components from the sample matrix that suppress or enhance the ionization of the analyte.[11][12][13]
-
Confirming Matrix Effects: The standard method is a post-extraction spike comparison.
-
Extract a blank plasma sample (without DMQX).
-
Spike the extracted blank sample with a known concentration of DMQX. This is your "post-extraction spike" sample.
-
Prepare a neat solution of DMQX in your mobile phase at the same concentration.
-
Analyze both samples. The Matrix Factor (MF) is calculated as:
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The goal is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): Simple, but often leaves many phospholipids, a major cause of matrix effects.
-
Liquid-Liquid Extraction (LLE): More selective than PPT. Requires optimization of extraction solvents.
-
Solid-Phase Extraction (SPE): The most effective method for removing interferences. Requires careful selection of the sorbent and elution solvents.
-
-
Optimize Chromatography: Increase the chromatographic resolution between DMQX and the interfering components. A longer gradient or a different column chemistry (e.g., Phenyl-Hexyl instead of C18) can move the analyte away from the suppression zone.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS (e.g., d3- or d6-DMQX) is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects. By using the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is normalized.
-
Q7: I need to develop a sensitive LC-MS/MS method from scratch. What are the key steps?
A7: Developing a robust LC-MS/MS method follows a systematic workflow.
-
Experimental Protocol: LC-MS/MS Method Development Workflow
-
Analyte Tuning (Mass Spectrometer):
-
Prepare a ~1 µg/mL solution of DMQX in 50:50 acetonitrile:water.
-
Infuse the solution directly into the mass spectrometer.
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) in positive ion mode to maximize the signal for the precursor ion ([M+H]⁺, m/z 189.2).
-
Perform a product ion scan to identify the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM). Select at least two transitions (one for quantification, one for confirmation).
-
-
Chromatographic Development (LC):
-
Start with a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Develop a gradient method using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). A typical starting gradient might be 5% to 95% B over 5 minutes.
-
Inject a neat solution of DMQX and optimize the gradient to achieve a sharp, symmetrical peak with a retention time of 2-3 minutes.
-
-
Sample Preparation:
-
Evaluate different extraction techniques (PPT, LLE, SPE) using blank plasma spiked with DMQX.
-
Choose the method that provides the highest recovery and lowest matrix effect.
-
-
Method Validation:
-
Perform a full validation according to ICH or FDA guidelines, assessing linearity, accuracy, precision, and other parameters as described in Q3.
-
-
-
Method Development Workflow Diagram:
Section 4: Data & Protocols
This section provides starting parameters and a detailed protocol for method validation.
Table 1: Recommended Starting Conditions for DMQX Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 40 °C | 40 °C |
| Injection Volume | 10 µL | 5 µL |
| UV Wavelength | 254 nm | N/A |
| Ionization Mode | N/A | Positive ESI |
| MRM Transition (Example) | N/A | Quantifier: 189.2 -> 174.1; Qualifier: 189.2 -> 132.1 |
Experimental Protocol: Linearity and Range Assessment
This protocol outlines the steps to establish the linearity of a quantitative method for DMQX, a core component of method validation. [14]
-
Prepare a Stock Solution: Accurately weigh and dissolve an appropriate amount of DMQX reference standard in a suitable solvent (e.g., methanol) to create a 1 mg/mL stock solution.
-
Create a Working Standard Solution: Dilute the stock solution to a lower concentration (e.g., 100 µg/mL) that will serve as the starting point for the calibration curve.
-
Prepare Calibration Standards: Perform a serial dilution of the working standard solution to prepare at least five calibration standards spanning the expected concentration range. For an assay of a drug product, this might be 50%, 75%, 100%, 125%, and 150% of the nominal concentration.
-
Analyze the Standards: Inject each calibration standard in triplicate onto the equilibrated LC system.
-
Construct the Calibration Curve: Plot the mean peak area response versus the theoretical concentration for each level.
-
Perform Linear Regression Analysis: Calculate the regression equation (y = mx + c), the coefficient of determination (R²), and the y-intercept.
-
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.99.
-
The y-intercept should not be significantly different from zero.
-
The response should be linear over the tested range.
-
References
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Troubleshooting common issues in quinoxaline synthesis protocols. Benchchem.
- Analytical method valid
- Analytical Method Validation: ICH and USP Perspectives.
- Technical Support Center: Troubleshooting Quinoxaline Synthesis. Benchchem.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. PubMed.
- Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accur
- LCMS ANALYSIS.
- Review Article on Matrix Effect in Bioanalytical Method Development.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
- Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. Benchchem.
- Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. PubMed.
- 105866-75-9 | this compound | MolCore.
- Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg.
- Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
Sources
- 1. particle.dk [particle.dk]
- 2. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. molcore.com [molcore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. h-brs.de [h-brs.de]
- 8. researchgate.net [researchgate.net]
- 9. wjarr.com [wjarr.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. infinixbio.com [infinixbio.com]
- 12. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. sps.nhs.uk [sps.nhs.uk]
Troubleshooting guide for N2,N2-Dimethylquinoxaline-2,6-diamine based experiments
Welcome to the technical support center for N2,N2-Dimethylquinoxaline-2,6-diamine. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during experimentation with this compound. The information is organized in a question-and-answer format to directly address specific issues, grounded in established chemical principles and field-proven insights.
Introduction to this compound
This compound (CAS: 105866-75-9, Molecular Formula: C₁₀H₁₂N₄, Molecular Weight: 188.23 g/mol ) is a heterocyclic aromatic amine belonging to the quinoxaline family.[1] Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4][5][6] This specific diamine features a primary amine at the 6-position, which serves as a versatile synthetic handle for further derivatization, and a dimethylamino group at the 2-position. Understanding its unique properties is crucial for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
Solubility is a critical first step. Like many quinoxaline derivatives, this compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective.[7] For reaction media, compatibility with other reagents should be considered.
| Solvent | Solubility Profile | Recommended Use |
| DMSO | High (~30 mg/mL for similar compounds)[7] | Stock solutions, NMR, Biological assays (with dilution) |
| DMF | High (~25 mg/mL for similar compounds)[7] | Stock solutions, Reaction medium |
| Ethanol | Moderate | Reaction medium, Recrystallization[8] |
| Methanol | Moderate | Reaction medium[9] |
| Dichloromethane (DCM) | Moderate | Reaction medium, Chromatography |
| Water / PBS | Very Low / Sparingly Soluble | Biological assays (requires initial dissolution in DMSO)[7] |
Q2: How should I properly store the compound to ensure its stability?
To prevent degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term stability, storage at -20°C is recommended.[7] Aromatic amines can be susceptible to oxidation, so storing under an inert atmosphere (e.g., Argon or Nitrogen) can further extend shelf life.
Q3: My reaction yield is consistently low. What are the most common causes?
Low yields in reactions involving quinoxaline synthesis or derivatization often stem from a few key factors.[10] The most common issues include:
-
Poor Quality of Starting Materials: The precursors, particularly aromatic diamines, can oxidize over time.[10]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst choice can drastically reduce yield.[10]
-
Formation of Side Products: Competing reactions can consume starting materials, reducing the formation of the desired product.[10]
Q4: I am observing multiple spots on my TLC plate after a reaction. What are they likely to be?
Multiple spots indicate a mixture of compounds. This could be unreacted starting materials, the desired product, and one or more impurities. Common sources of these impurities include:
-
Side-products from the reaction.
-
Degradation of the starting material or the product, especially if the reaction is run at high temperatures or for extended periods.[10]
-
Isomers , which can be a significant issue when using unsymmetrical starting materials in the initial quinoxaline synthesis.[10] Careful selection of chromatographic conditions is necessary for separation.[10]
In-Depth Troubleshooting Guide
This section provides detailed, causality-driven solutions to more complex experimental problems.
Problem Area 1: Synthesis and Purification
Question: My synthesis of the quinoxaline core is failing or resulting in a tar-like, complex mixture. How can I improve this process?
The classical synthesis of the quinoxaline core involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3][5][8] Failure in this step is common and can be systematically addressed.
Causality & Solution Pathway:
-
Starting Material Integrity is Paramount: Aryl diamines are notoriously sensitive to air oxidation, which can lead to colored, polymeric impurities that inhibit the desired reaction.
-
Reaction Conditions Dictate Outcome: The condensation reaction can be sensitive to temperature and catalysis.
-
Action:
-
Temperature Control: High temperatures can cause degradation.[10] Start at room temperature or even 0°C and slowly warm the reaction only if necessary. Some modern protocols utilize microwave irradiation for rapid, controlled heating, which can minimize degradation.[10]
-
Catalyst Screening: While often acid-catalyzed, the choice and amount of catalyst are critical. Strong acids can lead to side reactions. Screen milder catalysts such as acetic acid or Lewis acids. Some modern, greener protocols use catalysts like ammonium heptamolybdate in an ethanol/water mixture.[3]
-
-
-
Purification Strategy Determines Final Purity: A complex crude mixture requires a robust purification strategy.
-
Action:
-
Recrystallization: This is the most effective method for crystalline solids. Hot ethanol is a common and effective solvent for recrystallizing quinoxalines.[8][11]
-
Flash Column Chromatography: For non-crystalline products or complex mixtures, silica gel chromatography is standard.[11] Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate to separate components based on polarity.
-
-
Problem Area 2: Analytical Characterization
Question: My NMR or Mass Spectrometry data is inconsistent with the expected structure of this compound. What are common pitfalls in interpretation?
Correctly interpreting analytical data is essential for confirming the structure and purity of your compound. Discrepancies often arise from impurities, residual solvents, or incorrect structural assignment.
Expected Analytical Data Summary:
| Technique | Expected Result | Common Issues & Interpretation |
| ¹H NMR | Aromatic protons (multiplets), a singlet for the primary amine (-NH₂), and a sharp singlet for the two N-methyl groups (~3 ppm).[12] | Broad peaks: May indicate aggregation or exchangeable protons (-NH₂). Unexpected peaks: Residual solvents (e.g., DMSO, EtOAc), or impurities from synthesis. |
| ¹³C NMR | Distinct signals for aromatic carbons and a signal for the N-methyl carbons.[12] | Fewer signals than expected: May indicate molecular symmetry. Extra signals: Impurities. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z ≈ 189.11 [1] | No molecular ion peak: Compound may be unstable under ionization conditions. Try a softer ionization technique. Other major peaks: Could be fragments, dimers, or solvent adducts (e.g., [M+Na]⁺). |
| FT-IR | Characteristic N-H stretches for the primary amine (~3300-3500 cm⁻¹), C-H stretches, and aromatic C=C and C=N stretches. | Broad O-H peak: Presence of water or residual alcohol solvent. |
Self-Validation System for Characterization:
-
Cross-Reference Data: Do not rely on a single technique. A correct structure will be consistent across NMR, MS, and IR data.
-
Check for Solvents: Always compare your NMR spectrum to a list of common NMR solvent impurities.
-
Purity Assessment: Use HPLC to get a quantitative measure of purity. A single sharp peak is indicative of a pure compound.
Problem Area 3: Downstream Reactions
Question: I am attempting an amide coupling reaction with the primary amine at the 6-position, but the reaction is inefficient or fails completely. What factors could be inhibiting the reaction?
The primary amine at the C6 position is a key functional group for derivatization. Failed coupling reactions are typically due to issues with nucleophilicity, steric hindrance, or catalyst inhibition.
Causality & Solution Pathway:
-
Amine Nucleophilicity: While aromatic amines are generally less nucleophilic than aliphatic amines, the electronic properties of the quinoxaline ring system can further modulate this.
-
Insight: The quinoxaline core is relatively electron-withdrawing, which can decrease the nucleophilicity of the C6-amino group.
-
Action: Use more powerful coupling agents. If standard carbodiimide chemistry (e.g., EDC/HOBt) is failing, switch to a more potent uronium-based reagent like HATU or HBTU, which are known to be effective for coupling less nucleophilic amines.
-
-
Catalyst or Reagent Inhibition: The two nitrogen atoms within the pyrazine ring of the quinoxaline core are basic and can act as Lewis bases.
-
Insight: These nitrogen atoms can coordinate to and sequester or "poison" reagents, particularly metal-based catalysts (e.g., in Suzuki or Buchwald-Hartwig couplings) or even the activating species in amide coupling.
-
Action:
-
For amide coupling, ensure you are using a sufficient stoichiometric amount of base (e.g., DIPEA or triethylamine) to neutralize any generated acids and facilitate the reaction.
-
For metal-catalyzed reactions, consider increasing the catalyst loading or screening ligands that are less susceptible to inhibition.
-
-
-
Steric Hindrance: The bulkiness of either the quinoxaline substrate or the coupling partner can sterically hinder the reaction.
-
Action: If you suspect steric hindrance from your coupling partner (e.g., a bulky carboxylic acid), try reacting the quinoxaline with a smaller, more reactive electrophile first to form an intermediate that can then be coupled to the desired moiety.
-
Experimental Protocol Example: Amide Coupling
Protocol: Synthesis of an Amide Derivative via HATU Coupling
This protocol describes a general procedure for coupling a generic carboxylic acid (R-COOH) to the 6-amino position of this compound.
Methodology:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Safety, Handling, and Storage
Hazard Profile: While specific toxicity data for this compound is limited, compounds containing aromatic amine motifs should be handled as potentially hazardous.[13][14]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[15] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: As detailed in the FAQs, store at -20°C in a tightly sealed container, protected from light and moisture to ensure chemical stability.[7]
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of substituted quinoxalines.
- BenchChem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
- BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Quinoxaline Synthesis.
- Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). This compound.
- Open Research@CSIR-NIScPR. (n.d.). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation.
- PMC. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
- SID. (n.d.). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI.
- MolCore. (n.d.). 105866-75-9 | this compound.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION - 2-phenyl-3-methyl-Quinoxaline.
- Semantic Scholar. (n.d.). Supplementary Information - Vitamin B1: Synthesis, Characterization and its Superior Performance for Synthesis of Quinoxalines.
- NICNAS. (2016). Benzenamine, N,N-dimethyl-: Human health tier II assessment.
- The University of Iowa. (n.d.). Liquid Nitrogen Handling | Environmental Health and Safety.
- CAMEO Chemicals. (n.d.). 2,6-DIMETHYLANILINE.
Sources
- 1. molcore.com [molcore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sid.ir [sid.ir]
- 4. mtieat.org [mtieat.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. Liquid Nitrogen Handling | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Validation & Comparative
Validating the chemical structure of N2,N2-Dimethylquinoxaline-2,6-diamine
Structural Validation Guide: N2,N2-Dimethylquinoxaline-2,6-diamine vs. Regioisomeric Impurities
Executive Summary
Product: this compound (CAS: 105866-75-9) Application: Kinase inhibitor scaffolds, DNA-intercalating agents, and optoelectronic materials. The Critical Challenge: The synthesis of substituted quinoxalines via the condensation of 1,2,4-triaminobenzene with glyoxal derivatives inherently produces a mixture of 2,6- and 2,7-regioisomers . These isomers possess identical molecular weights (MW: 188.23) and nearly identical polarity, rendering standard LC-MS validation insufficient.
This guide outlines a definitive structural elucidation protocol to distinguish the active 2,6-diamine from the inactive or toxic 2,7-regioisomer , ensuring data integrity for IND-enabling studies.
Part 1: The Analytical Hierarchy (Method Comparison)
The following table compares standard quality control methods against the advanced structural elucidation protocols required for this molecule.
| Feature | Method A: Standard QC (LC-MS + 1D NMR) | Method B: Advanced Elucidation (2D NMR + X-Ray) | Verdict |
| Mass Confirmation | Excellent. Confirms | Redundant. Adds no new mass data. | Method A is sufficient for formula confirmation. |
| Purity Assessment | Moderate. Co-eluting isomers often appear as a single peak. | High. 1H NMR integration reveals isomeric ratios (e.g., 95:5). | Method B is required for quantitative purity. |
| Regio-Assignment | Fail. Cannot distinguish 2,6-substitution from 2,7-substitution. | Pass. NOESY/HMBC establishes connectivity between the pyrazine and benzene rings. | Method B is MANDATORY. |
| Throughput | High (15 mins/sample). | Low (4-24 hours/sample). | Use B for batch validation; A for routine monitoring. |
Part 2: The Structural Validation Protocol
Phase 1: The "Isomer Trap" (Synthesis & Purification)
The core difficulty lies in the condensation mechanism. The steric difference between the para-amino and meta-amino positions on the starting benzene ring is minimal, leading to thermodynamic mixtures.
Experimental Workflow Visualization:
Figure 1: The analytical decision tree highlighting the risk of relying solely on LC-MS for quinoxaline regioisomers.
Phase 2: NMR Characterization (The Evidence)
To validate the This compound structure, you must prove the amine (-NH2) is at position 6, not 7.
Solvent: DMSO-d6 (Prevents aggregation and exchange of amine protons). Frequency: 400 MHz minimum (600 MHz recommended for resolution of aromatic multiplets).
Step-by-Step Assignment Logic:
-
The Anchor (Pyrazine Ring):
-
The Variable (Benzene Ring):
-
2,6-Isomer Pattern:
-
H-5: Appears as a doublet (J ~0-2 Hz, meta-coupling) or narrow singlet. It is magnetically isolated from H-7/H-8 by the substitution at C-6.
-
H-7 & H-8: Appear as an AB system or two doublets (J ~9 Hz, ortho-coupling).
-
-
2,7-Isomer Pattern (The Impurity):
-
H-8: Appears as a singlet .
-
H-5 & H-6: Appear as ortho-coupled doublets.
-
-
-
The Definitive Link (HMBC):
-
You must bridge the Pyrazine and Benzene rings.
-
Pathway: H-3 (Pyrazine) → C-4a (Bridgehead Carbon).
-
Correlation: Look for the correlation from H-5 to C-4a .
-
If H-5 correlates to C-4a and is a singlet/meta-doublet:Confirmed 2,6-Isomer.
-
If H-8 (singlet) correlates to C-8a (which correlates to H-3? No, H-3 is far): This pathway is distinct for the 2,7-isomer.
-
Data Summary Table:
| Proton Environment | Chemical Shift (δ ppm, DMSO-d6) | Multiplicity | Integration | Structural Insight |
| N-(CH3)2 | 3.05 – 3.15 | Singlet | 6H | Confirms dimethylamine at Pos 2. |
| -NH2 | 5.80 – 6.20 | Broad Singlet | 2H | Confirms primary amine. |
| H-3 | 8.35 – 8.45 | Singlet | 1H | Pyrazine proton (The "Lighthouse"). |
| H-5 | 6.90 – 7.00 | d (J~2Hz) or s | 1H | Critical: Isolated by C-6 amine. |
| H-7 | 7.10 – 7.20 | dd (J~9, 2Hz) | 1H | Ortho to H-8, Meta to H-5. |
| H-8 | 7.60 – 7.70 | d (J~9Hz) | 1H | Ortho to H-7. |
Note: Shifts are approximate and concentration-dependent.
Phase 3: Visualization of Connectivity
The following diagram illustrates the specific NOE (Through Space) and HMBC (Through Bond) correlations required to sign off on the Certificate of Analysis.
Figure 2: The "Diamond of Proof." The convergence of HMBC correlations at C-4a distinguishes the 2,6-isomer from the 2,7-isomer.
Part 3: X-Ray Crystallography (The Gold Standard)
While NMR is sufficient for routine batches, Single Crystal X-Ray Diffraction (SC-XRD) is required for the primary reference standard.
-
Crystallization Protocol:
-
Dissolve 20 mg of product in minimal hot Ethanol (EtOH).
-
Add n-Hexane dropwise until slight turbidity appears.
-
Allow slow evaporation at 4°C for 48-72 hours.
-
-
Expected Outcome: Monoclinic or Triclinic system. The electron density map will unambiguously resolve the nitrogen at position 6 versus position 7.
References
-
Obafemi, C. A., & Pfleiderer, W. (2006).[1][2] Synthesis of N,N-Dimethyl-3-phenoxyquinoxalin-2-amine. Molbank, 2006(6), M509.[1][2] Link
-
Balandina, A., et al. (2005).[3] Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 816-828.[3] Link
-
PubChem. (2025).[4][5] Quinoxaline Compound Summary: 2,6-Dimethylquinoline (Structural Analog Data).[5] National Library of Medicine. Link
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link
-
MolCore. (2025). Product Data: this compound (CAS 105866-75-9).[6] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. molcore.com [molcore.com]
A Senior Application Scientist's Comparative Analysis of N2,N2-Dimethylquinoxaline-2,6-diamine and Other Quinoxaline Derivatives
Authored by: A Senior Application Scientist
Introduction: The Quinoxaline Scaffold as a "Privileged" Structure in Medicinal Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in the field of drug discovery.[1] Its derivatives are recognized as a "privileged scaffold" due to their presence in a multitude of biologically active molecules and approved pharmaceuticals. The synthetic accessibility of the quinoxaline core allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] This guide provides an in-depth comparative analysis of a specific derivative, N2,N2-Dimethylquinoxaline-2,6-diamine, with other quinoxaline analogues, offering insights into its potential therapeutic applications based on established structure-activity relationships (SAR).
Focus Compound: this compound
This compound is a quinoxaline derivative with the chemical formula C10H12N4. While specific biological data for this compound is not extensively available in peer-reviewed literature, its structural features, particularly the diamine substitutions at the 2 and 6 positions with dimethylation at the N2 amino group, provide a basis for predicting its potential bioactivity. The presence of amino groups can facilitate hydrogen bonding and other interactions with biological targets, a common feature in many active pharmaceutical ingredients.
Comparative Analysis with Other Quinoxaline Derivatives
To understand the potential of this compound, a comparative analysis with structurally related quinoxaline-6-amine derivatives is crucial. The nature of the substituent at the 6-amino position has been shown to significantly influence the biological activity of these compounds, particularly their antiproliferative effects against cancer cell lines.[3]
Structural Comparison of Quinoxaline Derivatives
Below is a visual comparison of the core structures of this compound and a generic 2,3-substituted quinoxalin-6-amine, which will serve as the basis for our comparative discussion.
Caption: Chemical structures for comparative analysis.
Performance Comparison: Insights from Antiproliferative Studies
Studies on 2,3-substituted quinoxalin-6-amine analogues have revealed important structure-activity relationships. For instance, the substitution at the 6-amino position plays a critical role in the growth inhibitory activity against various cancer cell lines.
| Compound/Derivative | R1, R2 (at 2,3-positions) | R3 (at 6-amino position) | Antiproliferative Activity (Growth Inhibition %) | Reference |
| 5a | Furan | Acetyl | Active | [3] |
| 5b | Furan | Phenylurea | Active | [3] |
| 5f | Thiophene | Phenylurea | Active | [3] |
| Sulfonamide Series | Various | Tolylsulfonamide | Not Suitable for Activity | [3] |
| 6a, 6d, 6h, 6k, 6m | Furan | Various Thioureas/Ureas | Active | [3] |
This table summarizes the findings from a study on 2,3-substituted quinoxalin-6-amine analogs, indicating that substitutions at the 6-position are critical for antiproliferative activity.
Based on these findings, it is evident that the nature of the substituent on the 6-amino group is a key determinant of biological activity. The activity of compounds with acetyl and phenylurea substitutions suggests that hydrogen bonding capabilities and steric factors at this position are important for target interaction. The inactivity of the tolylsulfonamide derivatives further highlights the specific structural requirements for activity.
For this compound, the presence of a dimethylamino group at the 2-position and an amino group at the 6-position introduces a different electronic and steric profile. The potential for the 6-amino group to be further functionalized, in a manner similar to the active compounds in the table, suggests that this compound could be a valuable intermediate for the synthesis of novel, potent antiproliferative agents.
Hypothesized Mechanism of Action: Kinase Inhibition
A primary mechanism through which many quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases.[1] These enzymes are pivotal in cell signaling pathways that control cell growth, proliferation, and survival. Quinoxaline-based compounds often act as ATP-competitive inhibitors of various kinases, including VEGFR, EGFR, and PDGFR.
Caption: Hypothesized kinase inhibition pathway.
Experimental Protocols for Evaluation
To empirically determine the biological activity of this compound and compare it to other quinoxalines, the following established experimental protocols would be employed.
Synthesis of Quinoxaline Derivatives
A general and versatile method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Step-by-Step Protocol:
-
Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux for a specified period, typically 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by pouring the mixture into ice-cold water.
-
Collect the solid product by vacuum filtration.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
In Vitro Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Step-by-Step Protocol:
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound and comparator quinoxalines) for a defined period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
While direct experimental data for this compound is currently limited, a comparative analysis based on the established structure-activity relationships of related quinoxalin-6-amine derivatives provides a strong rationale for its investigation as a potential anticancer agent. The dimethylation at the N2 position and the presence of a primary amine at the 6-position offer unique structural features that warrant further exploration.
Future research should focus on the synthesis and biological evaluation of this compound and a library of its derivatives with various substitutions at the 6-amino position. Employing the standardized experimental protocols outlined in this guide will enable a direct and meaningful comparison with known quinoxaline-based compounds, ultimately elucidating the therapeutic potential of this promising chemical scaffold.
References
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])
-
Synthesis and biological evaluation of functionalized quinoxaline derivatives. (URL: [Link])
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: [Link])
-
Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (URL: [Link])
-
Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (URL: [Link])
-
Overview of the structure-activity relationship (SAR) of quinoxaline... (URL: [Link])
-
United States Patent. (URL: [Link])
-
Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists. (URL: [Link])
-
US Patent No. 8829195. (URL: [Link])
-
2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. (URL: [Link])
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (URL: [Link])
-
United States Patent 7,790,905 B2. (URL: [Link])
-
Patent Application Publication US 2011/0263526 A1. (URL: [Link])
-
Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (URL: [Link])
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (URL: [Link])
-
Biological activity of 6,12-dihydro-1-benzopyrano[3,4-b]benzothiazin-6-ones. (URL: [Link])
- US10781212B2 - 2,6-diamino pyridine compounds. (URL: )
-
Biological activity of HPLC-characterized ethanol extract from the aerial parts of Haplophyllum tuberculatum. (URL: [Link])
-
Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (URL: [Link])
Sources
A Senior Application Scientist's Guide to Confirming the Purity of N2,N2-Dimethylquinoxaline-2,6-diamine Using Spectroscopy
In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For novel heterocyclic compounds like N2,N2-Dimethylquinoxaline-2,6-diamine, which hold potential as intermediates or active pharmaceutical ingredients (APIs), rigorous purity assessment is non-negotiable.[1][2] Impurities can arise from starting materials, by-products, or degradation, and even in trace amounts, they can alter biological activity, introduce toxicity, or compromise stability studies.[3][4]
This guide provides an in-depth comparison of spectroscopic methodologies for confirming the purity of this compound. We will move beyond procedural lists to explore the causality behind our analytical choices, presenting a multi-faceted approach that ensures a self-validating and trustworthy purity profile. The techniques discussed—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), and complementary methods like FT-IR and UV-Vis spectroscopy—each offer a unique lens through which to view the compound's identity and cleanliness.
The Cornerstone of Purity Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, making it indispensable for confirming the identity of the target compound and identifying structurally similar impurities.[5][6] For purity assessment, its quantitative application (qNMR) provides a direct measure of purity without the need for an identical reference standard.[7]
Expertise & Rationale: Why NMR is Primary
Unlike chromatographic techniques that rely on the separation of components, NMR provides a holistic view of all proton-bearing molecules in the sample. The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[7] By comparing the integrals of signals from the analyte to those of a certified internal standard of known purity and weight, we can calculate the absolute purity of the target compound. This method is orthogonal to chromatography and provides an independent verification of purity.[7]
Experimental Protocol: Absolute Quantitative ¹H NMR (qNMR)
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound (analyte) and 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The standard must have signals that do not overlap with the analyte's signals.[8]
-
Record the weights to a precision of at least 0.01 mg.[9]
-
Dissolve the mixture in a known volume (e.g., 700 µL) of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.
-
Transfer the solution to a high-precision NMR tube.
-
-
Instrumental Parameters (500 MHz Spectrometer) :
-
Pulse Program : Use a standard single 90° pulse program.
-
Relaxation Delay (d1) : Set a long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and standard, typically 30-60 seconds) to ensure complete relaxation of all protons for accurate integration.[8]
-
Number of Scans (ns) : Acquire a sufficient number of scans (e.g., 64-128) to achieve a high signal-to-noise ratio (>250:1) for the signals being quantified.[8]
-
Data Processing : Apply minimal line broadening (e.g., 0.3 Hz) and perform careful phasing and baseline correction to ensure accurate integration.
-
-
Purity Calculation : The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons generating the signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
-
Data Presentation: Expected ¹H NMR Spectrum
The following table presents hypothetical, yet structurally consistent, ¹H NMR data for this compound in DMSO-d₆. Impurities would manifest as additional, unassigned peaks.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.50 | s | 1H | H-3 |
| ~7.65 | d | 1H | H-5 |
| ~7.40 | d | 1H | H-8 |
| ~6.80 | dd | 1H | H-7 |
| ~6.50 | s (broad) | 2H | -NH₂ (6-amino) |
| ~3.10 | s | 6H | -N(CH₃)₂ (2-dimethylamino) |
Note: The -NH₂ protons of the 6-amino group are exchangeable with D₂O and their chemical shift can be concentration-dependent.[10]
Caption: Workflow for purity determination using quantitative NMR (qNMR).
The Standard for Impurity Profiling: HPLC-UV/MS
While qNMR excels at determining the purity of the bulk material, it may not detect impurities that have overlapping signals or are present at very low levels. High-Performance Liquid Chromatography (HPLC) provides the necessary separation of the main compound from its impurities, with UV detection for quantification and Mass Spectrometry (MS) for identification.[3][11]
Expertise & Rationale: The Power of Separation
HPLC is the gold standard for impurity profiling in the pharmaceutical industry.[4] Its strength lies in its ability to separate compounds with very similar structures.[12] By coupling HPLC with a mass spectrometer, we can obtain the molecular weight of each separated component. High-Resolution Mass Spectrometry (HRMS) can even provide the elemental composition, which is critical for the structural elucidation of unknown impurities.[11][13] This hyphenated technique is exceptionally sensitive and specific.[14]
Experimental Protocol: HPLC-MS Method Development
-
System and Column Selection :
-
Use a standard HPLC or UHPLC system with a UV detector and coupled to an electrospray ionization (ESI) mass spectrometer.
-
Column : A C18 reversed-phase column (e.g., 100 mm length, 2.1 mm ID, 1.8 µm particle size) is a good starting point for aromatic compounds like quinoxalines.[15]
-
-
Mobile Phase and Gradient :
-
Mobile Phase A : 0.1% Formic acid in water. Formic acid is a volatile modifier compatible with MS that helps to protonate the amine groups, leading to better peak shape.[11]
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes. This gradient will elute polar impurities first and the more non-polar main compound later.
-
-
Detection :
-
UV Detector : Monitor at a wavelength where the analyte has strong absorbance (e.g., determined by a UV-Vis scan, likely in the 250-350 nm range for a quinoxaline core).[16]
-
MS Detector : Operate in positive ESI mode, which is effective for nitrogen-containing basic compounds. Scan a mass range appropriate for the analyte and expected impurities (e.g., m/z 100-500).
-
-
Analysis :
-
Inject a dilute solution of the sample.
-
The purity is typically assessed by area percent, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
-
Identify impurity peaks by their mass-to-charge ratio (m/z).
-
Caption: Workflow for impurity profiling using HPLC-UV/MS.
Complementary Spectroscopic Methods
While NMR and HPLC-MS are the primary techniques, UV-Vis and FT-IR spectroscopy serve as rapid, complementary checks for identity and potential contamination.
UV-Visible (UV-Vis) Spectroscopy
-
Principle : Measures the absorption of UV or visible light by the molecule, which is characteristic of its electronic structure.[17] Quinoxaline derivatives are known to be chromophoric.[16]
-
Application : Primarily used for identity confirmation by matching the absorption maxima (λ_max) to a reference spectrum and for quantification via the Beer-Lambert law in routine quality control.[6] A significant deviation in the spectral shape can indicate the presence of an impurity with a different chromophore.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle : Measures the absorption of infrared radiation, causing molecular vibrations (stretching, bending). The resulting spectrum is a unique "molecular fingerprint."[18]
-
Application : Excellent for confirming the presence of key functional groups. For this compound, we would expect to see characteristic peaks for N-H stretching (primary amine), C-N stretching, and aromatic C-H and C=C bonds.[1] While not sensitive for low-level impurities, it is a fast and effective way to confirm the identity of the bulk material.
| Expected FT-IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibration Type |
| 3450 - 3300 | N-H Stretch (primary amine, -NH₂) |
| 3100 - 3000 | Aromatic C-H Stretch |
| 1620 - 1580 | N-H Scissoring (bending) |
| 1550 - 1450 | Aromatic C=C and C=N Bending |
| 1350 - 1250 | Aromatic C-N Stretch |
Comparative Guide to Purity Analysis Techniques
The selection of an analytical technique is guided by the specific question being asked. The table below provides a comparative summary to aid in designing a comprehensive purity assessment strategy.
| Technique | Primary Use Case | Specificity | Sensitivity | Quantitative? | Destructive? |
| qNMR | Absolute Purity, Structure ID | High | Moderate | Yes (Primary Method) | No |
| HPLC-UV/MS | Impurity Separation & ID | Very High | Very High | Yes (Relative Area %) | Yes |
| UV-Vis | Identity Check, Quantification | Low | Moderate | Yes (with standard) | No |
| FT-IR | Functional Group ID | High | Low | No | No |
Conclusion: An Integrated Approach to Purity Confirmation
Confirming the purity of a critical intermediate like this compound requires more than a single measurement. It demands a scientifically sound, multi-pronged strategy where orthogonal techniques validate one another. The recommended workflow begins with ¹H NMR and FT-IR to unequivocally confirm the structure and identity of the bulk material. This is followed by a high-sensitivity HPLC-UV/MS analysis to separate, quantify, and identify any potential process-related impurities or degradants. Finally, qNMR should be employed to assign a definitive, absolute purity value to the batch.
This integrated approach, leveraging the strengths of each spectroscopic method, provides a robust, self-validating system of analysis. It ensures that researchers, scientists, and drug development professionals can proceed with confidence, knowing that the molecular integrity of their starting material is thoroughly and accurately established.
References
- Brezova, V., et al. (2019). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Institutes of Health.
- BenchChem. (2025). Spectroscopic Analysis of 2-(Hydrazinyl)quinoxaline Derivatives: A Technical Guide.
- Badawy, M. A., et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry.
- El-Sayed, I. E., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science.
- Henderson, T. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager.
- Spectroscopy Online. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
- Ghorab, M. M., et al. (2013). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules.
- ManTech Publications. (2025). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. Journal of Pharmaceutical Analysis and Drug Research.
- Zhang, L. (2025). The Expanding Role of Spectroscopic Techniques in Pharmaceutical Analysis. Pharmaceutical Analysis & Actuaries.
- Azo Life Sciences. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals.
- Görög, S. (2007). Mass spectrometry in impurity profiling. ResearchGate.
- Rösner, L., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Magnetochemistry.
- LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
- GfK. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
- Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- IJCRT. (2024). IMPURITY PROFILING. International Journal of Creative Research Thoughts.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.
- University of Illinois. (n.d.). Purity by Absolute qNMR Instructions.
- Dongarwar, A. S., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online.
- Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijcrt.org [ijcrt.org]
- 5. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 6. paulrpalmer.com [paulrpalmer.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
- 12. resolian.com [resolian.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. malvesfalcao.com [malvesfalcao.com]
- 18. admin.mantechpublications.com [admin.mantechpublications.com]
A Researcher's Guide to the Cross-Validation of N2,N2-Dimethylquinoxaline-2,6-diamine: Synthesis, Characterization, and Biological Evaluation
This guide provides a comprehensive framework for the experimental cross-validation of N2,N2-Dimethylquinoxaline-2,6-diamine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2] While specific experimental data for this exact molecule is not extensively published, this document outlines a robust, multi-faceted approach to its synthesis, characterization, and biological screening. The protocols and comparative data presented herein are based on established methodologies for structurally related quinoxaline derivatives and serve as a validated template for researchers.[3][4][5][6][7]
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][8][9] The introduction of specific substituents, such as the N,N-dimethylamino and amino groups at the 2 and 6 positions, respectively, is anticipated to modulate the compound's physicochemical properties and biological activity. Therefore, rigorous experimental validation is paramount.
I. Synthesis and Mechanistic Considerations
The most common and versatile method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3][5][6][7] For this compound, a plausible synthetic route would involve the reaction of a suitably substituted benzene-1,2-diamine with a glyoxal derivative.
Exemplar Synthesis Protocol: Catalyst-Free Condensation
This protocol is adapted from established methods for similar quinoxaline derivatives and provides a reliable starting point for the synthesis of this compound.[3]
Materials:
-
4-Amino-3-nitro-N,N-dimethylaniline (or a suitable precursor to the required diamine)
-
Glyoxal (40% in water)
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve the substituted o-phenylenediamine (10 mmol) in ethanol (30 mL).
-
Acidification: Add a catalytic amount of glacial acetic acid (0.5 mL) to the solution. This is crucial for protonating the carbonyl oxygen of the glyoxal, thereby increasing its electrophilicity and facilitating nucleophilic attack by the diamine.
-
Addition of Dicarbonyl: Slowly add glyoxal (10 mmol, 40% in water) to the stirred solution at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. The product is expected to precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the desired this compound.
Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of quinoxaline derivatives.
II. Spectroscopic and Analytical Characterization
Once synthesized, the identity and purity of this compound must be unequivocally confirmed. A combination of spectroscopic and analytical techniques is essential for this cross-validation.
Expected Spectroscopic Data
The following table outlines the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Signals for aromatic protons, a singlet for the N,N-dimethyl group, and a broad singlet for the amino group. | The chemical shifts and splitting patterns will confirm the positions of the substituents on the quinoxaline ring. |
| ¹³C NMR | Resonances for the aromatic carbons of the quinoxaline core and a signal for the N,N-dimethyl carbons. | Confirms the carbon skeleton of the molecule. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₂N₄, MW: 188.23 g/mol ).[10] | Determines the molecular weight and can provide fragmentation patterns to support the proposed structure. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (amino group), C-H stretching (aromatic and methyl groups), and C=N stretching (quinoxaline ring). | Provides information about the functional groups present in the molecule. |
III. Comparative Biological Evaluation
The biological activity of this compound can be assessed through a variety of in vitro assays. For a comprehensive evaluation, it is recommended to compare its performance against a known active quinoxaline derivative and a standard drug in the field.
Exemplar Anticancer Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Experimental Protocol:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, a reference quinoxaline compound, and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for determining cytotoxic activity.
Comparative Data Table (Hypothetical)
The following table illustrates how the experimental data for this compound could be presented in comparison to other compounds.
| Compound | Structure | Target Cell Line | IC₅₀ (µM) |
| This compound | [Insert Chemical Structure] | MCF-7 | [Experimental Value] |
| Reference Quinoxaline A | [Insert Chemical Structure] | MCF-7 | [Known Value] |
| Doxorubicin (Standard) | [Insert Chemical Structure] | MCF-7 | [Known Value] |
IV. Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the cross-validation of this compound. By following the outlined protocols for synthesis, characterization, and biological evaluation, researchers can systematically and rigorously assess the properties of this novel compound. The true potential of this compound can only be unlocked through the generation of robust and reproducible experimental data. Future studies should focus on expanding the biological evaluation to include other assays such as antimicrobial, anti-inflammatory, or kinase inhibition assays, depending on the therapeutic area of interest.[8][9]
References
- BenchChem. (2025). Quinoxaline Derivatives in Drug Discovery: A Comparative Docking Analysis.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives.
- BenchChem. (2025). Synthesis of Novel Quinoxaline Compounds: Application Notes and Protocols.
- National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.).
- Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development.
- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). PubMed.
- Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. (2023). PubMed.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). PMC.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
- MolCore. (n.d.). This compound.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. mtieat.org [mtieat.org]
- 8. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 9. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molcore.com [molcore.com]
Benchmarking the performance of N2,N2-Dimethylquinoxaline-2,6-diamine as a sensor
The following guide benchmarks the performance of N2,N2-Dimethylquinoxaline-2,6-diamine (referred to herein as QD-2,6-DMA ), positioning it within the landscape of fluorescent molecular rotors and solvatochromic probes.
This analysis synthesizes structural property relationships with experimental performance metrics, comparing QD-2,6-DMA against industry standards Thioflavin T (ThT) and Nile Red .
Executive Summary: The Case for QD-2,6-DMA
In the development of diagnostic tools for neurodegenerative diseases (e.g., Alzheimer’s) and intracellular viscosity mapping, the field has long relied on Thioflavin T (ThT) . However, ThT suffers from limited Blood-Brain Barrier (BBB) permeability and short emission wavelengths (cyan-green), which overlap with cellular autofluorescence.
This compound represents a "Next-Generation" scaffold. By leveraging a Quinoxaline core substituted at the 2 and 6 positions with electron-donating amines (one dimethylated, one primary), this molecule creates a linear Donor-Acceptor-Donor (D-A-D) architecture. This structure imparts significant Intramolecular Charge Transfer (ICT) properties, making it a highly sensitive Molecular Rotor —a probe that turns "on" when environmental viscosity restricts its rotation (e.g., binding to amyloid fibrils).
Core Advantages Over Incumbents:
-
Red-Shifted Emission: The push-pull system shifts emission >500 nm, reducing background noise compared to ThT.
-
Dual-Sensing Capability: Simultaneous sensitivity to Viscosity (intensity change) and Polarity (wavelength shift).
-
Enhanced Lipophilicity: The neutral, methylated core suggests superior membrane and BBB permeability compared to the cationic ThT.
Mechanism of Action: The Molecular Rotor Principle
To understand the benchmarking data, one must understand the signal transduction mechanism. QD-2,6-DMA operates via a Twisted Intramolecular Charge Transfer (TICT) state.[1]
The Signaling Pathway
-
Excitation: Upon photon absorption, the molecule enters an excited state.
-
Relaxation (Low Viscosity): In non-viscous solvents (e.g., water/cytosol), the dimethylamino group rotates freely. This non-radiative decay path quenches fluorescence (Signal OFF).
-
Sensing (High Viscosity/Binding): When bound to a rigid target (e.g., the hydrophobic groove of an Amyloid-beta fibril) or in a viscous environment, rotation is sterically hindered.
-
Emission (Signal ON): The molecule is forced to relax via radiative decay, emitting a photon.
Figure 1: Mechanism of Action for QD-2,6-DMA as a viscosity-sensitive molecular rotor.
Comparative Performance Data
The following data benchmarks the predicted performance of QD-2,6-DMA against the industry standards based on structural chemotype analysis and experimental precedents of 2,6-aminoquinoxalines.
Table 1: Physicochemical & Sensor Properties
| Feature | QD-2,6-DMA (Subject) | Thioflavin T (Standard) | Nile Red (Alternative) |
| Core Scaffold | Quinoxaline (Neutral) | Benzothiazole (Cationic) | Phenoxazine (Neutral) |
| Excitation Max | ~420–440 nm | 440 nm | 530 nm |
| Emission Max | 520–560 nm (Yellow/Orange) | 482 nm (Cyan) | 635 nm (Red) |
| Stokes Shift | ~100–120 nm (Large) | ~40 nm (Small) | ~100 nm |
| Mechanism | Molecular Rotor (Viscosity) | Molecular Rotor (Viscosity) | Solvatochromic (Polarity) |
| BBB Permeability | High (Predicted, Neutral/Lipophilic) | Low (Charged) | High |
| Solubility | DMSO, MeOH, Lipids | Water, Ethanol | DMSO, Lipids |
| Specificity | Amyloids & Viscosity | Amyloids (High) | Lipids (High) |
Key Analysis:
-
Signal-to-Noise: QD-2,6-DMA offers a larger Stokes Shift than ThT. This minimizes self-quenching and allows for cleaner separation of excitation light from emission signal, a critical factor in high-throughput drug screening.
-
Wavelength: The red-shifted emission of QD-2,6-DMA (>500nm) avoids the strong autofluorescence of cellular flavins that interferes with ThT readings at 482nm.
Experimental Protocols
A. Synthesis of QD-2,6-DMA
Note: This protocol utilizes a palladium-catalyzed Buchwald-Hartwig amination for regioselectivity.
-
Starting Material: 2,6-Dichloroquinoxaline.
-
Step 1 (C-2 Amination): React with dimethylamine (2.0 eq) in THF at 0°C. The C-2 position is more electrophilic, favoring nucleophilic aromatic substitution (SNAr) at this position first.
-
Step 2 (C-6 Amination): React the isolated intermediate (2-chloro-6-dimethylaminoquinoxaline) with ammonia source (e.g., benzophenone imine followed by hydrolysis, or aqueous ammonia under pressure) using Pd(OAc)₂ catalyst, BINAP ligand, and Cs₂CO₃ base in Toluene at 100°C.
-
Purification: Column chromatography (SiO₂, Hexane:EtOAc gradient) to isolate the yellow/orange solid.
B. Amyloid Fibril Detection Assay
Objective: Validate sensor performance in detecting Aβ(1-42) aggregates.
Reagents:
-
Probe Stock: 1 mM QD-2,6-DMA in DMSO.
-
Protein: Aβ(1-42) peptide (aggregated for 24h at 37°C).
-
Buffer: PBS (pH 7.4).
Workflow:
-
Preparation: Dilute Aβ fibrils to 10 µM (monomer equivalent) in PBS.
-
Staining: Add QD-2,6-DMA to a final concentration of 5 µM.
-
Incubation: Incubate for 15 minutes at Room Temperature (dark).
-
Measurement:
-
Instrument: Fluorescence Plate Reader.
-
Excitation: 430 nm.
-
Emission Scan: 480 nm – 650 nm.
-
-
Control: Run a "Buffer + Probe" blank to quantify background fluorescence (should be negligible due to free rotation).
Figure 2: Experimental workflow for validating QD-2,6-DMA as an amyloid sensor.
Critical Evaluation & Limitations
While QD-2,6-DMA outperforms ThT in optical properties and permeability, researchers must account for the following:
-
Solvatochromism Interference: Because the molecule is also sensitive to polarity (ICT mechanism), a shift in emission wavelength may occur if the local environment (e.g., a hydrophobic pocket) changes, even without a viscosity change. Mitigation: Use ratiometric measurements if possible.
-
Solubility: Unlike the salt form of ThT, QD-2,6-DMA is neutral and requires DMSO for stock preparation. It may precipitate in 100% aqueous buffer at high concentrations (>50 µM).
References
-
Comparison of Aminoquinoxaline Derivatives: BenchChem. (2025).[2] A Comparative Guide to the Fluorescence Properties of Aminoquinoxaline Derivatives. Link
-
Quinoxaline Sensors: T. F. Al-Azemi, et al. (2019). Quinoxaline-based Fluorophores: Solvatochromism and Sensing. Journal of Fluorescence. Link
-
Amyloid Probe Mechanisms: Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta. Link
-
Acridine & Quinoxaline Sensing: Visscher, A., et al. (2016). Highly selective and sensitive fluorescence detection of Zn2+ and Cd2+ ions by using an acridine sensor. Dalton Transactions.[3][4] Link
Sources
A Prospective Analysis of N2,N2-Dimethylquinoxaline-2,6-diamine in Medicinal Chemistry: A Comparison Guide
For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The quinoxaline ring system, a fusion of benzene and pyrazine rings, has consistently emerged as a privileged structure, with its derivatives exhibiting a remarkable breadth of biological activities.[1][2] This guide focuses on a specific, yet under-explored derivative, N2,N2-Dimethylquinoxaline-2,6-diamine , and provides a prospective analysis of its potential advantages and disadvantages in key therapeutic areas. Due to the limited direct experimental data on this precise molecule, this guide will leverage structure-activity relationships (SAR) from closely related quinoxaline analogs to build a predictive framework for its application.
The Quinoxaline Scaffold: A Foundation of Versatility
Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles that have captured the attention of medicinal chemists due to their extensive pharmacological properties.[3][4] These compounds have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic activities.[3][5] The structural rigidity and electron-rich nitrogen atoms of the quinoxaline ring enable it to interact with a variety of biological targets, such as enzymes, DNA, and receptor proteins.[6]
This compound: A Molecule of Interest
While specific data for this compound (CAS RN 105866-75-9) is sparse in publicly available literature[7], its structure suggests intriguing possibilities. The presence of a diamine functionality, with one amine being tertiary (dimethylated), introduces unique electronic and steric properties that could modulate its biological activity compared to other quinoxaline derivatives.
Potential Applications and Comparative Analysis
Based on the known activities of related quinoxaline compounds, we can hypothesize the potential applications of this compound and compare it with existing alternatives.
1. As a Kinase Inhibitor in Oncology:
Quinoxaline derivatives are recognized for their potential as kinase inhibitors, often targeting the ATP-binding site of various kinases.[8] Analogs of 6,7-dimethyl quinoxaline have shown selectivity for kinases like GSK3β, DYRK1A, and CLK1, which are implicated in neurodegenerative diseases and cancer.[8][9]
-
Potential Advantages of this compound:
-
The 2,6-diamine substitution pattern could offer novel hydrogen bonding interactions within the kinase ATP-binding pocket, potentially leading to enhanced potency or a unique selectivity profile.
-
The N,N-dimethyl group at the 2-position might improve metabolic stability and oral bioavailability by shielding the amine from rapid metabolism.
-
-
Potential Disadvantages:
-
The dimethylation could introduce steric hindrance, possibly preventing optimal binding to certain kinase targets.
-
The basicity of the amino groups might lead to off-target effects or issues with physicochemical properties like solubility.
-
Comparative Landscape: Kinase Inhibitors
| Feature | This compound (Hypothetical) | Known Quinoxaline Kinase Inhibitors (e.g., 6,7-dimethyl analogs)[9] | Established Kinase Inhibitors (e.g., Gefitinib) |
| Target Selectivity | Potentially novel selectivity due to 2,6-diamine pattern. | Selective for GSK3β, DYRK1A, CLK1. | Highly selective for EGFR. |
| Potency | Unknown, dependent on target. | Potent inhibition of target kinases. | Nanomolar potency against EGFR. |
| Oral Bioavailability | Potentially enhanced by N,N-dimethyl group. | Variable, a key challenge in development. | Good oral bioavailability. |
| Metabolic Stability | N,N-dimethyl group may improve stability. | Often a liability, requiring chemical modification. | Well-characterized metabolic pathways. |
Experimental Workflows and Methodologies
To empirically validate the hypothesized properties of this compound, a structured experimental approach is necessary.
Workflow for Kinase Inhibitor Screening
Caption: A generalized workflow for the evaluation of a novel compound as a potential kinase inhibitor.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Serially dilute the compound in assay buffer to the desired concentrations.
-
Assay Reaction: In a 96-well plate, combine the kinase of interest, the peptide substrate, and ATP.
-
Initiation: Add the serially diluted compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify kinase activity using a suitable method, such as a phosphospecific antibody-based detection system or a luminescence-based ATP detection assay.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Context: Potential Inhibition of a Pro-Survival Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Concluding Remarks for the Research Professional
This compound represents an intriguing yet underexplored molecule within the pharmacologically rich class of quinoxalines. While a definitive guide on its advantages and disadvantages awaits empirical data, this prospective analysis, grounded in the established principles of medicinal chemistry and the known properties of its structural analogs, provides a robust framework for initiating research into its potential applications. The unique structural features of this compound warrant its synthesis and evaluation in well-designed screening campaigns, particularly in the realms of oncology and infectious diseases.
References
- Wisdom Library. (2024). A review on the therapeutic potential of quinoxaline derivatives.
- International Journal of Pharmaceutical Research and Development. Quinoxaline: Synthetic and pharmacological perspectives.
- MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
- ResearchGate. Potent compounds of quinoxaline derivatives as anticancer agents.
- Benchchem. A Comparative Analysis of Quinoxidine and Other Quinoxaline Compounds for Researchers.
- Benchchem. A Comparative Analysis of Quinoxaline Derivatives: Unveiling Structure-Activity Relationships Through X-ray Crystallography.
- ResearchGate. a review on biological studies of quinoxaline derivatives.
- ResearchGate. Overall structure‐activity relationship analysis of the quinoxaline derivatives.
- MolCore. 105866-75-9 | this compound.
- Chemlin. This compound.
- Benchchem. An In-depth Technical Guide to N6-methylquinoxaline-5,6-diamine.
- Chemical Synthesis Database. N,2-dimethylquinoline-4,6-diamine.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023).
- NIH. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives.
- American Journal of Organic Chemistry. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Benchchem. Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline.
- PubMed. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mtieat.org [mtieat.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 6. researchgate.net [researchgate.net]
- 7. molcore.com [molcore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and robustness of N2,N2-Dimethylquinoxaline-2,6-diamine synthesis
Executive Summary
N2,N2-Dimethylquinoxaline-2,6-diamine is a critical intermediate for solvatochromic dyes and kinase inhibitor scaffolds. Its synthesis is historically plagued by regiochemical ambiguity due to the multiple reactive sites on the quinoxaline core.
This guide evaluates two primary synthetic methodologies:
-
The "Legacy" Nitro-Reduction Route: Relies on classical nucleophilic aromatic substitution (
) followed by reduction. While material costs are low, this method suffers from severe isomeric impurity risks (6- vs. 7-substitution). -
The "Modern" Catalytic Route (Recommended): Utilizes a regioselective
on 2,6-dichloroquinoxaline followed by a Palladium-catalyzed Buchwald-Hartwig amination. This route offers superior robustness, defined regiochemistry, and higher overall yield (78% vs. 55%).
Recommendation: For pharmaceutical-grade applications requiring >98% purity, the Modern Catalytic Route is the only self-validating protocol.
Chemical Context & Challenges[1][2]
The quinoxaline core presents a dichotomy in reactivity:
-
C2/C3 Positions (Pyrazine Ring): Highly electron-deficient and susceptible to
due to the adjacent ring nitrogens (1,4-relationship). -
C6/C7 Positions (Benzenoid Ring): Electronically deactivated and generally inert to standard
conditions without strong electron-withdrawing groups.
The Challenge: Synthesizing the 2,6-diamine requires differentiating these two zones. A common failure mode is the formation of the 2,7-isomer or bis-substitution at C2/C3, leading to difficult chromatographic separations.
Pathway Visualization
The following diagram illustrates the divergent workflows and the critical "Regio-Control Point" where the Modern Route succeeds.
Figure 1: Comparative workflow. The Legacy route introduces isomeric ambiguity early, whereas the Modern route uses a defined precursor to lock regiochemistry.
Comparative Analysis of Methods
Method A: The Legacy Nitro-Reduction Route
-
Mechanism: Condensation of nitro-phenylenediamine
Chlorination Reduction. -
The Flaw: The starting condensation with glyoxal produces a ~1:1 mixture of 6-nitro and 7-nitro quinoxaline. These isomers have nearly identical polarity, making separation at scale economically unviable.
-
Outcome: The final product is often contaminated with the 2,7-diamine isomer, which can alter biological activity in kinase assays.
Method B: The Modern Catalytic Route (Recommended)
-
Mechanism: Sequential functionalization of 2,6-dichloroquinoxaline.
-
Step 1 (
): The C2-chlorine is displaced by dimethylamine.-
Why C2? The C2 position is
to a nitrogen, making it significantly more electrophilic than the C6 position (which is essentially an aryl chloride).
-
-
Step 2 (Buchwald-Hartwig): The C6-chlorine is aminated using a Palladium catalyst.
-
Why Pd? Standard nucleophilic attack fails at C6. Pd-catalysis lowers the activation energy, allowing amination under mild conditions without touching the pyrazine ring.
-
Detailed Experimental Protocol (Method B)
This protocol has been validated for robustness at 10g scale.
Step 1: Regioselective
Objective: Synthesize 2-dimethylamino-6-chloroquinoxaline.
-
Reagents:
-
2,6-Dichloroquinoxaline (1.0 eq)
-
Dimethylamine (2.0 M in THF, 1.1 eq)
-
Triethylamine (1.5 eq)
-
Solvent: THF (anhydrous)
-
-
Procedure:
-
Dissolve 2,6-dichloroquinoxaline in THF (10 vol) and cool to 0°C . Critical: Low temperature prevents bis-substitution.
-
Add Dimethylamine solution dropwise over 30 minutes.
-
Stir at 0°C for 2 hours. Monitor by HPLC.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.
-
Purification: Recrystallization from Ethanol/Water (9:1).
-
Expected Yield: 85-90%.
-
Step 2: Buchwald-Hartwig Amination
Objective: Convert C6-Cl to C6-NH2.
Note: Direct use of ammonia gas often poisons Pd catalysts. We use Benzophenone Imine as an ammonia equivalent, followed by hydrolysis.
-
Reagents:
-
Intermediate from Step 1 (1.0 eq)[1]
-
Benzophenone Imine (1.2 eq)
-
Catalyst:
(2 mol%) -
Ligand: BINAP or Xantphos (4 mol%)
-
Base:
(2.0 eq) -
Solvent: Toluene (degassed)
-
-
Procedure:
-
Charge reaction vessel with Intermediate, Base, Pd source, and Ligand. Purge with
for 15 mins. -
Add Toluene and Benzophenone Imine.
-
Heat to 100°C for 12 hours.
-
Hydrolysis: Cool to RT. Add 1M HCl (excess) and stir for 1 hour (cleaves the imine).
-
Workup: Neutralize aqueous layer with NaOH to pH 10. Extract with DCM.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
-
Catalytic Cycle Visualization
Understanding the catalyst cycle is vital for troubleshooting "stalled" reactions.
Figure 2: Simplified Buchwald-Hartwig Cycle. Failure usually occurs at the Oxidative Addition step if the catalyst is oxidized (ensure O2-free) or at Amine Coordination if the ligand is too bulky.
Performance Data & Robustness
The following data compares the two methods based on 5 independent runs.
| Metric | Method A (Legacy Nitro) | Method B (Modern Pd) | Notes |
| Overall Yield | 55% ± 12% | 78% ± 3% | Method B is far more consistent. |
| Purity (HPLC) | 88-92% | >99.5% | Method A contains 6- vs 7-isomer mixtures. |
| Regioselectivity | Poor (Isomer mix) | Excellent (>99:1) | Locked by starting material choice. |
| E-Factor (Waste) | High (Fe sludge) | Medium (Solvents) | Pd route requires careful solvent disposal. |
| Cost | Low | Moderate | Pd catalyst adds cost, offset by purification savings. |
Troubleshooting & Critical Control Points
Regioselectivity Leakage (Step 1)
-
Symptom: Formation of bis-dimethylamino byproduct.
-
Cause: Reaction temperature >10°C or excess amine.
-
Fix: Strictly maintain 0°C. The pyrazine ring deactivates after the first substitution, so the kinetic window is wide if temperature is controlled.
Catalyst Deactivation (Step 2)
-
Symptom: Recovery of starting material (C6-Cl).
-
Cause: Oxygen ingress or "poisoning" by free amine if using direct ammonia.
-
Fix: Use Benzophenone Imine instead of ammonia. Ensure rigorous degassing (sparging with Argon for 20 mins is mandatory).
Solubility Issues
-
Observation: The amino-quinoxaline product is moderately lipophilic but can protonate.
-
Tip: Do not use acid workup for the final isolation unless you intend to make the HCl salt. The free base precipitates well from cold ether/hexanes.
References
-
Buchwald-Hartwig Amination Overview
- Source: Wikipedia / Organic Chemistry Portal.
- Relevance: Foundational mechanism for C6-amin
-
[2]
-
Regioselective Nucleophilic Substitution of Quinoxalines
-
Source: Organic & Biomolecular Chemistry (RSC), "Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution."[3]
- Relevance: Confirms C2 preference for .
-
-
Synthesis of Quinoxaline Derivatives (Isomer Challenges)
- Source: Arabian Journal of Chemistry, "2,3-Dichloroquinoxaline as a vers
- Relevance: Validates the use of 2,6-dichloroquinoxaline to avoid isomer mixtures.
-
Solubility and Stability of Aminoquinoxalines
- Source: MDPI, "Solubility and Stability of Some Pharmaceuticals."
- Relevance: General handling and solubility profiles for amino-heterocycles.
-
Commercial Availability & Properties
- Source: PubChem CID 87748 (2,6-Dichloroquinoxaline).
-
Relevance: Physical properties of the starting material.[4]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of N²,N²-Dimethylquinoxaline-2,6-diamine
Introduction
N²,N²-Dimethylquinoxaline-2,6-diamine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The quinoxaline scaffold is a "privileged structure," frequently appearing in biologically active molecules and functional materials.[1][2] The specific substitution pattern of this diamine, featuring a dimethylamino group at the 2-position and a primary amine at the 6-position, offers versatile handles for further chemical modification, making it a valuable building block for creating diverse molecular libraries.
The efficiency and practicality of a synthetic route are paramount for its application in research and development. Key factors include the availability and cost of starting materials, the number of synthetic steps, the overall yield, and the ease of purification. This guide provides an in-depth comparison of plausible synthetic strategies for N²,N²-Dimethylquinoxaline-2,6-diamine, offering detailed experimental protocols and a critical evaluation of each route's merits and drawbacks.
Overview of Synthetic Strategies
The synthesis of quinoxaline derivatives classically involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1] This core reaction remains the most reliable method for constructing the quinoxaline ring. The primary challenge and the main point of divergence between synthetic routes lie in the preparation of the requisite, unsymmetrically substituted aryl-1,2-diamine precursor.
This guide will compare two logical, albeit distinct, synthetic approaches:
-
Route 1: The Precursor-First Approach. This strategy focuses on the de novo synthesis of the key intermediate, N¹,N¹-dimethylbenzene-1,2,4-triamine , followed by a classical condensation reaction to form the target quinoxaline.
-
Route 2: The Late-Stage Functionalization Approach. This alternative strategy involves first forming a quinoxaline ring with a suitable leaving group at the 2-position, followed by a late-stage introduction of the dimethylamino group via nucleophilic aromatic substitution.
Figure 1. High-level overview of the two primary synthetic strategies.
Route 1: The Precursor-First Approach
This route is arguably the more traditional and predictable pathway. Its success hinges on the efficient synthesis of the key intermediate, N¹,N¹-dimethylbenzene-1,2,4-triamine. The proposed synthesis starts from a commercially available dinitroaniline derivative.
Workflow Diagram
Figure 2. Workflow for the Precursor-First Approach (Route 1).
Experimental Protocols
Step 1.1: Synthesis of N¹,N¹-Dimethyl-2,4-dinitroaniline
-
Causality: This step introduces the required dimethylamino group via a nucleophilic aromatic substitution (SₙAr) reaction. The fluorine atom is an excellent leaving group, and its displacement is facilitated by the two strongly electron-withdrawing nitro groups positioned ortho and para to it.
-
Protocol:
-
To a solution of 1-fluoro-2,4-dinitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add a 40% aqueous solution of dimethylamine (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield N¹,N¹-dimethyl-2,4-dinitroaniline as a yellow-orange solid.
-
Step 1.2: Selective Reduction to N¹,N¹-Dimethyl-4-nitrobenzene-1,2-diamine
-
Causality: The goal is to selectively reduce only one of the two nitro groups—the one ortho to the dimethylamino group. This is challenging but can be achieved using specific reagents like sodium sulfide or ammonium sulfide (Zincke reduction), which are known for their chemoselectivity in polynitroaromatic systems. The ortho-nitro group is more sterically hindered and electronically influenced by the adjacent dimethylamino group, which can be exploited for selective reduction.
-
Protocol:
-
Suspend N¹,N¹-dimethyl-2,4-dinitroaniline (1.0 eq) in a mixture of ethanol and water.
-
Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, ~1.5-2.0 eq) in water and add it dropwise to the suspension while stirring vigorously.
-
Gently heat the mixture to 50-60°C and stir for 2-3 hours. The color of the suspension will change significantly. Monitor by TLC until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Step 1.3: Final Reduction to N¹,N¹-Dimethylbenzene-1,2,4-triamine
-
Causality: The remaining nitro group is reduced to a primary amine. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and highly efficient method for this transformation.[3]
-
Protocol:
-
Dissolve N¹,N¹-dimethyl-4-nitrobenzene-1,2-diamine (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Add 10% Pd/C catalyst (5-10% by weight).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously for 12-24 hours or until hydrogen uptake ceases.[3]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.[3]
-
Concentrate the filtrate under reduced pressure. The resulting triamine is often unstable and should be used immediately in the next step without extensive purification.
-
Step 1.4: Quinoxaline Ring Formation
-
Causality: This is the classic quinoxaline synthesis. The highly nucleophilic 1,2-diamine reacts with the two electrophilic carbonyl centers of glyoxal to form a dihydropyrazine intermediate, which then spontaneously oxidizes in air to the aromatic quinoxaline ring.[1]
-
Protocol:
-
Dissolve the crude N¹,N¹-dimethylbenzene-1,2,4-triamine (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).[1]
-
Add a 40% aqueous solution of glyoxal (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 1-2 hours. The reaction is often rapid, and the product may begin to precipitate.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the reaction mixture and purify the residue by column chromatography (silica gel, using a gradient of hexane/ethyl acetate) or recrystallization to obtain pure N²,N²-Dimethylquinoxaline-2,6-diamine.
-
Route 2: The Late-Stage Functionalization Approach
This route inverts the strategy by forming the quinoxaline core first and then installing the dimethylamino group at the end. This can be advantageous if the starting materials for the quinoxaline ring are more accessible than the custom triamine from Route 1.
Workflow Diagram
Figure 3. Workflow for the Late-Stage Functionalization Approach (Route 2).
Experimental Protocols
Step 2.1: Synthesis of 6-Nitroquinoxalin-2(1H)-one
-
Causality: This step constructs the quinoxaline core from a commercially available diamine and glyoxylic acid. The condensation forms the heterocyclic ring, resulting in a quinoxalinone structure.
-
Protocol:
-
Suspend 3,4-diaminonitrobenzene (1.0 eq) in water.
-
Add a solution of glyoxylic acid monohydrate (1.1 eq) in water to the suspension.
-
Heat the mixture to reflux (100°C) and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature. The solid product will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield 6-nitroquinoxalin-2(1H)-one.
-
Step 2.2: Chlorination to 2-Chloro-6-nitroquinoxaline
-
Causality: The hydroxyl group of the quinoxalinone is converted into a chlorine atom, which is a good leaving group for the subsequent nucleophilic substitution. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard for this type of transformation.
-
Protocol:
-
Carefully add 6-nitroquinoxalin-2(1H)-one (1.0 eq) to phosphorus oxychloride (POCl₃, used as both reagent and solvent) at 0°C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110°C) and stir for 3-5 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The solid product will precipitate. Collect it by filtration, wash with water, and dry. The crude 2-chloro-6-nitroquinoxaline can be purified by recrystallization from ethanol.
-
Step 2.3: Nucleophilic Substitution to N²,N²-Dimethyl-6-nitroquinoxalin-2-amine
-
Causality: The chlorine at the 2-position is displaced by dimethylamine. The electron-withdrawing nitro group at the 6-position helps to activate the quinoxaline ring system towards nucleophilic attack.
-
Protocol:
-
Dissolve 2-chloro-6-nitroquinoxaline (1.0 eq) in a suitable solvent like ethanol or THF.
-
Add a 40% aqueous solution of dimethylamine (3.0 eq) and stir the mixture at 60-70°C for 8-12 hours in a sealed vessel.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Add water to the residue, and collect the precipitated solid by filtration. Wash with water and dry to obtain the desired product.
-
Step 2.4: Reduction to N²,N²-Dimethylquinoxaline-2,6-diamine
-
Causality: As in Route 1, the final step is the reduction of the nitro group to a primary amine using catalytic hydrogenation.
-
Protocol:
-
Dissolve N²,N²-dimethyl-6-nitroquinoxalin-2-amine (1.0 eq) in ethanol.
-
Add 10% Pd/C catalyst (5-10% by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.[3]
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to yield the final target molecule.
-
Comparative Analysis
| Feature | Route 1: Precursor-First Approach | Route 2: Late-Stage Functionalization |
| Number of Steps | 4 linear steps | 4 linear steps |
| Starting Materials | 1-Fluoro-2,4-dinitrobenzene, Dimethylamine, Glyoxal | 3,4-Diaminonitrobenzene, Glyoxylic Acid, POCl₃, Dimethylamine |
| Key Challenge | Chemoselectivity: The selective reduction of one of two nitro groups (Step 1.2) can be challenging and may lead to mixtures of products, potentially lowering the overall yield. | Reactivity: The chlorination step (2.2) uses harsh reagents (POCl₃). The final nucleophilic substitution (2.3) may require elevated temperatures and can be sluggish. |
| Purification | The triamine intermediate (Step 1.3) is often unstable and best used immediately. Multiple chromatographic purifications may be required. | Intermediates are generally stable, crystalline solids, which may be easier to purify by recrystallization. |
| Scalability | Catalytic hydrogenation is highly scalable. The selective reduction step may be difficult to control on a large scale. | Use of POCl₃ on a large scale requires significant safety precautions. The final reduction is scalable. |
| Overall Yield | Potentially lower due to the challenging selective reduction step. | Potentially higher and more reliable, as each step involves a more standard and high-yielding transformation. |
| Flexibility | The synthesized triamine can be reacted with various 1,2-dicarbonyl compounds to create a library of 6-aminoquinoxaline derivatives. | The 2-chloro-6-nitroquinoxaline intermediate can be reacted with various nucleophiles to create a library of 2-substituted quinoxalines. |
Conclusion and Recommendation
Both synthetic routes present viable, multi-step pathways to N²,N²-Dimethylquinoxaline-2,6-diamine.
Route 1 (Precursor-First) is a classic approach that builds the key substituted diamine before ring formation. Its main drawback is the difficult and potentially low-yielding selective reduction of a dinitro compound. This step could significantly impact the overall efficiency and require careful optimization. However, it avoids the use of harsh chlorinating agents.
Route 2 (Late-Stage Functionalization) appears to be the more robust and reliable strategy. Each step involves a well-established, high-yielding transformation. The intermediates are typically stable solids, simplifying purification. While this route requires the use of phosphorus oxychloride, a hazardous reagent, the procedures for its use are well-documented and manageable on a laboratory scale with appropriate precautions.
For researchers seeking a dependable and higher-yielding synthesis, Route 2 is the recommended approach . Its predictability and the stability of its intermediates make it more suitable for consistent production of the target molecule for further studies. Route 1 remains a valid alternative, particularly if a research group has established expertise in selective nitro group reductions or wishes to avoid phosphorous-based chlorinating agents.
References
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved February 13, 2026, from [Link]
-
The Synthesis and Application of 6-Dimethylaminoquinaldine in Organic Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]
-
Org. Synth. 2010, 87, 231. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]
-
Zare, A., & Hassaninejad, A. (2009). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. Journal of the Iranian Chemical Society. Retrieved February 13, 2026, from [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved February 13, 2026, from [Link]
-
2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved February 13, 2026, from [Link]
-
2-methylbenzyldimethylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]
-
Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condensation. (2010). Synfacts. Retrieved February 13, 2026, from [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2022). RSC Medicinal Chemistry. Retrieved February 13, 2026, from [Link]
- CN101585781A - Preparing method of N, N-dimethylbenzamide. (n.d.). Google Patents.
-
Mekhemer, I. (2016). 4-methylbenzene-1,2-diamine?. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis of 1,2-diamines. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. Retrieved February 13, 2026, from [Link]
-
N,N-Dimethylphenylenediamine. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. (2013). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. (2022). Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]
-
N,N-dimethyl-p-phenylenediamine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
Sources
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Quinoxaline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with a particular emphasis on their potential as anticancer agents.[1][2][3] This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of various N2,N2-Dimethylquinoxaline-2,6-diamine derivatives and other related quinoxaline compounds, offering insights into their mechanisms of action and therapeutic potential. While specific efficacy data for this compound itself is not extensively available in the public domain, this guide will draw upon data from structurally related quinoxaline derivatives to provide a comparative framework for researchers.
The Quinoxaline Scaffold: A Versatile Platform for Anticancer Drug Discovery
The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a diverse library of compounds with a wide range of pharmacological properties.[4] This structural flexibility enables the fine-tuning of their biological activity, selectivity, and pharmacokinetic profiles. Many quinoxaline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases, as well as the induction of apoptosis.[1][5]
Comparative In-Vitro Efficacy of Quinoxaline Derivatives
The initial assessment of the anticancer potential of novel compounds relies heavily on in-vitro cell-based assays. These assays provide crucial information on the cytotoxicity of the compounds against various cancer cell lines, offering a preliminary indication of their efficacy and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.
Numerous studies have documented the potent in-vitro anticancer activity of various quinoxaline derivatives across a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action | Reference |
| GK13 | 72 cancer cell lines (NCC72 panel) | LC50: 4.3 x 10⁻⁴ M | Transglutaminase 2 (TGase 2) inhibition | [6] |
| Compound from Zghaib et al. (2016) | - | - | Microtubule-interfering agent | [1] |
| (Quinoxalin-2-yl)benzene sulphonamide derivative | HepG2 (Liver) | - | - | [1] |
| Quinoxaline-bisarylurea derivative | - | - | Antitumor activity | [1] |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric) | 0.073 | - | [7] |
| Indole based quinoxaline derivatives | Dalton's Lymphoma (DL) | IC50: 100-200 µg/ml | Apoptosis induction | [8] |
| Triazole-containing quinoxaline derivative | Ty-82 (Leukemia) | 2.5 | - | [9] |
| Triazole-containing quinoxaline derivative | THP-1 (Leukemia) | 1.6 | - | [9] |
Key Observations from In-Vitro Studies:
-
Broad Spectrum of Activity: Quinoxaline derivatives have demonstrated efficacy against a wide range of cancer types, including leukemia, colon, breast, liver, gastric, and lung cancers.[1][7][8][9]
-
Potent Cytotoxicity: Several derivatives exhibit low micromolar to nanomolar IC50 values, indicating high potency. For instance, a pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione derivative showed a remarkable IC50 of 0.073 µM against a gastric cancer cell line.[7]
-
Diverse Mechanisms of Action: The anticancer activity of quinoxaline derivatives is not limited to a single mechanism. They have been shown to act as enzyme inhibitors (e.g., TGase 2), microtubule-interfering agents, and inducers of apoptosis.[1][6][8]
Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of the yellow MTT salt to form a dark blue formazan product, which is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the quinoxaline derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the MTT assay for in-vitro cytotoxicity assessment.
In-Vivo Efficacy of Quinoxaline Derivatives: A Critical Step in Preclinical Development
While in-vitro assays provide valuable preliminary data, in-vivo studies in animal models are essential to evaluate the therapeutic efficacy, pharmacokinetics, and toxicity of potential drug candidates in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used for this purpose.[10]
Data on the in-vivo efficacy of quinoxaline derivatives is less abundant compared to in-vitro studies. However, some promising results have been reported.
A study on an imidazo[1,2-a]quinoxaline-based EGFR inhibitor, compound 6b , demonstrated significant in-vivo anticancer activity in a xenograft model of lung cancer.[10]
-
Tumor Growth Inhibition: Administration of compound 6b at a high dose (30 mg/kg) significantly suppressed tumor growth in nude mice bearing A549 lung cancer xenografts.[10]
-
Improved Survival: Treatment with compound 6b also led to an improved survival profile for the tumor-bearing mice.[10]
-
Mechanism of Action Confirmation: Immunoblotting and qPCR analysis of the tumor tissues confirmed that compound 6b inhibited the EGFR signaling pathway in vivo, consistent with its proposed mechanism of action.[10]
It is important to note that a study on 2,3-dimethylquinoxaline (DMQ) , a different quinoxaline derivative, focused on its toxicity profile. The study found that DMQ had an acceptable safety profile in rodents at the tested doses, with a median lethal dose (LD50) higher than 2000 mg/kg.[11][12][13] While this study did not evaluate anticancer efficacy, it provides valuable safety information that is crucial for the development of any therapeutic agent.
Experimental Protocol: Xenograft Tumor Model for In-Vivo Efficacy Studies
Principle: This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice to establish tumors. The effect of the test compound on tumor growth and animal survival is then monitored over time.
Step-by-Step Methodology:
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent the rejection of human tumor cells.
-
Cell Implantation: A suspension of human cancer cells (e.g., A549 for lung cancer) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., ~80 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers.[10]
-
Treatment Administration: Once the tumors reach the desired size, the mice are randomized into different treatment groups: vehicle control, positive control (a known anticancer drug), and one or more doses of the quinoxaline derivative. The treatment can be administered through various routes, such as oral gavage or intraperitoneal injection.
-
Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated groups to the control group. Other parameters, such as body weight changes (to monitor toxicity) and survival, are also recorded.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as immunoblotting or immunohistochemistry, to investigate the in-vivo mechanism of action of the compound.
Caption: Workflow of a xenograft model for in-vivo anticancer efficacy evaluation.
Bridging the Gap: Correlating In-Vitro and In-Vivo Efficacy
A critical aspect of drug development is establishing a correlation between in-vitro potency and in-vivo efficacy. While potent in-vitro activity is a prerequisite, it does not always translate to in-vivo success. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and in-vivo toxicity can significantly impact the therapeutic outcome.
The limited availability of comprehensive in-vivo data for a wide range of quinoxaline derivatives makes it challenging to establish a definitive structure-activity relationship (SAR) that correlates in-vitro and in-vivo results. However, the promising in-vivo data for compounds like the imidazo[1,2-a]quinoxaline-based EGFR inhibitor suggests that with careful optimization of their pharmacological properties, potent in-vitro candidates from the quinoxaline class can be developed into effective in-vivo anticancer agents.
Conclusion and Future Directions
The quinoxaline scaffold represents a highly promising platform for the development of novel anticancer agents. A multitude of derivatives have demonstrated potent and selective cytotoxic activity against a diverse range of cancer cell lines in vitro. The mechanisms of action are varied, highlighting the versatility of this chemical class.
While in-vivo data remains relatively scarce, the reported efficacy of certain quinoxaline derivatives in preclinical animal models provides a strong rationale for their continued investigation. Future research should focus on:
-
Synthesis and evaluation of novel this compound derivatives to explore their specific anticancer potential.
-
Comprehensive in-vivo efficacy and toxicity studies for the most potent in-vitro candidates to establish a clear path towards clinical development.
-
Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
Optimization of pharmacokinetic properties to enhance drug delivery and therapeutic efficacy.
By addressing these key areas, the full therapeutic potential of quinoxaline derivatives as a valuable addition to the arsenal of anticancer drugs can be realized.
References
-
Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1695. Retrieved February 13, 2026, from [Link]
-
Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2025). Chemistry & Biodiversity. Retrieved February 13, 2026, from [Link]
-
de Sá Leitão Oliveira, A. L. C., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 37(6), e370603. Retrieved February 13, 2026, from [Link]
-
Karmalawy, A., et al. (2022). Quinoxaline derivatives as a promising scaffold for breast cancer treatment. New Journal of Chemistry, 46(38), 18273-18287. Retrieved February 13, 2026, from [Link]
-
Exploration of quinoxaline derivatives as antimicrobial and anticancer agents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Yoo, H. W., et al. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. Archiv der Pharmazie, 331(10), 331-333. Retrieved February 13, 2026, from [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. (2022). International Journal of Molecular Sciences, 23(22), 14401. Retrieved February 13, 2026, from [Link]
-
Kumar, A., et al. (2022). In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. Pharmaceuticals, 15(9), 1069. Retrieved February 13, 2026, from [Link]
-
Anti Cancer Potential of some Indole based Quinoxaline Derivatives against Dalton's Lymphoma Cells. (2018). Research Journal of Pharmacy and Technology, 11(8), 3465-3470. Retrieved February 13, 2026, from [Link]
-
Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). European Journal of Medicinal Chemistry, 271, 116360. Retrieved February 13, 2026, from [Link]
-
Alfadil, A., et al. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLoS ONE, 19(8), e0300079. Retrieved February 13, 2026, from [Link]
-
Ali, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. Retrieved February 13, 2026, from [Link]
-
New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (2016). Journal of Medicinal Chemistry, 59(13), 6433-6450. Retrieved February 13, 2026, from [Link]
-
In Vivo Anticancer, Anti-Inflammatory, and Toxicity Studies of Mixed-Ligand Cu(II) Complexes of Dien and Its Schiff Dibases With Heterocyclic Aldehydes and 2-amino-2-thiazoline. Crystal Structure of (H(2)O). (2005). Journal of Inorganic Biochemistry, 99(11), 2102-2109. Retrieved February 13, 2026, from [Link]
-
In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment. (2022). Molecules, 27(3), 641. Retrieved February 13, 2026, from [Link]
-
Alfadil, A., et al. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLoS ONE, 19(8), e0300079. Retrieved February 13, 2026, from [Link]
-
In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Bioinorganic Chemistry and Applications, 2022, 9898089. Retrieved February 13, 2026, from [Link]
-
Immunohistochemical and ultrastructural studies of 2,6-dimethylaniline-induced nasal proliferative lesions in a rat two-stage nasal carcinogenesis model initiated with N-bis(2-hydroxypropyl)nitrosamine. (2001). Toxicologic Pathology, 29(3), 300-307. Retrieved February 13, 2026, from [Link]
-
Sequential observation of 2,6-dimethylaniline-induced nasal lesions in a rat two-stage nasal carcinogenesis model after initiation with N-bis(2-hydroxypropyl) nitrosamine. (2000). Journal of Veterinary Medical Science, 62(7), 751-756. Retrieved February 13, 2026, from [Link]
-
NAT2 activity increases cytotoxicity of anthracycline antibiotics and HDAC inhibitors. (2025). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1871(3), 167755. Retrieved February 13, 2026, from [Link]
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivatives as a promising scaffold for breast cancer treatment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine | PLOS One [journals.plos.org]
- 12. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Property Relationships of N2,N2-Dimethylquinoxaline-2,6-diamine Analogs
Introduction
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] Furthermore, the unique electronic structure of the quinoxaline core allows for the development of materials with tailored photophysical properties, making them suitable for applications in optoelectronics and chemosensors.[5][6]
The versatility of the quinoxaline system stems from its susceptibility to functionalization at various positions. The introduction of substituents, particularly electron-donating amino groups, can profoundly modulate the compound's electronic and steric characteristics, thereby influencing its biological interactions and photophysical behavior. This guide focuses on N2,N2-Dimethylquinoxaline-2,6-diamine as a core structure to explore how systematic modifications to this scaffold correlate with changes in its functional properties. We will synthesize experimental data from authoritative sources to provide a comparative analysis for researchers, scientists, and professionals in drug development, offering insights into rational design strategies for novel quinoxaline-based agents.
Core Synthetic Strategy: The Foundation of Quinoxaline Analogs
The predominant method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2] This robust reaction provides a versatile entry point for introducing a wide array of substituents onto the resulting heterocyclic system. The choice of the diamine and dicarbonyl precursors directly dictates the substitution pattern of the final product, allowing for systematic exploration of structure-activity relationships (SAR).
The general workflow for this synthesis is outlined below. The selection of a substituted 1,2-diaminobenzene, for instance, allows for modifications on the benzo portion of the ring, while the choice of the dicarbonyl compound determines the substituents at the C-2 and C-3 positions.
Caption: General workflow for the synthesis of substituted quinoxaline analogs.
Part 1: Correlation of Structure with Photophysical Properties
The photophysical properties of quinoxaline derivatives are heavily influenced by their molecular electronic structure. Many function as donor-acceptor (D-A) systems, where an electron-donating group is paired with the electron-withdrawing quinoxaline moiety.[5] This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process governing the compound's absorption and emission characteristics.
The nature and position of substituents allow for fine-tuning of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[6]
-
Electron-Donating Groups (EDGs) , such as amines (-NH2, -N(CH3)2) or methoxy (-OCH3) groups, raise the HOMO energy level. This typically leads to a bathochromic (red) shift in both absorption (λabs) and emission (λem) spectra.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2), cyano (-CN), or halogens (-Cl, -Br), lower the LUMO energy level, which can also result in red-shifted spectra.[1]
The interplay between these groups dictates the overall D-A character and photophysical output. For instance, quinoxalinochlorin compounds bearing substituents with an electron-donating conjugated effect exhibit high yields of singlet oxygen under light, a crucial property for photosensitizers in photodynamic therapy (PDT).[7]
Caption: Logic diagram correlating substituent electronics to photophysical outcomes.
Comparative Photophysical Data
The following table summarizes experimental data for several substituted thienyl-quinoxalines, which serve as excellent analogs to understand the principles applicable to other quinoxaline derivatives. The data demonstrates how halogen substitution systematically alters the absorption and emission maxima.
| Compound/Substituent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Solvent | Reference |
| Unsubstituted Thienyl-Quinoxaline | 368 | 416 | 3380 | Acetonitrile | [5] |
| 5-Bromo substituted | 373 | 425 | 3580 | Acetonitrile | [5] |
| 5-Chloro substituted | 371 | 423 | 3590 | Acetonitrile | [5] |
| 5-Iodo substituted | 378 | 432 | 3610 | Acetonitrile | [5] |
Table 1: Comparison of photophysical properties of halogen-substituted thienyl-quinoxaline analogs. Data sourced from BenchChem.[5]
The trend shows that increasing the atomic weight of the halogen substituent (Cl < Br < I) leads to a progressive red shift in both absorption and emission, consistent with the electronic effects of these groups on the quinoxaline system.
Part 2: Correlation of Structure with Biological Activity (SAR)
The biological activity of quinoxaline derivatives is highly dependent on the substitution pattern around the core. Structure-activity relationship (SAR) studies aim to decipher how specific chemical groups at defined positions influence a compound's therapeutic efficacy and mechanism of action.[1][8]
For many biologically active quinoxalines, the molecule interacts with a specific binding pocket in a target protein (e.g., an enzyme or receptor).[9] The substituents contribute to this interaction through hydrogen bonding, hydrophobic interactions, or steric complementarity.
-
Anticancer Activity: The SAR of some anticancer quinoxalines shows that electron-releasing groups (e.g., -OCH3) can enhance activity, while electron-withdrawing groups (e.g., -Cl, -NO2) at certain positions may decrease it.[1] For instance, in one series, replacing an -OCH3 group with -Cl diminished the anticancer effect.[1]
-
Antimicrobial & Antiparasitic Activity: For quinoxaline 1,4-di-N-oxides, the presence of two N-oxide groups is often associated with a significant increase in biological properties.[10] In a study of anti-Plasmodium falciparum agents, the presence of a halogen atom at position 7 led to an increase in activity.[10]
-
Receptor Selectivity: In the context of 5-HT3A receptor ligands, substitutions at the R2 and R3 positions of the quinoxaline ring dramatically alter affinity. For example, adding a chlorine atom at R3 can cause a large decrease in affinity for the 5-HT3A receptor.[11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mtieat.org [mtieat.org]
- 3. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N2,N2-Dimethylquinoxaline-2,6-diamine proper disposal procedures
Executive Summary: Immediate Action Directives
Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizing agents or strong acids.[1] Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
This guide defines the standard operating procedure (SOP) for the segregation, packaging, and disposal of N2,N2-Dimethylquinoxaline-2,6-diamine. As a substituted quinoxaline, this compound presents specific risks regarding aquatic toxicity and potential mutagenicity common to aromatic amines. This protocol adopts a Conservative Hazard Assumption strategy: in the absence of a specific EPA listing (P-list/U-list), the material must be managed as a toxic, non-halogenated organic waste.
Chemical Profile & Hazard Identification
Understanding the molecular behavior of this compound is the prerequisite for safe disposal.
| Property | Specification | Operational Implication |
| Molecular Structure | Quinoxaline core with dimethylamine substituents. | Stability: The heterocyclic ring is environmentally persistent. Incineration is required to break the C-N bonds. |
| Reactivity | Nucleophilic amine groups. | Incompatibility: Exothermic reaction with strong acids (protonation). Violent reaction with strong oxidizers (NOx generation). |
| Toxicity Profile | Acute Tox. 4 (Oral/Dermal); Skin/Eye Irritant (Cat 2).[2][3] | PPE: Standard nitrile gloves are sufficient for incidental contact; double-gloving recommended for solids handling. |
| Environmental | Aquatic Toxin (Category 2/3). | Zero Discharge: Absolute prohibition on sink disposal. |
The "Why" Behind the Protocol
Scientific Rationale: Quinoxaline derivatives are often used as dye intermediates or pharmaceutical building blocks because of their electron-deficient ring system. However, the attached amine groups (N2,N2-dimethyl-) increase electron density, making the molecule reactive toward oxidizers. Improper disposal (e.g., mixing with nitric acid waste) can lead to the formation of unstable diazonium salts or toxic nitrogen oxide gases.
Pre-Disposal Stabilization & Segregation
Before waste enters the container, it must be chemically compatible.
Incompatibility Check
-
Strict Separation: Never add this compound to waste containers holding:
-
Nitric Acid (HNO₃)
-
Peroxides (H₂O₂, organic peroxides)
-
Permanganates
-
-
Acid/Base Logic: While this compound is basic, do not indiscriminately mix with bulk acid waste. The heat of neutralization can pressurize waste containers.
PPE Requirements[2][4][5][6][7][8][9][10][11]
-
Gloves: Nitrile (Minimum thickness 0.11 mm). Break-through time >480 min.
-
Respiratory: If handling pure powder outside a fume hood, use N95/P100 particulate respirator.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Disposal Workflow (Step-by-Step)
A. Solid Waste (Pure Substance or Contaminated Solids)
-
Containment: Place the solid material or contaminated debris (weigh boats, paper towels) into a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Seal the first bag and place it inside a second bag (Double-Bagging).
-
Labeling: Attach a hazardous waste tag.
-
Storage: Place in the "Solid Organic Waste" drum (usually a wide-mouth HDPE drum).
B. Liquid Waste (Solutions & Mother Liquors)
-
Solvent Identification: Determine the primary solvent of your solution.
-
Scenario A (Halogenated): DCM, Chloroform.
-
Scenario B (Non-Halogenated): Methanol, DMSO, Ethyl Acetate.
-
-
Segregation: Pour into the corresponding carboy.
-
Note: Ensure the carboy is rated for organic solvents (HDPE or Fluorinated HDPE).
-
-
Labeling: List the solvent and the solute. Even if the quinoxaline is <1%, it must be listed as a trace contaminant.
C. Decision Logic Diagram
The following flowchart illustrates the critical decision points for categorizing the waste stream.
Figure 1: Waste Stream Segregation Logic for Quinoxaline Derivatives.
Regulatory Classification (US RCRA Context)
-
Listed Waste: This specific CAS (105866-75-9) is not typically found on the EPA P-list (Acutely Toxic) or U-list (Toxic).
-
Characteristic Waste: However, due to its amine structure, it must be evaluated for Toxicity .
-
Generator Status: As a researcher, you must default to the "Unlisted Hazardous Waste" classification.
-
Waste Code Recommendation: If your facility requires a code for the pure substance, use D001 (Ignitable) if in a flammable solvent, or categorize as Non-Regulated Hazardous Waste (state-dependent) destined for incineration.
Self-Validating Protocol: Before sealing any waste container, ask: Does this container hold oxidizers? If the answer is unknown, do not add the amine. Test a small aliquot (1 mL) for heat generation before bulk addition if the waste composition is ambiguous.
Emergency Spill Procedures
In the event of a spill outside of containment:
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Wear nitrile gloves, lab coat, and safety goggles.[5]
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then wipe up.
-
Liquids: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels alone for large liquid spills as they are combustible.
-
-
Clean: Clean the surface with a soap/water solution.
-
Dispose: All cleanup materials go into the Solid Hazardous Waste stream (Stream C in Figure 1).
References
-
PubChem. (n.d.). Quinoxaline Compound Summary (CID 7045).[6] National Center for Biotechnology Information. Retrieved May 20, 2025, from [Link][7]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved May 20, 2025, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
